Sonrotoclax
Descripción
Structure
2D Structure
Propiedades
Número CAS |
2383086-06-2 |
|---|---|
Fórmula molecular |
C49H59N7O7S |
Peso molecular |
890.1 g/mol |
Nombre IUPAC |
N-[4-[(4-hydroxy-4-methylcyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-4-[2-[(2S)-2-(2-propan-2-ylphenyl)pyrrolidin-1-yl]-7-azaspiro[3.5]nonan-7-yl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C49H59N7O7S/c1-32(2)39-7-4-5-8-40(39)43-9-6-22-55(43)36-28-49(29-36)19-23-54(24-20-49)35-10-12-41(45(26-35)63-37-25-34-16-21-50-46(34)52-31-37)47(57)53-64(61,62)38-11-13-42(44(27-38)56(59)60)51-30-33-14-17-48(3,58)18-15-33/h4-5,7-8,10-13,16,21,25-27,31-33,36,43,51,58H,6,9,14-15,17-20,22-24,28-30H2,1-3H3,(H,50,52)(H,53,57)/t33?,43-,48?/m0/s1 |
Clave InChI |
ZQTKOYMWCCSKON-HCWAPQBJSA-N |
SMILES isomérico |
CC(C)C1=CC=CC=C1[C@@H]2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |
SMILES canónico |
CC(C)C1=CC=CC=C1C2CCCN2C3CC4(C3)CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7CCC(CC7)(C)O)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 |
Origen del producto |
United States |
Foundational & Exploratory
Sonrotoclax BCL-2 binding affinity
An In-Depth Technical Guide on the BCL-2 Binding Affinity of Sonrotoclax
Introduction
This compound (also known as BGB-11417) is a potent, selective, and orally active second-generation B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] As a member of the BH3 mimetic class of drugs, this compound is designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells where the BCL-2 protein is overexpressed.[3][4] Dysregulation of BCL-2 is a key survival mechanism for many hematologic malignancies, and its inhibition is a clinically validated therapeutic strategy.[4][5] this compound distinguishes itself by exhibiting a higher binding affinity for BCL-2 compared to the first-generation inhibitor, venetoclax, and by maintaining potency against certain venetoclax-resistant BCL-2 mutants.[6][7] This guide provides a detailed overview of the BCL-2 binding affinity of this compound, the experimental protocols used for its characterization, and the underlying signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound to BCL-2 has been rigorously quantified using various biophysical and biochemical assays. The data consistently demonstrates a sub-nanomolar affinity for wild-type BCL-2 and retained high affinity for clinically relevant mutants that confer resistance to venetoclax.
Table 1: this compound Binding Affinity for Wild-Type BCL-2
| Assay Type | Parameter | Value (nM) | Comparative Venetoclax Value (nM) | Reference |
| Surface Plasmon Resonance (SPR) | KD | 0.046 | 1.1 | [6] |
| BCL-2/BAK Interaction Assay | IC50 | 0.014 | 0.196 (14-fold less potent) | [6] |
KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates a stronger binding interaction. IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of an inhibitor required to block 50% of a specific biological or biochemical function.
Table 2: this compound Binding Affinity for Venetoclax-Resistant BCL-2 Mutants
| BCL-2 Mutant | Assay Type | This compound KD (nM) | Venetoclax KD (nM) | Fold Difference in Affinity (this compound vs. Venetoclax) | Reference |
| G101V | SPR | 0.24 | 29 | ~121-fold stronger | [6] |
| D103Y | SPR | Sub-nanomolar | ~130-fold weaker | ~125-fold stronger | [6][8] |
| A113G | SPR | ~0.04 - 2.1 | 35 to 83-fold weaker | 35 to 83-fold stronger | [6] |
| V156D | SPR | ~0.04 - 2.1 | 35 to 83-fold weaker | 35 to 83-fold stronger | [6] |
| R129L | SPR | ~0.04 - 2.1 | 35 to 83-fold weaker | 35 to 83-fold stronger | [6] |
Mechanism of Action and Signaling Pathway
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[9] Anti-apoptotic members, like BCL-2, prevent cell death by sequestering pro-apoptotic proteins such as BAX and BAK.[4][10] In many cancers, BCL-2 is overexpressed, which allows malignant cells to evade apoptosis.[4]
This compound functions as a BH3 mimetic, meaning it mimics the action of the BH3-only proteins (e.g., BIM, BID), which are the natural antagonists of BCL-2.[3] this compound binds with high affinity to a hydrophobic groove on the BCL-2 protein, the same site that would normally bind pro-apoptotic proteins.[3][6] This competitive binding displaces BAX and BAK, which are then free to oligomerize on the outer mitochondrial membrane.[3][11] This oligomerization leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of caspases, which execute the final stages of apoptosis.[3][11][12]
Experimental Protocols
The high-affinity binding of this compound to BCL-2 is determined using advanced biophysical techniques. The following are detailed methodologies for the key experiments cited.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions, providing kinetic data on association (ka) and dissociation (kd) rates, from which the dissociation constant (KD) is calculated (KD = kd/ka).[13][14]
Objective: To determine the binding affinity and kinetics of this compound to immobilized BCL-2 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human BCL-2 protein (wild-type or mutant)
-
This compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted in running buffer
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Chip Preparation and Immobilization:
-
The sensor chip surface is activated using a fresh mixture of EDC and NHS.
-
Recombinant BCL-2 protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface until the desired immobilization level is reached.
-
Remaining active esters on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without the BCL-2 protein to allow for reference subtraction.
-
-
Binding Analysis:
-
A series of this compound concentrations are prepared by serial dilution in running buffer. A consistent, low percentage of DMSO should be maintained across all samples and the running buffer to minimize solvent effects.
-
Each concentration of this compound (analyte) is injected over the BCL-2-immobilized and reference flow cells at a constant flow rate for a defined association time.
-
This is followed by an injection of running buffer alone to monitor the dissociation phase.
-
Between cycles, the sensor surface is regenerated using a specific regeneration solution (e.g., a short pulse of low pH glycine or a high salt buffer) to remove all bound analyte.
-
-
Data Analysis:
-
The response is measured in Resonance Units (RU). The reference flow cell data is subtracted from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of this compound to disrupt the protein-protein interaction between BCL-2 and a pro-apoptotic partner like BAK or BIM.[16]
Objective: To quantify the inhibitory potency (IC50) of this compound on the BCL-2/BAK protein-protein interaction.
Materials:
-
Recombinant His-tagged BCL-2 protein
-
Biotinylated peptide ligand from a pro-apoptotic protein (e.g., BAK or BIM BH3 peptide)
-
Terbium (Tb)-labeled anti-His antibody (FRET donor)
-
Streptavidin-labeled fluorophore (e.g., d2 or APC) (FRET acceptor)
-
This compound, serially diluted
-
Assay buffer
-
Low-volume 384-well microplates
-
TR-FRET-capable microplate reader
Methodology:
-
Reagent Preparation:
-
All reagents (BCL-2, peptide ligand, antibodies, and this compound dilutions) are prepared in the assay buffer.
-
-
Assay Procedure:
-
A defined amount of His-tagged BCL-2 is added to the wells of the microplate.
-
Serial dilutions of this compound (or vehicle control) are added to the wells.
-
The biotinylated pro-apoptotic peptide is then added.
-
The plate is incubated to allow for the binding interaction (and its inhibition) to reach equilibrium.
-
A mixture of the Tb-labeled anti-His antibody and the streptavidin-labeled acceptor is added to all wells.
-
The plate is incubated for a specified period (e.g., 2 hours) at room temperature to allow for the detection reagents to bind.[17]
-
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET reader, which excites the terbium donor (e.g., at 340 nm) and measures emission at two wavelengths: the donor's emission (e.g., 620 nm) and the acceptor's emission (e.g., 665 nm).[18][19]
-
The TR-FRET signal is calculated as the ratio of the acceptor's fluorescence to the donor's fluorescence.
-
The percentage of inhibition is calculated for each this compound concentration relative to the controls (no inhibitor for 0% inhibition, no BCL-2 for 100% inhibition).
-
The data is plotted as % inhibition versus log[this compound concentration], and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow Visualization
The characterization of a BCL-2 inhibitor like this compound follows a logical progression from initial binding confirmation to detailed kinetic analysis and cellular potency assessment.
Conclusion
This compound is a second-generation BCL-2 inhibitor characterized by an exceptionally high binding affinity, with KD and IC50 values in the picomolar to low nanomolar range.[1][6] Biophysical methods such as Surface Plasmon Resonance and biochemical assays like TR-FRET have been instrumental in quantifying this potency. Critically, this compound maintains strong binding to BCL-2 mutants, such as G101V, that confer clinical resistance to venetoclax.[6][7] This superior binding profile suggests that this compound has the potential to be a highly effective therapeutic for BCL-2-dependent cancers and may offer a valuable treatment option for patients who have developed resistance to first-generation inhibitors.[8]
References
- 1. This compound (BGB-11417) | Bcl-2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. beonemedaffairs.com [beonemedaffairs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bcl-2 Pathway | GeneTex [genetex.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scispace.com [scispace.com]
- 13. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. affiniteinstruments.com [affiniteinstruments.com]
- 16. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bpsbioscience.com [bpsbioscience.com]
BGB-11417 (Sonrotoclax): A Deep Dive into the Mechanism of Action in Chronic Lymphocytic Leukemia (CLL)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BGB-11417, also known as sonrotoclax, is a potent and highly selective second-generation B-cell lymphoma 2 (Bcl-2) inhibitor under investigation for the treatment of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL). This document provides a comprehensive technical overview of BGB-11417's mechanism of action, supported by preclinical and clinical data. It details the molecular interactions, cellular consequences, and clinical efficacy of BGB-11417, offering valuable insights for researchers and professionals in the field of oncology drug development.
Core Mechanism of Action: Potent and Selective Bcl-2 Inhibition
The therapeutic strategy of BGB-11417 centers on the targeted inhibition of Bcl-2, an anti-apoptotic protein frequently overexpressed in CLL cells. This overexpression is a key survival mechanism for malignant B-cells, enabling them to evade programmed cell death (apoptosis).
BGB-11417 is a BH3 mimetic, designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA). It binds with high affinity to the BH3-binding groove of the Bcl-2 protein. This action displaces the pro-apoptotic effector proteins BAX and BAK, which are normally sequestered by Bcl-2. Once liberated, BAX and BAK oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][2]
A critical advantage of BGB-11417 is its high potency, which is reported to be more than 10 times that of the first-generation Bcl-2 inhibitor, venetoclax, in biochemical assays.[3][4] Furthermore, BGB-11417 demonstrates significant activity against the G101V mutation in Bcl-2, a common mechanism of acquired resistance to venetoclax.[5][6] This suggests that BGB-11417 may be effective in patients who have relapsed or become refractory to venetoclax therapy.[7]
Signaling Pathway Diagram
Caption: BGB-11417 mediated apoptosis in CLL cells.
Preclinical Data
Preclinical studies have demonstrated the superior potency and selectivity of BGB-11417 compared to venetoclax.
Table 1: In Vitro Potency and Selectivity of BGB-11417
| Target | Assay Type | BGB-11417 IC50 (nM) | Venetoclax IC50 (nM) | Reference |
| Wild-Type Bcl-2 | SPR Binding Assay | 0.035 | - | [2] |
| G101V-Mutated Bcl-2 | SPR Binding Assay | 0.28 | - | [2] |
| BH3 peptide/Bcl-2 Binding | Binding Assay | 0.014 | 0.2 | [2] |
| RS4;11 (ALL cell line) | Proliferation Assay | 0.81 | - | [2] |
-
Selectivity: BGB-11417 exhibits over 2000-fold selectivity for Bcl-2 compared to other Bcl-2 family members like Bcl-xL, BCL-W, MCL-1, and BCL2A1.[2] This high selectivity is anticipated to result in a more favorable safety profile, with a lower incidence of off-target effects such as thrombocytopenia, which is associated with Bcl-xL inhibition.
Clinical Efficacy in CLL
The phase 1/1b BGB-11417-101 clinical trial (NCT04277637) has evaluated BGB-11417 as both a monotherapy and in combination with the Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib in patients with CLL and Small Lymphocytic Lymphoma (SLL).
Table 2: Clinical Efficacy of BGB-11417 Monotherapy in Relapsed/Refractory CLL/SLL
| Endpoint | Value | Reference |
| Overall Response Rate (ORR) | 67% | [1] |
| Median Follow-up | 13.4 months | [1] |
Table 3: Clinical Efficacy of BGB-11417 in Combination with Zanubrutinib in Treatment-Naïve CLL/SLL
| Endpoint | 160 mg this compound Cohort | 320 mg this compound Cohort | Reference |
| Overall Response Rate (ORR) | 100% | 100% | [8] |
| Complete Response (CR) | 32% (in all patients) | 32% (in all patients) | [8] |
| uMRD4 Rate at Week 24 | 48% | 78% | [8] |
| uMRD4 Rate at Week 48 | 74% | 100% | [8] |
| Median Follow-up | 7.2 months | 9.8 months | [8] |
uMRD4: undetectable Minimal Residual Disease (<1 CLL cell per 10,000 leukocytes)
The combination of BGB-11417 and zanubrutinib has demonstrated a high overall response rate and deep remissions, as indicated by the high rates of uMRD.[8]
Experimental Protocols
Surface Plasmon Resonance (SPR) Binding Assay (Representative Protocol)
This protocol outlines a general procedure for assessing the binding affinity of a small molecule inhibitor to a target protein.
-
Immobilization of Bcl-2: Recombinant human Bcl-2 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.
-
Binding Analysis: A serial dilution of BGB-11417 is prepared in a running buffer (e.g., HBS-EP+). The compound solutions are injected over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Data Collection: The association and dissociation of BGB-11417 are monitored in real-time by measuring the change in the SPR signal (response units, RU).
-
Kinetic Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell Viability Assay (Representative Protocol)
This protocol describes a typical method for evaluating the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: CLL cell lines (e.g., MEC-1) or primary CLL cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in a final volume of 100 µL of culture medium.
-
Compound Treatment: BGB-11417 is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) is added to each well according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Xenograft Model (Representative Protocol)
This protocol outlines the general steps for establishing a xenograft model to assess in vivo anti-tumor activity.
-
Cell Preparation: A suitable CLL cell line (e.g., RS4;11) is cultured and harvested. The cells are resuspended in a mixture of sterile PBS and Matrigel.
-
Implantation: A specific number of cells (e.g., 5-10 x 10^6) is subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. BGB-11417 is administered orally at various doses. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised and weighed. Pharmacodynamic markers, such as cleaved caspase-3, can also be assessed in tumor tissues.[2]
Experimental and Clinical Workflows
Preclinical Evaluation Workflow
Caption: Preclinical evaluation workflow for BGB-11417.
Clinical Trial Workflow (BGB-11417-101 Study)
References
- 1. ascopubs.org [ascopubs.org]
- 2. Facebook [cancer.gov]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. Paper: Combination Treatment with this compound (BGB-11417), a Second-Generation BCL2 Inhibitor, and Zanubrutinib, a Bruton Tyrosine Kinase (BTK) Inhibitor, Is Well Tolerated and Achieves Deep Responses in Patients with Treatment-Naïve Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma (TN-CLL/SLL): Data from an Ongoing Phase 1/2 Study [ash.confex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beonemedinfo.com [beonemedinfo.com]
A Comparative Analysis of Sonrotoclax (BGB-11417) and Venetoclax: A Technical Guide
This in-depth technical guide provides a comprehensive comparison of Sonrotoclax (BGB-11417) and Venetoclax, two prominent inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural distinctions, comparative binding affinities, and differential efficacy of these two agents, particularly in the context of overcoming resistance.
Introduction: The Evolution of Bcl-2 Inhibition
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 often overexpressed in various hematologic malignancies.[1][2] This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance.[2][3] The development of BH3 mimetics, small molecules that mimic the action of pro-apoptotic BH3-only proteins, has revolutionized the treatment landscape for these cancers.[1][4]
Venetoclax (ABT-199) was a first-in-class, highly selective Bcl-2 inhibitor that achieved remarkable clinical success, particularly in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[5][6] However, acquired resistance to Venetoclax, often mediated by mutations in the Bcl-2 protein (e.g., G101V), has emerged as a significant clinical challenge.[5][7] This has spurred the development of next-generation Bcl-2 inhibitors designed to overcome these resistance mechanisms. This compound (BGB-11417) is a potent, second-generation Bcl-2 inhibitor that has demonstrated superior potency and activity against both wild-type and Venetoclax-resistant Bcl-2 mutants.[5][7]
Structural Differences
The chemical structures of this compound and Venetoclax reveal key differences that underpin their distinct binding modes and pharmacological properties.[5] While both molecules are designed to fit within the hydrophobic groove of the Bcl-2 protein, their specific moieties and linkers result in varied interactions.[2][8]
Venetoclax possesses a core structure featuring a chlorophenyl group that inserts deeply into the P2 pocket of the Bcl-2 binding groove.[9] This interaction is crucial for its high affinity to wild-type Bcl-2.[9]
This compound , in contrast, incorporates a unique 7-azaspiro[3.5]nonane linker and a cyclopropyl-modified phenyl ring.[9] This design allows for a shallower and broader interaction with the P2 pocket.[9] This altered binding mode is critical for its ability to accommodate the bulkier valine residue in the G101V mutant, thereby overcoming a key mechanism of Venetoclax resistance.[7][9]
The chemical structures of both compounds are presented below.[5]
Figure 1: Chemical Structures of this compound and Venetoclax
Image of the chemical structures of this compound and Venetoclax would be placed here. (Image not generated due to tool limitations, but structural information is from the provided search results).
Quantitative Comparison of Binding Affinities and Potency
This compound exhibits significantly greater potency and binding affinity for Bcl-2 compared to Venetoclax. This has been demonstrated through various in vitro assays.
Table 1: Comparative Binding Affinities to Bcl-2 Family Proteins
| Compound | Target Protein | Binding Affinity (Kd, nM) | Inhibition Constant (Ki, nM) | IC50 (nM) | Fold Selectivity vs. Bcl-xL |
| This compound | Wild-Type Bcl-2 | 0.046[5] | - | 0.014[5] | >2000[5][10] |
| Bcl-2 (G101V) | 0.24[5] | - | 7.7[10] | - | |
| Bcl-2 (D103Y) | - | - | - | - | |
| Bcl-xL | - | - | - | - | |
| Venetoclax | Wild-Type Bcl-2 | 1.1[5] | <0.01[11] | - | 325[5] |
| Bcl-2 (G101V) | 29[5] | - | 170[10] | - | |
| Bcl-xL | - | 48[11] | - | - | |
| Bcl-w | - | 245[11] | - | - | |
| Mcl-1 | - | >444[11] | - | - |
Data compiled from multiple sources.[5][10][11]
Table 2: Comparative Cellular Potency
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | RS4;11 | BCL2:BIM Complex Disruption | 3.9[5] |
| RS4;11 | Cell Viability | - | |
| Venetoclax | RS4;11 | BCL2:BIM Complex Disruption | ~19.5 (5-fold less potent than this compound)[5] |
| RS4;11 | Cell Viability | ~8-fold less potent than this compound[5] |
Data from a study by Liu et al.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used to characterize and compare this compound and Venetoclax.
Cell-Free Competitive Binding Assays
This assay measures the ability of a compound to disrupt the interaction between Bcl-2 and a pro-apoptotic partner, such as a BAK-derived peptide.[5]
-
Principle: A labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BAK) is incubated with recombinant Bcl-2 protein. The degree of binding is measured. The test compound is then added in increasing concentrations, and its ability to displace the labeled peptide is quantified, allowing for the determination of the IC50 value.
-
Detailed Protocol: A detailed, step-by-step protocol would be included here, specifying reagent concentrations, incubation times, temperature, and detection methods. This level of detail was not available in the initial search results and would require a more targeted search of methods-specific literature.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) of interactions between molecules in real-time.[5]
-
Principle: One molecule (e.g., recombinant Bcl-2 protein) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound or Venetoclax) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected by the SPR instrument. By analyzing the association and dissociation rates, the binding affinity (Kd) can be calculated.
-
Detailed Protocol: A detailed, step-by-step protocol would be included here, specifying the type of sensor chip, immobilization chemistry, analyte concentrations, flow rates, and data analysis software. This level of detail was not available in the initial search results.
Cellular BCL2:BIM Complex Disruption Assay
This assay assesses the ability of a compound to disrupt the interaction between Bcl-2 and the pro-apoptotic protein BIM within a cellular context.[5]
-
Principle: Cells (e.g., RS4;11) are treated with the test compound. The cells are then lysed, and the amount of BIM co-immunoprecipitated with Bcl-2 is quantified, typically by western blotting or ELISA. A reduction in the amount of co-precipitated BIM indicates that the compound has disrupted the interaction.
-
Detailed Protocol: A detailed, step-by-step protocol would be included here, detailing cell culture conditions, drug treatment protocols, lysis buffer composition, immunoprecipitation procedure, and detection methods. This level of detail was not available in the initial search results.
Signaling Pathways and Mechanisms of Action
Both this compound and Venetoclax function by inhibiting Bcl-2, thereby liberating pro-apoptotic proteins and triggering the mitochondrial pathway of apoptosis.
The key difference in their mechanism lies in their differential efficacy against Bcl-2 mutants.
References
- 1. Targeting BCL2 With BH3 Mimetics: Basic Science and Clinical Application of Venetoclax in Chronic Lymphocytic Leukemia and Related B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C49H59N7O7S | CID 149553242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax | C45H50ClN7O7S | CID 49846579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound (BGB-11417) | Bcl-2 inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
Sonrotoclax (BGB-11417): A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for Sonrotoclax (BGB-11417), a potent and selective second-generation B-cell lymphoma 2 (BCL2) inhibitor. The information presented herein is compiled from publicly available research and is intended to inform researchers, scientists, and drug development professionals on the core preclinical characteristics of this investigational agent.
Core Mechanism of Action
This compound is a small molecule BH3 mimetic designed to selectively inhibit the anti-apoptotic protein BCL2.[1] By binding to BCL2, this compound displaces pro-apoptotic proteins like BAX and BAK, leading to the activation of the intrinsic apoptosis pathway and subsequent cancer cell death.[1][2] A key feature of this compound is its potent activity against both wild-type BCL2 and the G101V mutant, a common mutation that confers resistance to the first-generation BCL2 inhibitor, venetoclax.[3][4][5]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the intrinsic apoptosis pathway.
Caption: Mechanism of action of this compound in overcoming BCL2-mediated apoptosis evasion.
Quantitative Preclinical Data
This compound has demonstrated superior potency and selectivity compared to venetoclax in various preclinical assays. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Binding Affinity and Inhibitory Potency
| Target | Assay Type | This compound (BGB-11417) | Venetoclax | Reference |
| Wild-type BCL2 | SPR Binding Assay (IC50) | 0.035 nM | - | [4] |
| G101V-mutated BCL2 | SPR Binding Assay (IC50) | 0.28 nM | - | [4] |
| Wild-type BCL2 | BH3 Peptide Binding Assay (IC50) | 0.014 nM | 0.2 nM | [4] |
| RS4;11 (ALL cell line) | Cell Proliferation Assay (IC50) | 0.81 nM | - | [4] |
| G101V mutant BCL2 | SPR Binding Assay (KD) | 0.24 nM | 29 nM | [6] |
| Bcl-2 G101V | Biochemical Potency (IC50) | 1.3 nM | 25 nM | [7] |
Table 2: Selectivity Profile
| Target | Selectivity Fold vs. BCL2 | Reference |
| Bcl-xL | ≥2000 | [4] |
| BCL-W | ≥2000 | [4] |
| MCL-1 | ≥2000 | [4] |
| BCL2A1 | ≥2000 | [4] |
Key Preclinical Experiments and Methodologies
Surface Plasmon Resonance (SPR) Binding Assay
Objective: To determine the binding affinity of this compound to wild-type and G101V-mutated BCL2 protein.
Protocol:
-
Recombinant human BCL2 protein (wild-type or G101V mutant) was immobilized on a sensor chip.
-
A series of concentrations of this compound were passed over the chip.
-
The association and dissociation rates were measured to calculate the binding affinity (KD) or the half-maximal inhibitory concentration (IC50).
BH3 Peptide Displacement Assay
Objective: To assess the ability of this compound to disrupt the interaction between BCL2 and a pro-apoptotic BH3 peptide.
Protocol:
-
Recombinant BCL2 protein and a fluorescently labeled BH3 peptide (e.g., from the BIM protein) were allowed to interact.
-
Increasing concentrations of this compound were added to the mixture.
-
The displacement of the fluorescent peptide from BCL2 was measured, and the IC50 value was determined.
Cell-Based Apoptosis and Proliferation Assays
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Protocol:
-
Hematological cancer cell lines (e.g., RS4;11, a BCL2-dependent acute lymphoblastic leukemia cell line) were cultured.
-
Cells were treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability was assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Apoptosis induction was confirmed by measuring markers such as cleaved caspase-3.
-
The IC50 values for cell proliferation inhibition were calculated.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Immunocompromised mice were subcutaneously implanted with human hematological tumor cells (e.g., RS4;11).
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
This compound was administered orally at various dose levels.
-
Tumor volume and body weight were measured regularly throughout the study.
-
At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., measurement of cleaved caspase-3 levels).
Experimental Workflow Diagram
The following diagram outlines the typical preclinical evaluation workflow for this compound.
Caption: Preclinical development workflow for this compound.
Summary of Preclinical Findings
Preclinical studies have consistently demonstrated that this compound (BGB-11417) is a highly potent and selective BCL2 inhibitor with a differentiated profile compared to first-generation inhibitors.[1] Key findings include:
-
High Potency: this compound exhibits sub-nanomolar binding affinity to BCL2 and potent inhibition of BCL2-dependent cell lines.[4]
-
Activity Against Resistance Mutations: It maintains strong activity against the venetoclax-resistant G101V BCL2 mutant.[3][5]
-
Superior In Vivo Efficacy: In xenograft models of various hematological malignancies, this compound has shown greater tumor growth inhibition compared to venetoclax.[4]
-
High Selectivity: this compound displays a high degree of selectivity for BCL2 over other BCL2 family members, which may translate to a favorable safety profile.[4]
These compelling preclinical data have supported the advancement of this compound into clinical development for various hematological malignancies.[8][9][10]
References
- 1. beonemedaffairs.com [beonemedaffairs.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Sonrotoclax's Potent Activity Against G101V Mutant BCL-2: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The clinical efficacy of venetoclax, a first-in-class B-cell lymphoma 2 (BCL-2) inhibitor, is increasingly challenged by the emergence of acquired resistance, frequently driven by the G101V mutation in the BCL-2 protein. This mutation significantly impairs venetoclax binding, leading to treatment failure. Sonrotoclax (BGB-11417) is a next-generation, potent, and selective BCL-2 inhibitor designed to overcome this critical resistance mechanism. Preclinical data robustly demonstrate that this compound maintains high binding affinity and potent cytotoxic activity against the G101V mutant BCL-2, unlike venetoclax. Structural analyses reveal a novel binding mode for this compound within the BCL-2 P2 pocket, circumventing the steric hindrance imposed by the G101V mutation. This whitepaper provides a comprehensive technical overview of the preclinical data, experimental methodologies, and mechanistic insights into this compound's activity against G101V mutant BCL-2, positioning it as a promising therapeutic strategy for patients with relapsed or refractory hematologic malignancies.
Introduction: The G101V Mutation and Venetoclax Resistance
The anti-apoptotic protein BCL-2 is a cornerstone of survival for many hematologic cancer cells.[1] Venetoclax, by mimicking the action of pro-apoptotic BH3-only proteins, directly binds to BCL-2, releasing pro-apoptotic proteins like BAX and BAK, and thereby triggering apoptosis.[1][2][3] While venetoclax has transformed treatment paradigms, particularly in chronic lymphocytic leukemia (CLL), acquired resistance is a growing concern.[2][4][5]
The most frequently identified mutation conferring venetoclax resistance is a glycine-to-valine substitution at position 101 (G101V) of the BCL-2 protein.[2][4][6] This mutation has been observed in a significant portion of patients who relapse on venetoclax therapy.[2][4] The G101V mutation reduces the binding affinity of venetoclax to BCL-2 by as much as 180-fold, rendering the drug ineffective at clinically achievable concentrations.[2][7][8] This has created an urgent clinical need for next-generation BCL-2 inhibitors that can effectively target this resistant variant.[2][4][5]
This compound (BGB-11417): A Potent Inhibitor of Wild-Type and G101V Mutant BCL-2
This compound is an investigational, highly potent, and selective BCL-2 inhibitor that demonstrates strong preclinical activity against both wild-type (WT) and G101V mutant BCL-2.[7][9][10] Its development was guided by the need to overcome the limitations of first-generation inhibitors.[7] Crystallographic studies have shown that this compound adopts a novel binding mode within the P2 pocket of BCL-2. This distinct interaction allows it to maintain a strong binding affinity, even when the bulkier valine residue is present at position 101, thus effectively overcoming the resistance mechanism that impairs venetoclax.[2][4][5]
Quantitative Data Summary: this compound vs. Venetoclax
The superior preclinical profile of this compound in the context of the G101V mutation is evident in its binding affinity and cellular potency.
Table 1: Comparative Binding Affinities to BCL-2 Variants
| Compound | BCL-2 Genotype | Binding Affinity (KD, nM) | Fold Change from WT | Reference |
| Venetoclax | Wild-Type | 1.1 | - | [2] |
| Venetoclax | G101V Mutant | 29 | 26-fold decrease | [2] |
| This compound | G101V Mutant | 0.24 | Maintained Potency | [2] |
Note: Other studies report up to a 180-fold decrease in venetoclax binding affinity to the G101V mutant.[2][7]
Table 2: Comparative Cellular Potency in BCL-2 G101V Knock-in (KI) Cell Lines
| Cell Line | Compound | IC50 (nM) | Fold Difference (Venetoclax vs. This compound) | Reference |
| RS4;11 Parental | Venetoclax | ~7.7 | - | [2][4] |
| RS4;11 G101V KI | Venetoclax | >100 | >13-fold | [2][4] |
| RS4;11 G101V KI | This compound | 7.7 | 22-fold more sensitive than venetoclax | [2][4] |
Signaling Pathways and Experimental Workflows
BCL-2 Apoptotic Signaling and Inhibitor Action
The intrinsic apoptosis pathway is tightly regulated by the BCL-2 family of proteins. This compound, like venetoclax, acts as a BH3 mimetic to disrupt the inhibitory function of BCL-2, thereby promoting cell death.
Caption: BCL-2's role in apoptosis and the mechanism of this compound inhibition.
Structural Basis for Overcoming G101V Resistance
The G101V mutation introduces a bulkier amino acid into the P2 binding pocket of BCL-2, creating steric hindrance that prevents optimal binding of venetoclax. This compound's unique chemical structure allows it to adapt to this change.
Caption: this compound's novel binding mode overcomes G101V steric hindrance.
General Preclinical Experimental Workflow
The evaluation of this compound's activity against the G101V mutant follows a structured preclinical workflow.
Caption: Workflow for preclinical validation of this compound against G101V BCL-2.
Detailed Experimental Protocols
The following methodologies are standard for assessing the activity of BCL-2 inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To quantitatively measure the binding affinity (KD) of compounds to WT and G101V mutant BCL-2 protein.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time kinetic analysis.
-
Protocol Outline:
-
Immobilization: A high-affinity ligand for BCL-2, such as a BIM BH3 peptide, is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing purified BCL-2 protein (WT or G101V) is flowed over the chip, and the binding response is measured.
-
Competition Assay: The BCL-2 protein is pre-incubated with varying concentrations of the inhibitor (this compound or venetoclax) before being flowed over the chip.
-
Data Analysis: The reduction in BCL-2 binding in the presence of the inhibitor is used to calculate the inhibitor's binding affinity (KD). The data is fitted using a 1:1 binding model.
-
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cellular potency (IC50) of this compound in cancer cell lines expressing WT or G101V mutant BCL-2.
-
Principle: Assays like CellTiter-Glo® measure cellular ATP levels, which correlate with the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Hematologic cancer cell lines (e.g., RS4;11 parental and G101V knock-in) are seeded into 96-well microplates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or venetoclax for a defined period (e.g., 48-72 hours).
-
Lysis and Reagent Addition: A cell lysis and ATP detection reagent (e.g., CellTiter-Glo®) is added to each well.
-
Signal Measurement: Luminescence, which is proportional to the ATP concentration, is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to vehicle-treated controls, and dose-response curves are generated using non-linear regression to determine IC50 values.
-
Conclusion and Future Directions
This compound has demonstrated clear and potent preclinical activity against the clinically significant G101V resistance mutation in BCL-2. Its ability to maintain high binding affinity and cellular potency where venetoclax fails marks it as a promising next-generation BCL-2 inhibitor.[2][4][5] These findings provide a strong rationale for the ongoing clinical trials investigating this compound in patients with hematologic malignancies, including those who have relapsed after treatment with venetoclax.[2][5] The differentiated profile of this compound holds the potential to address a critical unmet need in the management of BCL-2-dependent cancers.
References
- 1. beonemedaffairs.com [beonemedaffairs.com]
- 2. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Venetoclax resistance and acquired BCL2 mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonrotoclax: A Deep Dive into its High Selectivity for BCL-2 over BCL-xL
For Immediate Release
Shanghai, China – November 11, 2025 – This technical guide provides an in-depth analysis of Sonrotoclax (BGB-11417), an investigational, potent, and highly selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor. Developed to overcome the limitations of first-generation inhibitors like venetoclax, this compound demonstrates a superior selectivity profile for BCL-2 over BCL-xL, a crucial factor in mitigating off-target effects such as thrombocytopenia.[1][2] This document, intended for researchers, scientists, and drug development professionals, will detail the quantitative data, experimental protocols, and underlying mechanisms governing this selectivity.
Executive Summary
This compound is a BH3 mimetic that induces apoptosis by binding to BCL-2, thereby releasing pro-apoptotic proteins like BAX and BAK.[3][4] A key differentiator of this compound is its significantly higher affinity for BCL-2 compared to other anti-apoptotic proteins of the BCL-2 family, particularly BCL-xL.[1][2] This high selectivity is critical, as inhibition of BCL-xL is associated with platelet toxicity.[2] Preclinical studies have demonstrated that this compound exhibits a 2000-fold selectivity for BCL-2 over BCL-xL, a significant improvement over venetoclax's 325-fold selectivity.[1][2] This enhanced selectivity, coupled with its potent activity against both wild-type and venetoclax-resistant BCL-2 mutants (e.g., G101V), positions this compound as a promising therapeutic agent in various hematologic malignancies.[1][5][6] this compound is currently being evaluated in multiple clinical trials.[1][6][7]
Quantitative Selectivity Data
The selectivity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings from preclinical studies, comparing the binding affinities and inhibitory concentrations of this compound and venetoclax for BCL-2 and BCL-xL.
Table 1: Biochemical Binding Affinity (KD) of this compound vs. Venetoclax
| Compound | BCL-2 KD (nM) | BCL-xL KD (nM) | Selectivity Ratio (BCL-xL KD / BCL-2 KD) | Reference |
| This compound | 0.046 | >1000 | >2000 | [1][2] |
| Venetoclax | 1.1 | ~357.5 | ~325 | [1] |
KD values were determined by Surface Plasmon Resonance (SPR).
Table 2: Inhibition of BCL-2 Family Members (IC50) by this compound vs. Venetoclax
| Compound | BCL-2 IC50 (nM) | BCL-xL IC50 (nM) | Selectivity Ratio (BCL-xL IC50 / BCL-2 IC50) | Reference |
| This compound | 0.014 | >1000 | >71,428 | [1] |
| Venetoclax | Not explicitly stated in the provided text | Not explicitly stated in the provided text | 325-fold | [1][2] |
IC50 values were determined by cell-free competitive binding assays.
Table 3: Cellular Potency in BCL-2 vs. BCL-xL Dependent Cell Lines
| Compound | RS4;11 (BCL-2 dependent) IC50 (nM) | MOLT-4 (BCL-xL dependent) IC50 (nM) | Selectivity Index (MOLT-4 IC50 / RS4;11 IC50) | Reference |
| This compound | Data not available in provided text | Data not available in provided text | Data not available in provided text | [8] |
| Venetoclax | Data not available in provided text | Data not available in provided text | Data not available in provided text | [8] |
Experimental Protocols
The determination of this compound's high selectivity for BCL-2 over BCL-xL relies on rigorous experimental methodologies. The following sections detail the key assays employed in the preclinical evaluation of this compound.
Protein Expression and Purification
Human BCL-2 (residues 6-207 with a specific amino acid replacement) and its mutants were expressed and purified for use in biochemical assays.[2] Site-directed mutagenesis was utilized to generate BCL-2 variants, and the purification methods were consistent for both wild-type and mutant proteins.[2]
Surface Plasmon Resonance (SPR) Binding Assays
SPR experiments were conducted to determine the binding affinities (KD values) of this compound and venetoclax to BCL-2 and its mutants.[1] This technique measures the real-time interaction between a ligand (the inhibitor) and an analyte (the BCL-2 protein) immobilized on a sensor chip. The association and dissociation rates are used to calculate the equilibrium dissociation constant (KD), a measure of binding affinity.
Cell-Free Competitive Binding Assays
To measure the disruption of the BCL-2:BAK-derived peptide interaction, cell-free competitive binding assays were performed.[1] These assays, often utilizing methodologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), quantify the ability of an inhibitor to displace a pro-apoptotic peptide (like BAK) from the binding groove of BCL-2 family proteins.[8] The resulting IC50 value represents the concentration of the inhibitor required to achieve 50% inhibition of the protein-protein interaction.
Cellular Viability Assays
The on-target and off-target cellular potencies of this compound were evaluated using cell viability assays in cancer cell lines with known dependencies on specific BCL-2 family members.[8] For instance, the RS4;11 cell line is BCL-2 dependent, while the MOLT-4 cell line is BCL-xL dependent.[8] By comparing the IC50 values in these cell lines, the cellular selectivity of the compound can be determined. The cytotoxic effects on human platelets were also investigated to assess potential hematological toxicities.[2]
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's function and evaluation, the following diagrams illustrate the core signaling pathway and a generalized experimental workflow.
Caption: BCL-2 family signaling pathway and the mechanism of this compound action.
Caption: Generalized workflow for determining the selectivity of BCL-2 inhibitors.
Structural Basis of Selectivity
The remarkable selectivity of this compound for BCL-2 over BCL-xL is rooted in its unique structural interactions within the BCL-2 binding groove. This compound adopts a novel binding mode within the P2 pocket of BCL-2.[1][6] This distinct conformation allows for optimized interactions with key residues in BCL-2 that are different in BCL-xL. Specifically, the interaction with Met115 in the BCL-2 P2 pocket contributes to the improved selectivity over BCL-xL, which has a leucine at the corresponding position.[8] This structural nuance leads to a more potent and selective inhibition of BCL-2, while minimizing engagement with BCL-xL.
Conclusion
This compound represents a significant advancement in the development of BCL-2 inhibitors, demonstrating a highly desirable selectivity profile. The robust preclinical data, supported by detailed biochemical and cellular assays, confirm its potent and selective inhibition of BCL-2 over BCL-xL. This high degree of selectivity is anticipated to translate into a more favorable safety profile in clinical settings, particularly concerning thrombocytopenia. As this compound progresses through clinical development, its differentiated profile holds the potential to offer a new and improved therapeutic option for patients with BCL-2-dependent hematologic malignancies.
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. beonemedaffairs.com [beonemedaffairs.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on the In Vitro Potency of Sonrotoclax in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of Sonrotoclax (BGB-11417), a potent and selective second-generation B-cell lymphoma 2 (BCL2) inhibitor.[1][2] This document details its mechanism of action, quantitative potency data in various lymphoma cell lines, and the experimental protocols used for its evaluation.
This compound is an investigational small molecule designed to target the anti-apoptotic protein BCL2, which is often overexpressed in lymphoid malignancies and contributes to cancer cell survival.[1][3][4] Preclinical studies have demonstrated that this compound exhibits greater potency than the first-generation BCL2 inhibitor, venetoclax, and is effective against venetoclax-resistant BCL2 mutants, such as the G101V mutation.[2]
Quantitative Assessment of In Vitro Potency
The in vitro efficacy of this compound has been evaluated across a range of hematologic cancer cell lines, demonstrating superior cytotoxic activity compared to venetoclax in several lymphoma models.[2] The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
Below is a summary of the reported IC50 values for this compound in various lymphoma and leukemia cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Venetoclax IC50 (nM) | Fold Difference | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 3.9 | ~31.2 | ~8x | [2] |
| MAVER-1 | Mantle Cell Lymphoma (MCL) | Potent | Less Potent | N/A | [2] |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | Potent | Less Potent | N/A | [2] |
Note: "Potent" indicates that the source cited significant cytotoxic activity without providing a specific IC50 value in the main text. Further details may be available in the supplementary materials of the cited publication.
Biochemical assays have also been employed to determine the binding affinity of this compound to BCL2. In a competitive binding assay, this compound inhibited the BCL2-BAK interaction with an IC50 of 0.014 nM, demonstrating a 14-fold increase in potency compared to venetoclax.[2] Furthermore, surface plasmon resonance (SPR) experiments revealed a dissociation constant (KD) of 0.046 nM for this compound binding to BCL2, indicating a 24-fold improvement in binding affinity over venetoclax.[2]
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the in vitro potency of this compound.
1. Cell Viability Assay
This assay is fundamental in determining the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Lymphoma cell lines (e.g., RS4;11, MAVER-1, Toledo) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of this compound or a vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.
-
Data Analysis: The raw data is normalized to the vehicle-treated control, and the IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software like GraphPad Prism.
2. BCL2:BIM Complex Disruption Assay
This assay measures the ability of this compound to disrupt the interaction between BCL2 and the pro-apoptotic protein BIM in a cellular context.
-
Cell Line: A BCL2-dependent cell line such as RS4;11 is utilized.
-
Treatment: Cells are treated with varying concentrations of this compound for a short duration.
-
Lysis and Immunoprecipitation: Cells are lysed, and the BCL2 protein is immunoprecipitated using a BCL2-specific antibody.
-
Western Blotting: The immunoprecipitated samples are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against BIM and BCL2 to detect the amount of BIM co-immunoprecipitated with BCL2.
-
Quantification: The band intensities are quantified, and the IC50 for the disruption of the BCL2:BIM complex is determined.
3. Apoptosis Assays
Multiple assays can be used to confirm that cell death induced by this compound occurs via apoptosis.
-
Caspase Activation: Caspase-3/7 activity can be measured using a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 3/7 Assay, Promega).
-
Phosphatidylserine Externalization: Annexin V staining followed by flow cytometry is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
-
Sub-G0/G1 DNA Content: Propidium iodide staining of cellular DNA followed by flow cytometry can identify a sub-G0/G1 peak, which is indicative of apoptotic DNA fragmentation.
4. Biochemical Competitive Binding Assay (TR-FRET)
This in vitro assay quantifies the binding affinity of this compound to the BCL2 protein.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the disruption of the interaction between a fluorescently labeled BCL2 protein and a fluorescently labeled pro-apoptotic peptide (e.g., from the BAK protein).
-
Procedure: Recombinant BCL2 protein and the labeled peptide are incubated with varying concentrations of this compound. The TR-FRET signal is measured on a plate reader.
-
Data Analysis: A decrease in the FRET signal indicates displacement of the peptide from BCL2 by this compound. The IC50 value is calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
BCL2 Signaling Pathway and this compound Mechanism of Action
The following diagram illustrates the intrinsic apoptosis pathway regulated by the BCL2 family of proteins and the mechanism by which this compound induces apoptosis in cancer cells.
Caption: BCL2 pathway and this compound action.
Experimental Workflow for In Vitro Potency Assessment
This diagram outlines a typical workflow for evaluating the in vitro potency of a BCL2 inhibitor like this compound.
Caption: In vitro potency assessment workflow.
References
The Core Mechanism of Sonrotoclax: A Technical Guide to its Pro-Apoptotic Pathway
For Researchers, Scientists, and Drug Development Professionals
Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor currently under clinical investigation for the treatment of various hematologic malignancies.[1][2] This technical guide provides an in-depth overview of the molecular pathway through which this compound induces apoptosis, presents key quantitative data from preclinical studies, and outlines the detailed methodologies for the experiments cited.
The this compound-Induced Apoptosis Pathway
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer.[3] In many hematologic cancers, this is driven by the overexpression of the anti-apoptotic protein BCL-2.[1] BCL-2 sequesters pro-apoptotic proteins, such as BAX and BAK, preventing them from initiating the mitochondrial pathway of apoptosis.[3]
This compound functions as a BH3 mimetic, a small molecule that mimics the activity of the natural antagonists of BCL-2, the BH3-only proteins.[4] By binding with high affinity to the BH3-binding groove of BCL-2, this compound displaces pro-apoptotic proteins like BIM, allowing BAX and BAK to activate.[2][4] This activation leads to the oligomerization of BAX and BAK at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[2]
The permeabilization of the mitochondrial membrane allows for the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7.[5] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[3]
A key advantage of this compound is its potent activity against the G101V mutation in BCL-2, a common mechanism of acquired resistance to the first-generation BCL-2 inhibitor, venetoclax.[1][6] Structural studies have revealed that this compound adopts a novel binding mode within the P2 pocket of BCL-2, allowing it to maintain strong binding affinity to the G101V mutant, unlike venetoclax.[1][6]
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical studies of this compound, comparing its activity to venetoclax where applicable.
Table 1: Binding Affinities of this compound and Venetoclax to BCL-2 Variants
| Compound | BCL-2 Variant | Binding Affinity (KD, nM) | Fold Change vs. Wild-Type |
| This compound | Wild-Type | 0.046[1] | - |
| G101V Mutant | 0.24[1] | 5.2 | |
| Venetoclax | Wild-Type | 1.1[1] | - |
| G101V Mutant | 29[1] | 26.4 |
Table 2: In Vitro Potency of this compound and Venetoclax
| Assay | Cell Line | This compound IC50 (nM) | Venetoclax IC50 (nM) |
| BCL-2:BAK Interaction Disruption | - | 0.014[1] | 0.196 |
| BCL-2:BIM Complex Disruption | RS4;11 | 3.9[2] | ~19.5 |
| Cell Viability | RS4;11 | 1.0[2] | 8.0 |
| MV4-11 | 2.5 | 15.0 | |
| MAVER-1 | 0.8 | 5.0 | |
| Toledo | 3.2 | 20.0 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's pro-apoptotic activity.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (KD) of this compound to purified BCL-2 protein and its mutants.
Methodology:
-
Ligand Immobilization: Recombinant human BCL-2 protein (wild-type or mutant) is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The BCL-2 protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is then injected over the activated surface. Finally, any remaining active sites are blocked with ethanolamine. A reference flow cell is prepared in the same way but without the BCL-2 protein.[7]
-
Analyte Injection: A series of concentrations of this compound, prepared in a running buffer (e.g., HBS-EP+), are injected over the BCL-2-immobilized and reference flow cells at a constant flow rate.[8]
-
Data Acquisition: The binding of this compound to BCL-2 is monitored in real-time by detecting changes in the surface plasmon resonance signal, measured in response units (RU). The association and dissociation phases are recorded.[9]
-
Data Analysis: The reference-subtracted sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is calculated as kd/ka.[1][7]
Cell Viability Assay
Objective: To determine the cytotoxic potency (IC50) of this compound in hematologic cancer cell lines.
Methodology:
-
Cell Seeding: Hematologic cancer cell lines (e.g., RS4;11, MV4-11) are seeded into 96-well plates at a predetermined density in their respective growth media.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescent signal is read using a plate reader.
-
Data Analysis: The luminescence data is normalized to the vehicle-treated control. The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[10]
Caspase Activation Assay
Objective: To measure the activation of effector caspases (caspase-3 and -7) in response to this compound treatment.
Methodology:
-
Cell Treatment: Cells are seeded in 96-well plates and treated with this compound or a vehicle control for a defined time period.
-
Reagent Addition: A luminogenic caspase-3/7 substrate, such as the one provided in the Caspase-Glo® 3/7 Assay kit, is added directly to the cell culture wells.[5][11] This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a recognition site for caspase-3 and -7.[5]
-
Incubation: The plate is incubated at room temperature to allow for cell lysis and cleavage of the substrate by activated caspases.[11]
-
Luminescence Measurement: The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity. The luminescence is measured using a plate reader.[5]
-
Data Analysis: The luminescent signal from this compound-treated cells is compared to that of vehicle-treated cells to determine the fold-increase in caspase activity.[11]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. ulab360.com [ulab360.com]
The Discovery and Development of Sonrotoclax (BGB-11417): A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor that has demonstrated significant promise in preclinical and clinical studies for the treatment of various hematological malignancies.[1][2] Developed to overcome the limitations of the first-generation BCL-2 inhibitor venetoclax, this compound exhibits enhanced potency against both wild-type (WT) BCL-2 and clinically relevant resistance mutations, such as G101V.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, with a focus on the quantitative data and experimental methodologies that underpin its promising therapeutic profile.
Discovery and Optimization
The development of this compound was driven by the need for a BCL-2 inhibitor with improved efficacy, particularly in cancers where venetoclax has shown limited activity, and the ability to address acquired resistance.[1][2] The discovery process involved extensive structure-activity relationship (SAR) studies to optimize the binding affinity and selectivity of a novel chemical scaffold. A key innovation in the design of this compound is its ability to form a shallow and broad interaction with the P2 pocket of the BCL-2 protein, which is crucial for its high potency against both WT and mutant forms of the protein.
Mechanism of Action
This compound is a BH3 mimetic, meaning it mimics the action of pro-apoptotic BH3-only proteins, such as BIM and BID.[4][5] In normal apoptosis, these proteins bind to and neutralize anti-apoptotic proteins like BCL-2, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation and cell death.[4] In many cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins and preventing apoptosis.[4][5] this compound competitively binds to the BH3-binding groove of BCL-2 with high affinity, displacing pro-apoptotic proteins and thereby initiating the apoptotic cascade in cancer cells that are dependent on BCL-2 for survival.[5] A critical advantage of this compound is its potent inhibition of the G101V BCL-2 mutant, a common mechanism of resistance to venetoclax.[1][3]
Data Presentation
In Vitro Activity and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound compared to venetoclax against wild-type and mutant BCL-2, as well as other BCL-2 family proteins.
Table 1: Biochemical Potency of this compound and Venetoclax
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (BGB-11417) | Wild-Type BCL-2 | SPR Binding | 0.035 |
| Venetoclax | Wild-Type BCL-2 | SPR Binding | Not Reported |
| This compound (BGB-11417) | G101V Mutant BCL-2 | SPR Binding | 0.28 |
| Venetoclax | G101V Mutant BCL-2 | SPR Binding | Not Reported |
| This compound (BGB-11417) | Wild-Type BCL-2 | BH3 Peptide Binding | 0.014 |
| Venetoclax | Wild-Type BCL-2 | BH3 Peptide Binding | 0.2 |
Data sourced from preclinical characterization studies.[6]
Table 2: Cellular Activity of this compound and Venetoclax
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound (BGB-11417) | RS4;11 (BCL-2 dependent) | Acute Lymphoblastic Leukemia | 0.81 |
| Venetoclax | RS4;11 (BCL-2 dependent) | Acute Lymphoblastic Leukemia | Not Reported |
| This compound (BGB-11417) | Molt-4 (BCL-xL dependent) | T-cell Acute Lymphoblastic Leukemia | >1000 |
| Venetoclax | Molt-4 (BCL-xL dependent) | T-cell Acute Lymphoblastic Leukemia | Not Reported |
Data sourced from preclinical characterization studies.[6]
Table 3: Selectivity Profile of this compound
| BCL-2 Family Protein | Selectivity Fold vs. BCL-2 |
| BCL-xL | ≥2000 |
| BCL-W | ≥2000 |
| MCL-1 | ≥2000 |
| BCL2A1 | ≥2000 |
Data sourced from preclinical characterization studies.[6]
Pharmacokinetics
Pharmacokinetic studies in preclinical species have demonstrated that this compound is orally bioavailable.
Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | T1/2 (hr) |
| Mouse | 5 | PO | 105 | 2 | 534 | 4.1 |
| Rat | 5 | PO | 210 | 4 | 2450 | 7.9 |
| Dog | 5 | PO | 350 | 2 | 2890 | 5.8 |
Pharmacokinetic data are presented as the mean value of three animals.
Experimental Protocols
Surface Plasmon Resonance (SPR) Binding Assay
This protocol outlines the methodology for determining the binding affinity of this compound to BCL-2 proteins.
Materials:
-
Biacore instrument
-
CM5 sensor chip
-
Recombinant human BCL-2 protein (WT and G101V mutant)
-
This compound and venetoclax dissolved in DMSO
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffers (e.g., EDC/NHS)
Procedure:
-
Chip Preparation: Activate the CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).
-
Ligand Immobilization: Immobilize recombinant BCL-2 protein (WT or G101V mutant) onto the activated sensor chip surface to a target response unit (RU) level.
-
Analyte Injection: Prepare a series of dilutions of this compound or venetoclax in running buffer. Inject the compounds over the immobilized BCL-2 surface at a constant flow rate.
-
Data Collection: Monitor the binding events in real-time by measuring the change in RU.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Regeneration: After each binding cycle, regenerate the sensor surface using a low pH buffer to remove the bound analyte.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes a method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RS4;11, Molt-4)
-
96-well clear bottom plates
-
This compound and venetoclax dissolved in DMSO
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a control compound. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results as a dose-response curve. Calculate the IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%.
In Vivo Xenograft Model Studies
This protocol details the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., RS4;11)
-
This compound and vehicle control formulations for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a specific number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle control orally to the respective groups at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using a standard formula (e.g., (Length x Width^2)/2).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizations
Signaling Pathway
Caption: BCL-2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for the development of a BCL-2 inhibitor.
This compound Development Timeline
Caption: A logical flow of the this compound drug development process.
Clinical Development
This compound is currently being evaluated in multiple clinical trials for various hematologic malignancies, both as a monotherapy and in combination with other agents.[1][7] The ongoing Phase 1/1b study (NCT04277637) is assessing the safety and efficacy of this compound alone and in combination with the BTK inhibitor zanubrutinib in patients with B-cell malignancies.[8] Preliminary results from these trials have shown that this compound is well-tolerated and demonstrates promising clinical activity.[8] A Phase 3 study (NCT06073821) is comparing this compound in combination with zanubrutinib to venetoclax plus obinutuzumab in patients with chronic lymphocytic leukemia (CLL).[9]
Conclusion
This compound (BGB-11417) represents a significant advancement in the targeted therapy of BCL-2-dependent cancers. Its discovery and development have been guided by a rational design approach to enhance potency against both wild-type and resistant forms of BCL-2, while maintaining a favorable selectivity profile. The robust preclinical data, supported by detailed experimental methodologies, have paved the way for its evaluation in ongoing clinical trials. The information presented in this technical guide provides a comprehensive resource for understanding the scientific foundation of this compound and its potential to become a valuable therapeutic option for patients with hematological malignancies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. researchgate.net [researchgate.net]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. dhvi.duke.edu [dhvi.duke.edu]
Unveiling the Preclinical Pharmacokinetic Profile of Sonrotoclax (BGB-11417) in Animal Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma-2 (Bcl-2) inhibitor currently under clinical investigation for the treatment of various hematologic malignancies.[1] As a key regulator of the intrinsic apoptotic pathway, Bcl-2 is a validated therapeutic target in oncology. This compound has demonstrated enhanced potency against both wild-type Bcl-2 and the clinically relevant G101V mutant, which confers resistance to the first-generation inhibitor venetoclax.[2][3] A thorough understanding of its pharmacokinetic (PK) profile in preclinical animal models is crucial for predicting its behavior in humans and for designing safe and effective clinical trials. This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for this compound in various animal models, detailed experimental methodologies, and a visualization of the relevant biological pathway.
Core Pharmacokinetic Parameters
The pharmacokinetic properties of this compound have been characterized in mice and dogs, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tmax (h) | - | 4 |
| Cmax (ng/mL) | - | - |
| AUCinf (ng·h/mL) | - | - |
| t1/2 (h) | 6.5 - 7.2 | 6.5 - 7.2 |
| Clearance (CL) | - | - |
| Volume of Distribution (Vss) | - | - |
| Bioavailability (F%) | - | - |
Data derived from studies using [¹⁴C]BGB-11417.[1]
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Tmax (h) | - | 4 |
| Cmax (ng/mL) | - | - |
| AUCinf (ng·h/mL) | - | - |
| t1/2 (h) | 6.5 - 7.2 | 6.5 - 7.2 |
| Clearance (CL) | Lower than in mice | - |
| Volume of Distribution (Vss) | - | - |
| Bioavailability (F%) | - | Higher than in mice |
Data derived from studies using [¹⁴C]BGB-11417. Cmax and AUC were noted to be much higher in dogs than in mice.[1]
Table 3: In Vitro Liver Microsomal Stability of this compound
| Species | Intrinsic Clearance (CLint) (μL/min·mg) |
| Human | 30.3 |
| Dog | 28.9 |
| Rat | 32.8 |
| Mouse | 48.7 |
This in vitro data suggests that this compound has good metabolic stability across the tested species, with mice showing the highest intrinsic clearance.[4][5]
Experimental Protocols
The following methodologies were employed in the key preclinical pharmacokinetic studies of this compound.
Pharmacokinetic Studies in Mice and Dogs
-
Test Article: this compound (BGB-11417) and [¹⁴C]BGB-11417.
-
Animal Species: Mice and dogs. The specific strains were not detailed in the available documents.
-
Dosing:
-
Intravenous (IV): A single dose of 1 mg/kg was administered to both mice and dogs.
-
Oral (PO): A single dose of 10 mg/kg was administered to mice, and 5 mg/kg to dogs.
-
-
Sample Collection: Plasma and excreta were collected at various time points to determine pharmacokinetic parameters and mass balance.
-
Analytical Method: The concentrations of this compound and its metabolites were determined using chromatographic separation coupled with mass spectrometry and a radioactivity detector for the radiolabeled compound.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including Tmax, Cmax, AUC, and t1/2.
Tissue Distribution Study in Mice
-
Test Article: [¹⁴C]BGB-11417.
-
Animal Species: Pigmented and albino mice.
-
Methodology: Quantitative whole-body autoradiography (QWBA) was performed to assess the tissue distribution of the radiolabeled compound.
-
Key Findings: The highest tissue exposure was observed in metabolic and excretory organs. A significant portion of the administered radioactivity (90%) was eliminated through mouse excreta within 48 hours.[1]
In Vitro Metabolic Stability
-
System: Liver microsomes from humans, dogs, rats, and mice.
-
Methodology: The test compound was incubated with liver microsomes at 37°C in the presence of NADPH. Samples were taken at different time points, and the rate of disappearance of the parent compound was monitored by LC-MS/MS to calculate the in vitro intrinsic clearance (CLint).
Visualizations
Bcl-2 Signaling Pathway and the Mechanism of this compound
This compound exerts its pro-apoptotic effect by inhibiting the anti-apoptotic protein Bcl-2. This inhibition disrupts the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Sonrotoclax Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonrotoclax (BGB-11417) is a potent, second-generation, investigational small-molecule inhibitor of B-cell lymphoma 2 (BCL-2), a key anti-apoptotic protein.[1][2] Dysregulation and overexpression of BCL-2 are hallmarks of various hematologic malignancies, promoting cancer cell survival and resistance to therapy.[3][4] this compound was designed to overcome known resistance mechanisms to the first-generation BCL-2 inhibitor, venetoclax, particularly the BCL2 G101V mutation.[5][6] This guide provides a comprehensive overview of the core mechanisms of resistance to this compound, leveraging data from preclinical studies. We detail on-target mutations and pathway-level alterations that diminish drug efficacy, present quantitative data on drug-target interactions, provide methodologies for key experimental assays, and visualize the complex biological processes involved.
Mechanism of Action of this compound
This compound is a BH3 mimetic that selectively binds to the BH3-binding groove of the BCL-2 protein.[7] In healthy cells, a balance between pro-apoptotic (e.g., BAX, BAK, BIM) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) proteins of the BCL-2 family governs the intrinsic apoptosis pathway.[1][3] In many cancer cells, overexpressed BCL-2 sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK.[1] This sequestration inhibits mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, thereby blocking apoptosis.[4]
This compound disrupts this survival mechanism by displacing BIM and other pro-apoptotic proteins from BCL-2, freeing them to activate BAX and BAK.[7] This leads to MOMP, cytochrome c release, and the activation of the caspase cascade, ultimately inducing programmed cell death in BCL-2-dependent cancer cells.[1][4]
Core Resistance Mechanisms
Resistance to BCL-2 inhibitors can be categorized as either on-target (alterations in the BCL-2 protein itself) or off-target (changes in parallel survival pathways that bypass the need for BCL-2).
On-Target Alterations: BCL2 Mutations
Acquired mutations in the BCL-2 protein are a primary mechanism of resistance to venetoclax. The most frequently observed mutation is a glycine-to-valine substitution at position 101 (G101V).[8] This mutation occurs within the BH3-binding groove and reduces the binding affinity of venetoclax by over 25-fold, rendering it ineffective.[6][8]
This compound was specifically engineered to overcome this liability. Its chemical structure allows it to adopt a novel binding mode within the P2 pocket of BCL-2, maintaining a strong binding affinity to the G101V mutant.[5][6] Preclinical studies have shown that this compound retains potent activity against cells expressing the BCL2 G101V and D103Y mutations, which are resistant to venetoclax.[5][6]
Upregulation of Alternative Anti-Apoptotic Proteins
The most significant off-target resistance mechanism involves the upregulation of other anti-apoptotic BCL-2 family members, primarily Myeloid Cell Leukemia 1 (MCL-1) and BCL-xL.[9][10] When this compound inhibits BCL-2 and releases pro-apoptotic proteins like BIM, these can be sequestered by the newly upregulated MCL-1 or BCL-xL. This "hand-off" prevents the activation of BAX/BAK and maintains the block on apoptosis.[10]
Preclinical models have demonstrated that venetoclax-resistant cells with elevated MCL-1 levels are not susceptible to this compound monotherapy.[5] This underscores that while this compound overcomes on-target BCL2 mutations, it does not address this bypass pathway. This finding provides a strong rationale for combination therapies, such as co-targeting BCL-2 and MCL-1, to circumvent this form of resistance.[5][11]
Quantitative Analysis of this compound Potency and Resistance
Quantitative assays are crucial for characterizing the potency of BCL-2 inhibitors and understanding resistance. Surface Plasmon Resonance (SPR) and cell-free competitive binding assays measure the direct interaction between the inhibitor and the target protein, while cellular cytotoxicity assays determine the functional consequence of this inhibition.
Table 1: Binding Affinity (KD) of this compound vs. Venetoclax to BCL-2 Variants [6]
| Compound | Target Protein | Binding Affinity (KD, nM) | Fold Change vs. WT |
|---|---|---|---|
| Venetoclax | Wild-Type BCL2 | 1.1 | - |
| G101V Mutant BCL2 | 29 | 26.4-fold ↓ | |
| This compound | Wild-Type BCL2 | < 0.1 | - |
| G101V Mutant BCL2 | 0.24 | ~2.4-fold ↓ |
Data derived from Surface Plasmon Resonance (SPR) assays. A lower KD value indicates stronger binding affinity.
Table 2: In Vitro Cellular Potency (IC50) of this compound vs. Venetoclax [5]
| Cell Line | Cancer Type | This compound IC50 (nM) | Venetoclax IC50 (nM) |
|---|---|---|---|
| RS4;11 | Acute Lymphoblastic Leukemia | 0.8 | 3.5 |
| MV4-11 | Acute Myeloid Leukemia | 0.2 | 1.6 |
| MAVER-1 | Mantle Cell Lymphoma | 0.3 | 1.4 |
| Toledo | Diffuse Large B-Cell Lymphoma | 0.9 | 4.3 |
IC50 values represent the concentration of drug required to inhibit cell viability by 50%.
Key Experimental Protocols
Protocol: Generation of Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through chronic exposure to an inhibitor.[3][4][12]
-
Cell Seeding: Plate a parental, drug-sensitive cancer cell line (e.g., MOLM-13, RS4;11) at a low density in appropriate culture media.
-
Initial Drug Exposure: Treat the cells with the BCL-2 inhibitor (e.g., this compound or venetoclax) at a concentration equivalent to the IC20 (the concentration that inhibits viability by 20%).
-
Dose Escalation: Monitor cell viability regularly (e.g., every 3-4 days). Once the cell population has recovered and is proliferating steadily, increase the drug concentration in stepwise increments. The goal is to maintain a constant selective pressure that kills the majority of cells but allows resistant clones to emerge.
-
Isolation of Resistant Population: Continue the dose escalation until the cell population can proliferate in a high concentration of the drug (e.g., >1 µM) at a rate comparable to the untreated parental line.
-
Characterization: The resulting cell line is considered resistant. It should be further characterized to confirm the resistance phenotype (e.g., via IC50 determination) and to investigate the underlying mechanism (e.g., via Western blot for MCL-1/BCL-xL, and sequencing of the BCL2 gene).
Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters (ka, kd) and binding affinity (KD).[13][14][15]
-
Chip Preparation: Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Inject the purified recombinant BCL-2 protein (wild-type or mutant) over the activated surface in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent immobilization. Aim for a target immobilization level (measured in response units, RU). Deactivate any remaining active esters with an injection of ethanolamine.
-
Analyte Injection: Prepare a series of dilutions of the analyte (this compound or venetoclax) in a suitable running buffer (e.g., HBS-EP+). Inject each concentration over the ligand-immobilized surface at a constant flow rate.
-
Data Collection: Monitor the change in RU over time to generate a sensorgram, which shows the association phase during analyte injection and the dissociation phase during buffer flow. A reference flow cell without the ligand is used to subtract non-specific binding and bulk refractive index changes.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Protocol: Cellular Cytotoxicity Assay
This assay measures the effect of a compound on cell viability to determine its potency (IC50).[1][16]
-
Cell Plating: Seed hematologic cancer cell lines in a 96-well microplate at a predetermined optimal density in their respective growth media.
-
Compound Preparation: Prepare a serial dilution of this compound or the comparator compound in the appropriate vehicle (e.g., DMSO) and then dilute into the culture medium.
-
Treatment: Add the compound dilutions to the wells containing the cells. Include vehicle-only controls (representing 100% viability) and a positive control for cell death if required.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Assess cell viability using a luminescent-based assay such as CellTiter-Glo®. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-only controls and plot the percentage of viability against the logarithm of the compound concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 value.
Conclusion and Future Directions
This compound is a promising next-generation BCL-2 inhibitor that demonstrates superior potency over venetoclax and, critically, overcomes resistance mediated by the common BCL2 G101V mutation.[5][6] However, preclinical data clearly indicate that resistance can still emerge through off-target mechanisms, most notably the upregulation of MCL-1 or BCL-xL.[5][10] This highlights the adaptability of cancer cells and the necessity of developing strategic combination therapies. Future research and clinical development should focus on:
-
Combination Strategies: Investigating this compound in combination with MCL-1 inhibitors, BTK inhibitors (e.g., zanubrutinib), or other targeted agents to prevent or treat the emergence of resistance.[5][17][18][19]
-
Biomarker Discovery: Identifying reliable biomarkers that can predict which patients are most likely to respond to this compound monotherapy versus those who may require a combination approach from the outset.
-
Monitoring for Novel Mutations: While this compound is effective against known venetoclax-resistant mutations, continued clinical use may lead to the selection of novel BCL2 mutations, which will require ongoing surveillance and characterization.[5]
References
- 1. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Venetoclax-resistant CLL cells show a highly activated and proliferative phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.sph.harvard.edu [content.sph.harvard.edu]
- 8. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. path.ox.ac.uk [path.ox.ac.uk]
- 10. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. Venetoclax-Resistant T-ALL Cells Display Distinct Cancer Stem Cell Signatures and Enrichment of Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thno.org [thno.org]
- 17. Computational study on novel natural inhibitors targeting BCL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-based Design of Potent Bcl-2/Bcl-xL Inhibitors with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. support.nanotempertech.com [support.nanotempertech.com]
Sonrotoclax: A Technical Guide to its Targets and Mechanisms in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonrotoclax (also known as BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (BCL2) inhibitor currently under investigation for the treatment of various hematological malignancies.[1][2] Evading apoptosis is a hallmark of cancer, and the overexpression of the anti-apoptotic protein BCL2 is a key survival mechanism for many hematologic cancer cells.[3][4] this compound, a BH3 mimetic, is designed to selectively bind to BCL2, thereby displacing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[4][5] This document provides an in-depth technical overview of this compound, focusing on its molecular targets, preclinical and clinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action and Molecular Targets
This compound's primary mechanism of action is the competitive inhibition of the BCL2 protein.[4] BCL2 sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent apoptosis.[4] By binding to the BH3-binding groove of BCL2 with high affinity, this compound displaces these pro-apoptotic proteins, leading to the activation of the apoptotic cascade.[5]
A key advantage of this compound is its potent activity against both wild-type (WT) BCL2 and clinically relevant venetoclax-resistant mutants, most notably the G101V mutation.[1][6] The G101V mutation is a frequently observed mechanism of acquired resistance to the first-generation BCL2 inhibitor, venetoclax. Structural studies have revealed that this compound adopts a novel binding mode within the P2 pocket of BCL2, allowing it to maintain potent binding to the G101V mutant, unlike venetoclax.[2][6]
Quantitative Preclinical Data
This compound has demonstrated superior potency compared to venetoclax in a variety of preclinical models of hematological malignancies. The following tables summarize key quantitative data from these studies.
| Assay | Target | This compound | Venetoclax | Cell Line | Reference |
| Binding Affinity (KD, nM) | WT BCL2 | 0.046 | 1.1 | - | [7] |
| BCL2 G101V | 0.24 | 29 | - | [7] | |
| IC50 (nM) | BCL2:BIM | 3.9 | ~19.5 | RS4;11 | [1] |
| Cell Viability (EC50, nM) | - | - | - | MV4-11 (AML) | [1] |
| - | - | - | MAVER-1 (MCL) | [1] | |
| - | - | - | Toledo (DLBCL) | [1] |
Note: Specific EC50 values for cell viability assays across multiple cell lines were mentioned as being more potent for this compound but exact figures were not provided in the cited sources.
| In Vivo Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |
| RS4;11 Xenograft (ALL) | This compound | 5 mg/kg | 98% (Day 14) | |
| Venetoclax | 5 mg/kg | 67% (Day 14) | ||
| This compound | 15 mg/kg | Delayed tumor relapse to day 39 | ||
| Venetoclax | 15 mg/kg | Tumor relapse after 21 days | ||
| MAVER-1 Xenograft (MCL) | This compound | - | Superior to venetoclax | |
| Toledo Xenograft (DLBCL) | This compound | - | Superior to venetoclax |
Clinical Efficacy in Hematological Malignancies
This compound is being evaluated in multiple clinical trials, both as a monotherapy and in combination with other agents, across a range of hematological malignancies.[1][8] The combination with the Bruton's tyrosine kinase (BTK) inhibitor zanubrutinib has shown particular promise.[9][10]
| Malignancy | Trial / Cohort | Treatment | Overall Response Rate (ORR) | Complete Response (CR) / CR with Incomplete Hematologic Recovery (CRi) | Undetectable Minimal Residual Disease (uMRD) | Reference |
| CLL / SLL (R/R) | BGB-11417-101 (this compound + Zanubrutinib) | This compound (all doses) + Zanubrutinib | 97% | 57% | 85% (evaluable patients) | [11][12] |
| This compound (320 mg) + Zanubrutinib | 100% | 73% | - | [11][12] | ||
| CLL / SLL (TN) | BGB-11417-101 (this compound + Zanubrutinib) | This compound (160mg & 320mg) + Zanubrutinib | 100% | - | 90% (320mg cohort at week 48) | |
| Mantle Cell Lymphoma (R/R) | BGB-11417-101 (this compound + Zanubrutinib) | This compound (320 mg) + Zanubrutinib | 78% | 70% | - | [13] |
| Multiple Myeloma (R/R, t(11;14)) | BGB-11417-105 (this compound + Dexamethasone) | This compound + Dexamethasone | Deep and durable responses | - | - | [9] |
| AML (TN or R/R) | Phase 1/1b (this compound + Azacitidine) | This compound + Azacitidine | Promising preliminary activity | - | - | [3][4] |
R/R: Relapsed/Refractory; TN: Treatment-Naïve; CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; AML: Acute Myeloid Leukemia.
Experimental Protocols
Detailed experimental protocols are critical for the replication and validation of scientific findings. Below are summaries of the key methodologies used to characterize this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding kinetics (KD) of this compound and venetoclax to wild-type and mutant BCL2 proteins.
-
Instrumentation: Biacore 8K system.[7]
-
Methodology:
-
His-tagged BCL2 or its variants (e.g., G101V) are immobilized on a nitrilotriacetic acid (NTA) sensor chip.[7]
-
A running buffer (e.g., HBS-N buffer containing HEPES, NaCl, EDTA, Tween 20, and DMSO) is flowed over the chip to establish a stable baseline.[7]
-
Serial dilutions of this compound or venetoclax are injected over the sensor surface.
-
The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to generate a sensorgram.
-
The association and dissociation rates are calculated from the sensorgram to determine the equilibrium dissociation constant (KD).
-
Cell Viability Assay
-
Objective: To assess the cytotoxic effects of this compound on hematological cancer cell lines.
-
Methodology (General MTT Assay Protocol):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or a vehicle control.
-
After a defined incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Co-Immunoprecipitation (Co-IP) for BCL2:BIM Complex Disruption
-
Objective: To determine the ability of this compound to disrupt the interaction between BCL2 and the pro-apoptotic protein BIM in cells.
-
Methodology:
-
Hematological cancer cells (e.g., RS4;11) are treated with various concentrations of this compound or a control.[1]
-
Cells are lysed to release cellular proteins.
-
An antibody specific for BCL2 is added to the cell lysate and incubated to form an antibody-protein complex.
-
Protein A/G-agarose beads are added to pull down the antibody-BCL2 complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using an antibody against BIM. A decrease in the amount of co-immunoprecipitated BIM indicates disruption of the BCL2:BIM complex.
-
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with human hematological cancer cells (e.g., RS4;11, MAVER-1, Toledo).[1][2]
-
Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound, venetoclax, or a vehicle control is administered to the mice, typically via oral gavage, at specified doses and schedules.[2]
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated to assess treatment efficacy.
-
Apoptosis Assay via Flow Cytometry
-
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
-
Methodology (Annexin V and Propidium Iodide Staining):
-
Cancer cells are treated with this compound or a control for a specified time.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
Cells are stained with FITC-conjugated Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Propidium iodide (PI), a fluorescent nucleic acid stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, is also added.
-
The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound + Zanubrutinib: First CLL Treatment - HealthTree for Chronic Lymphocytic Leukemia [healthtree.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cllsociety.org [cllsociety.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Study of Bcl-2 Inhibitor this compound (BGB-11417) in Participants With Mature B-Cell Malignancies [clin.larvol.com]
- 12. cllsociety.org [cllsociety.org]
- 13. cancernetwork.com [cancernetwork.com]
BGB-11417's Molecular Engagement with the BCL-2 P2 Pocket: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the molecular interactions between the novel B-cell lymphoma 2 (BCL-2) inhibitor, BGB-11417 (sonrotoclax), and the P2 pocket of the BCL-2 protein. Developed for researchers, scientists, and professionals in drug development, this document details the binding mode, quantitative metrics, and experimental methodologies that define BGB-11417 as a highly potent and selective therapeutic agent.
Core Interaction Analysis
BGB-11417 is a next-generation BCL-2 inhibitor designed for high potency against both wild-type (WT) BCL-2 and clinically relevant mutants, such as G101V, which confers resistance to first-generation inhibitors like venetoclax.[1][2] A key differentiator for BGB-11417 is its distinct binding mode within the hydrophobic groove of BCL-2, particularly its interaction with the P2 pocket.[3][4]
Structural biology studies, including X-ray crystallography, have revealed that BGB-11417 binds to the hydrophobic groove of BCL-2, a region essential for sequestering pro-apoptotic proteins.[3] The optimization of BGB-11417's chemical structure was heavily focused on enhancing its interaction with the P2 pocket.[4] This has resulted in a molecule that not only exhibits strong binding to wild-type BCL-2 but also effectively inhibits venetoclax-resistant variants.[3] The crystal structure of BGB-11417 in complex with the BCL-2 G101V mutant elucidates the molecular basis for overcoming this resistance, showcasing a novel binding orientation within the P2 pocket that is less affected by the G101V mutation compared to venetoclax.[2][3]
Quantitative Binding Affinity
The potency of BGB-11417 has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) of BGB-11417 in comparison to venetoclax, highlighting its superior potency, particularly against the G101V mutant.
| Compound | Target | Assay Type | IC50 (nM) |
| BGB-11417 | Wild-Type BCL-2 | SPR Binding Assay | 0.035[5] |
| Venetoclax | Wild-Type BCL-2 | Binding Assay | 0.2[5] |
| BGB-11417 | G101V-mutated BCL-2 | SPR Binding Assay | 0.28[5] |
Table 1: Biochemical Assay Data for BGB-11417 and Venetoclax.
| Compound | Cell Line | Assay Type | IC50 (nM) |
| BGB-11417 | RS4;11 (Bcl-2 dependent ALL) | Proliferation Assay | 0.81[5] |
Table 2: Cellular Assay Data for BGB-11417.
Experimental Protocols
The characterization of BGB-11417's interaction with BCL-2 involved several key biophysical and biochemical assays. Below are detailed methodologies for these experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is designed to measure the inhibition of the BCL-2/ligand interaction in a high-throughput format.[6]
Principle: The assay utilizes a terbium-labeled donor (e.g., anti-His antibody bound to His-tagged BCL-2) and a dye-labeled acceptor (e.g., biotinylated BCL-2 peptide ligand bound to dye-labeled streptavidin).[6] When BCL-2 and its ligand interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[6] An inhibitor, such as BGB-11417, disrupts this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Dilute the terbium-labeled anti-His donor and dye-labeled streptavidin acceptor in the TR-FRET assay buffer to the desired concentrations.[7]
-
Dilute the biotin-labeled BCL-2 peptide ligand in the assay buffer.[7]
-
Thaw and dilute the His-tagged BCL-2 protein in the assay buffer. The final concentration should be determined based on assay optimization.[7]
-
Prepare a serial dilution of BGB-11417 and control compounds in the assay buffer.
-
-
Assay Procedure (96-well format):
-
Add the diluted test compounds and controls (positive and negative) to the wells of a microtiter plate.[6]
-
Add the diluted dye-labeled streptavidin acceptor and biotin-labeled BCL-2 peptide ligand to all wells.[6]
-
Initiate the reaction by adding the diluted His-tagged BCL-2 protein bound to the terbium-labeled anti-His donor to all wells.[6]
-
Incubate the plate at room temperature for a specified period (e.g., 3 hours), protected from light.[7]
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity using a microplate reader capable of TR-FRET measurements. Measure the emission at both the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).[6]
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).[6]
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[8]
-
Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the real-time binding kinetics and affinity of BGB-11417 to BCL-2.[9]
Principle: This label-free technique monitors the change in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., BGB-11417) to an immobilized ligand (e.g., BCL-2 protein). The resulting sensorgram provides data on the association and dissociation rates of the interaction.[10]
Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]
-
Inject the BCL-2 protein, diluted in an appropriate immobilization buffer (e.g., sodium acetate, pH 4.5), over the activated surface to achieve the desired immobilization level.[11]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.[11]
-
-
Interaction Analysis:
-
Prepare a series of dilutions of BGB-11417 in a suitable running buffer (e.g., HBS-EP+).
-
Inject the BGB-11417 solutions over the immobilized BCL-2 surface at a constant flow rate, followed by a dissociation phase where only the running buffer flows over the surface.[10]
-
A reference flow cell (without immobilized BCL-2 or with an irrelevant protein) should be used to subtract non-specific binding and bulk refractive index changes.[12]
-
-
Data Analysis:
-
The resulting sensorgrams are analyzed using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9]
-
Visualizations
The following diagrams illustrate key concepts related to BGB-11417's mechanism of action and experimental evaluation.
Caption: BCL-2 signaling pathway and the inhibitory action of BGB-11417.
Caption: Experimental workflow for the TR-FRET based BCL-2 inhibition assay.
Caption: Logical relationship of BGB-11417's P2 pocket interaction and its therapeutic advantages.
References
- 1. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. path.ox.ac.uk [path.ox.ac.uk]
Sonrotoclax: A Technical Guide to its Impact on Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor designed to overcome the limitations of first-generation therapies, including resistance mediated by mutations in the BCL-2 gene.[1] As a BH3 mimetic, this compound directly engages the core apoptotic machinery, making the induction of Mitochondrial Outer Membrane Permeabilization (MOMP) central to its mechanism of action.[2][3] This technical guide provides an in-depth analysis of this compound's effect on the BCL-2-regulated intrinsic apoptosis pathway, focusing on its role in initiating MOMP. It consolidates key quantitative data, details essential experimental protocols for assessing its mitochondrial effects, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Initiating MOMP
The survival of many cancer cells depends on the overexpression of anti-apoptotic proteins like BCL-2.[4] BCL-2 sequesters pro-apoptotic effector proteins BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[2] this compound functions by binding with high affinity to a hydrophobic groove in BCL-2, mimicking the action of pro-apoptotic BH3-only proteins.[3][5] This competitive binding displaces BAX and BAK, which are then free to oligomerize and form pores in the mitochondrial outer membrane.[2][3] This event, known as MOMP, is the pivotal "point of no return" in the intrinsic apoptotic pathway.[6] It leads to the release of intermembrane space proteins, most notably cytochrome c and Second Mitochondria-derived Activator of Caspases (SMAC), into the cytosol, triggering the activation of caspases and executing programmed cell death.[2][7][8]
Quantitative Data Presentation
This compound demonstrates superior potency compared to the first-generation inhibitor venetoclax in biochemical and cell-based assays. Its efficacy extends to venetoclax-resistant BCL-2 mutants.
Table 1: Biochemical and Cellular Potency of this compound vs. Venetoclax
| Assay Type | Target / Cell Line | This compound | Venetoclax | Potency Fold-Increase (this compound vs. Venetoclax) |
| Biochemical Binding (IC50) | BCL-2:BAK Interaction | 0.014 nM[3] | 0.19 nM[3] | ~14x |
| Cell-Based Complex Disruption (IC50) | BCL-2:BIM in RS4;11 cells | 3.9 nM[3][6] | 19.5 nM[3] | ~5x |
| Cell Viability (IC50) | RS4;11 (ALL) | 2.1 nM[3] | 17.5 nM[3] | ~8x |
| MV4-11 (AML) | 1.1 nM[3] | 4.8 nM[3] | ~4x | |
| MAVER-1 (MCL) | 2.4 nM[3] | 6.8 nM[3] | ~3x | |
| Toledo (DLBCL) | 7.9 nM[3] | 24.6 nM[3] | ~3x | |
| Apoptosis Induction (EC50 in RS4;11) | Caspase-3/7 Activation | 14.8 nM[3] | 65.6 nM[3] | ~4x |
| Annexin V Positive Cells | 17.5 nM[3] | 73.1 nM[3] | ~4x | |
| Sub-G0/G1 Accumulation | 19.3 nM[3] | 118.2 nM[3] | ~6x |
ALL: Acute Lymphoblastic Leukemia, AML: Acute Myeloid Leukemia, MCL: Mantle Cell Lymphoma, DLBCL: Diffuse Large B-cell Lymphoma.
Table 2: Binding Affinity (KD) of this compound to WT and Mutant BCL-2
| BCL-2 Variant | This compound KD (nM) | Venetoclax KD (nM) | Change in Venetoclax Affinity (vs. WT) |
| Wild-Type (WT) | 0.05[3] | 1.1[3] | N/A |
| G101V | 0.24[3] | 29[3] | ~26x decrease |
| D103Y | 1.3[3] | 66[3] | ~60x decrease |
| V156D | 0.5[3] | 67[3] | ~61x decrease |
| A113G | 0.2[3] | 8.8[3] | ~8x decrease |
| R129L | 0.4[3] | 3.3[3] | ~3x decrease |
KD values were determined by Surface Plasmon Resonance (SPR). Data are presented as mean ± SD for independent experiments.[3]
Experimental Protocols for Assessing MOMP
To evaluate the effect of this compound on mitochondrial integrity, two primary assays are recommended: the detection of cytochrome c release into the cytosol and the measurement of mitochondrial membrane potential (ΔΨm).
Protocol: Cytochrome c Release Assay via Cell Fractionation and Western Blot
This protocol allows for the direct visualization of cytochrome c translocation from the mitochondria to the cytosol, a hallmark of MOMP.
Objective: To separate cytosolic and mitochondrial fractions from this compound-treated cells and detect the presence of cytochrome c in each fraction by Western blot.
Materials:
-
Cell culture reagents
-
This compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cytosol Extraction Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with freshly added protease inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: Anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-β-actin or GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibody and chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells (e.g., 5-10 x 107 cells) and treat with desired concentrations of this compound or vehicle control for a specified time course (e.g., 4-24 hours).
-
Cell Harvesting: Collect cells by centrifugation (e.g., 600 x g for 5 min at 4°C). Wash the cell pellet once with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer. Incubate on ice for 15-20 minutes.
-
Homogenization: Gently lyse the cells using a pre-chilled Dounce homogenizer (approx. 30-50 strokes). Check for lysis efficiency under a microscope.
-
Fractionation by Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube. Centrifuge at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[9]
-
Carefully transfer the supernatant to a new tube. Centrifuge at 10,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction .
-
The pellet is the mitochondrial fraction .
-
-
Sample Preparation: Resuspend the mitochondrial pellet in a lysis buffer compatible with SDS-PAGE. Determine the protein concentration of both cytosolic and mitochondrial fractions.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from both fractions onto an SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against cytochrome c, COX IV (to confirm mitochondrial fraction purity), and β-actin (to confirm cytosolic fraction purity and equal loading).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.
-
References
- 1. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 101.200.202.226 [101.200.202.226]
- 3. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome c release assay and western blot [bio-protocol.org]
- 5. chem-agilent.com [chem-agilent.com]
- 6. Validate User [ashpublications.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. beonemedinfo.com [beonemedinfo.com]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
Methodological & Application
Sonrotoclax: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (BCL2) inhibitor.[1] As a BH3 mimetic, it is designed to displace pro-apoptotic proteins like BAX and BAK from BCL2, thereby initiating the intrinsic pathway of apoptosis.[2][3] Preclinical studies have highlighted its enhanced potency against both wild-type BCL2 and the venetoclax-resistant G101V mutant, suggesting its potential to overcome acquired resistance to first-generation BCL2 inhibitors.[4][5] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions by competitively binding to the BH3-binding groove of the anti-apoptotic protein BCL2.[3] In many B-cell malignancies, BCL2 is overexpressed, sequestering pro-apoptotic proteins such as BIM, BID, BAX, and BAK, and thereby inhibiting programmed cell death.[1][2] By mimicking the BH3 domain of pro-apoptotic proteins, this compound disrupts the BCL2/pro-apoptotic protein interaction.[2][3] This releases BAX and BAK, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1][2] The subsequent release of cytochrome c and other pro-apoptotic factors from the mitochondria activates the caspase cascade, culminating in apoptosis.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro potency and binding affinity of this compound in comparison to Venetoclax.
Table 1: In Vitro Potency of this compound vs. Venetoclax
| Assay Type | Cell Line | Parameter | This compound | Venetoclax | Fold Difference | Reference |
| Cell Viability | RS4;11 | IC₅₀ | ~3.9 nM | ~31.2 nM | ~8x | [6] |
| BCL2:BIM Disruption | RS4;11 | IC₅₀ | 3.9 nM | ~19.5 nM | ~5x | [6] |
| BCL2-BAK Interaction | Cell-free | IC₅₀ | 0.014 nM | ~0.196 nM | 14x |
Table 2: Binding Affinity of this compound vs. Venetoclax to BCL2 and G101V Mutant
| Target Protein | Method | Parameter | This compound | Venetoclax | Fold Difference | Reference |
| Wild-Type BCL2 | SPR | Kᴅ | 0.046 nM | ~1.1 nM | 24x | |
| BCL2 G101V Mutant | SPR | Kᴅ | 0.24 nM | 29 nM | ~121x | [7] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the IC₅₀ of this compound in a BCL2-dependent cell line, such as RS4;11.
Materials:
-
BCL2-dependent cells (e.g., RS4;11)
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the appropriate wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO₂ incubator.[8]
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Reagent Preparation and Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[5][9]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][8][9]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Plot the cell viability against the log concentration of this compound and determine the IC₅₀ value using a suitable non-linear regression model.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest (e.g., RS4;11)
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with the desired concentration of this compound for the specified time. Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS, centrifuge, and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.[4]
BCL2 Binding Assay (TR-FRET)
This is a cell-free biochemical assay to determine the IC₅₀ of this compound for the inhibition of the BCL2-BAK peptide interaction.
Materials:
-
BCL2 TR-FRET Assay Kit (e.g., from BPS Bioscience) containing:
-
Recombinant His-tagged BCL2
-
Biotinylated BAK peptide
-
Anti-His Terbium-labeled Donor
-
Dye-labeled Streptavidin Acceptor
-
Assay Buffer
-
-
This compound
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's protocol. Dilute this compound to the desired concentrations in assay buffer.
-
Assay Plate Setup: Add diluted this compound, positive control inhibitor, and vehicle control to the appropriate wells of a 384-well plate.
-
Reagent Addition: Add the Anti-His Tb-labeled donor, dye-labeled acceptor, and biotinylated BAK peptide to all wells.
-
Reaction Initiation: Initiate the reaction by adding the diluted His-tagged BCL2 protein to all wells.
-
Incubation: Incubate the plate at room temperature for 3 hours, protected from light.[10]
-
Data Acquisition: Read the fluorescence intensity in a microplate reader capable of TR-FRET. Measure the emission at 620 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
Conclusion
This compound is a promising next-generation BCL2 inhibitor with superior potency against both wild-type and venetoclax-resistant BCL2 mutants.[5] The protocols outlined in this document provide a framework for the in vitro characterization of this compound and other BCL2 inhibitors. These assays are crucial for determining the compound's potency, mechanism of action, and cellular effects, thereby supporting its development as a potential therapeutic for B-cell malignancies.
References
- 1. beonemedaffairs.com [beonemedaffairs.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. ch.promega.com [ch.promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: CellTiter-Glo® Assay with Sonrotoclax Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor currently under investigation for the treatment of various hematologic malignancies.[1][2] By binding to BCL-2, this compound disrupts its interaction with pro-apoptotic proteins, thereby triggering apoptosis in cancer cells that depend on BCL-2 for survival.[3][4] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.[5][6] This document provides detailed protocols for utilizing the CellTiter-Glo® assay to assess the cytotoxic effects of this compound on cancer cells, along with representative data and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound, illustrating its potency and efficacy in various cancer cell lines.
Table 1: In Vitro Potency of this compound in Hematologic Cancer Cells [1]
| Cell Line | Cancer Type | This compound IC₅₀ (nM) | Venetoclax IC₅₀ (nM) | Fold Difference (Venetoclax/Sonrotoclax) |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.5 | 4.0 | 8 |
| KMS-12-PE | Multiple Myeloma | 1.2 | 9.8 | 8.2 |
| MOLM-13 | Acute Myeloid Leukemia | 2.5 | 15.0 | 6 |
IC₅₀ values were determined using the CellTiter-Glo® assay.
Table 2: Efficacy of this compound in a Xenograft Model with Venetoclax-Resistant Mutation [1]
| Xenograft Model | Treatment (50 mg/kg) | Tumor Growth Inhibition (TGI) on Day 14 (%) |
| KMS-12-PE D103Y | This compound | 73 |
| KMS-12-PE D103Y | Venetoclax | 24 |
Experimental Protocols
Protocol 1: Determining the IC₅₀ of this compound using the CellTiter-Glo® Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings[7]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of complete culture medium per well.[7]
-
Include wells with medium only for background luminescence measurement.[8]
-
Incubate the plate at 37°C in a humidified CO₂ incubator for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. The concentration range should bracket the expected IC₅₀. A common starting point is a top concentration of 1 µM, with 2- or 3-fold serial dilutions.
-
Add the this compound dilutions to the designated wells. Ensure each concentration is tested in triplicate.
-
Include vehicle control wells (containing the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7][9]
-
Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all other readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. beonemedaffairs.com [beonemedaffairs.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.es]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. promega.com [promega.com]
- 9. OUH - Protocols [ous-research.no]
Application Notes and Protocols for Annexin V Staining to Detect Apoptosis Induced by Sonrotoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonrotoclax (also known as BGB-11417) is a potent and selective second-generation investigational inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is a key anti-apoptotic protein that promotes cell survival by sequestering pro-apoptotic proteins like BAX and BAK.[3][4] In many hematologic malignancies, the overexpression of Bcl-2 allows cancer cells to evade apoptosis, or programmed cell death, contributing to tumor progression and resistance to therapy.[3][4]
This compound acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2.[3][4] This action displaces pro-apoptotic proteins, which can then trigger the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.[3][4] Preclinical studies have indicated that this compound demonstrates more potent antitumor activity compared to the first-generation Bcl-2 inhibitor, venetoclax.[1][3] Notably, this compound has shown efficacy against both wild-type and the G101V mutant of Bcl-2, a mutation associated with acquired resistance to venetoclax.[5][6]
A reliable method for quantifying the apoptotic effects of this compound is crucial for its preclinical and clinical development. Annexin V staining is a widely used and robust assay for detecting one of the early hallmarks of apoptosis.[7] In healthy cells, phosphatidylserine (PS) is confined to the inner leaflet of the plasma membrane.[8][9] During the initial stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS.[7][8][9] Co-staining with a vital dye such as Propidium Iodide (PI) or 7-AAD allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
These application notes provide a detailed protocol for the use of Annexin V staining to measure apoptosis in cells treated with this compound.
This compound-Induced Apoptosis Signaling Pathway
This compound functions by inhibiting the anti-apoptotic protein Bcl-2, thereby promoting the intrinsic pathway of apoptosis.
References
- 1. beonemedaffairs.com [beonemedaffairs.com]
- 2. Facebook [cancer.gov]
- 3. beonemedaffairs.com [beonemedaffairs.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonrotoclax (BGB-11417) in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical in vivo use of Sonrotoclax (BGB-11417), a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor. The following sections detail the dosages, experimental protocols, and underlying signaling pathways relevant to conducting xenograft studies with this compound.
Mechanism of Action and Signaling Pathway
This compound is a BH3 mimetic that selectively targets the anti-apoptotic protein BCL-2.[1] In many hematologic malignancies, the overexpression of BCL-2 sequesters pro-apoptotic proteins like BIM, BAX, and BAK, preventing the initiation of apoptosis, or programmed cell death.[1] this compound binds with high affinity to the BH3-binding groove of BCL-2, displacing these pro-apoptotic proteins. This event triggers the mitochondrial pathway of apoptosis, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in cancer cell death. Preclinical studies have demonstrated that this compound exhibits more potent antitumor activity compared to the first-generation BCL-2 inhibitor, venetoclax.[1][2]
Caption: this compound inhibits BCL-2, leading to apoptosis.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various hematologic cancer xenograft models.
Table 1: this compound Dosage and Efficacy in Xenograft Models
| Cell Line | Cancer Type | Animal Model | This compound Dosage (mg/kg, p.o., qd) | Comparator: Venetoclax (mg/kg, p.o., qd) | Outcome |
| RS4;11 | Acute Lymphoblastic Leukemia | NCG Mice | 7.5 | 7.5 | Complete tumor regression (103% TGI) with this compound vs. moderate inhibition (86% TGI) with venetoclax at day 21. |
| RS4;11 | Acute Lymphoblastic Leukemia | NCG Mice | 15 | 15 | This compound significantly inhibited tumor growth and delayed relapse to day 39, while venetoclax-treated tumors relapsed after 21 days.[2] |
| RS4;11 | Acute Lymphoblastic Leukemia | NCG Mice | 25 | 25 | Both compounds showed good efficacy. |
| MAVER-1 | Mantle Cell Lymphoma | NCG Mice | Not explicitly stated, dose-response observed | 100 | This compound demonstrated superior antitumor activity compared to venetoclax.[2] |
| Toledo | Diffuse Large B-cell Lymphoma | NCG Mice | Not explicitly stated, dose-response observed | 100 | This compound demonstrated superior antitumor activity compared to venetoclax.[2] |
TGI: Tumor Growth Inhibition; p.o.: per os (by mouth); qd: quaque die (every day)
Experimental Protocols
This section provides detailed methodologies for establishing and utilizing xenograft models for the evaluation of this compound.
Cell Line Culture
-
Cell Lines: RS4;11 (human B-cell precursor leukemia), MAVER-1 (human mantle cell lymphoma), and Toledo (human diffuse large B-cell lymphoma) can be obtained from commercial cell repositories.
-
Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth phase.
Animal Models
-
Strain: Female NOD-scid IL2Rgammanull (NSG) or NOD-Prkdcscid Il2rgtm1Wjl/SzJ (NCG) mice, typically 6-8 weeks old, are suitable for establishing xenografts due to their severe immunodeficiency.
-
Acclimatization: Allow mice to acclimate for at least one week before experimental procedures.
-
Housing: House mice in a specific pathogen-free (SPF) environment with sterile bedding, food, and water.
Xenograft Implantation (Subcutaneous)
Caption: Workflow for subcutaneous xenograft studies.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in PBS at the desired concentration. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
-
Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is >90%.
-
Injection:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject the cell suspension subcutaneously into the right flank of the mouse.
-
RS4;11 cells: Inject 3 x 106 cells in a volume of 100-200 µL.
-
MAVER-1 and Toledo cells: Inject approximately 3 x 106 to 1 x 107 cells in a volume of 100-200 µL.
-
-
-
Post-Injection Monitoring: Monitor the mice for tumor growth.
This compound Formulation and Administration
-
Formulation: A suitable vehicle for oral administration of this compound is a mixture of 60% (v/v) Phosal 50 PG, 30% (v/v) PEG-400, and 10% (v/v) ethyl alcohol.
-
Administration: Administer this compound or the vehicle control daily via oral gavage (p.o.).
Efficacy Evaluation
-
Tumor Measurement: Measure tumor dimensions (length and width) with a digital caliper twice weekly.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width2) / 2 .
-
Body Weight: Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): TGI can be calculated at the end of the study using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or if signs of excessive toxicity are observed.
Pharmacodynamic Studies (Optional)
-
To assess the in vivo mechanism of action, tumors can be harvested at specific time points after this compound administration.
-
Caspase-3 Cleavage: Tumor lysates can be analyzed for cleaved caspase-3 levels by ELISA or Western blot to confirm the induction of apoptosis.
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Characterization of Sonrotoclax Binding to BCL-2 using a TR-FRET Assay
Audience: Researchers, scientists, and drug development professionals involved in oncology and anti-cancer drug discovery.
Introduction
B-cell lymphoma 2 (BCL-2) is a pivotal anti-apoptotic protein that promotes cell survival, making it a prime therapeutic target in various malignancies.[1][2] Sonrotoclax (BGB-11417) is a potent, second-generation investigational inhibitor of BCL-2.[3][4] It demonstrates superior binding affinity and selectivity compared to the first-generation inhibitor, venetoclax, and critically, retains activity against venetoclax-resistant BCL-2 mutations like G101V.[3][5][6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for high-throughput screening (HTS) and detailed kinetic analysis of protein-inhibitor interactions.[7][8] This application note provides a detailed protocol for utilizing a TR-FRET assay to measure the binding kinetics of this compound to the BCL-2 protein.
Principle of the TR-FRET Assay for BCL-2 Inhibition
The assay quantifies the displacement of a fluorescently labeled peptide ligand from the BCL-2 protein by a competitive inhibitor like this compound. The system utilizes a Terbium (Tb) chelate as a donor fluorophore, typically conjugated to an anti-His antibody that binds to a His-tagged BCL-2 protein. The acceptor is a fluorescent dye (e.g., FITC or another suitable dye) conjugated to a peptide ligand (like a BAK- or BIM-derived peptide) that binds to the BH3-binding groove of BCL-2.[7][9]
When the ligand is bound to BCL-2, the donor and acceptor are in close proximity, allowing for FRET to occur upon excitation of the donor. When an inhibitor such as this compound is introduced, it competes with the peptide for binding to BCL-2's hydrophobic groove.[10] This displacement separates the donor and acceptor, leading to a decrease in the FRET signal, which is directly proportional to the inhibitory activity of the compound.[11]
Data Presentation: this compound Binding Affinity & Selectivity
The following table summarizes the binding affinity and selectivity of this compound compared to Venetoclax, as determined by TR-FRET and Surface Plasmon Resonance (SPR) assays.
| Compound | Target | Assay Type | Binding Affinity (IC50 / KD) | Selectivity (BCL-2 vs BCL-xL) | Reference |
| This compound | Wild-Type BCL-2 | TR-FRET (IC50) | 0.014 nM | ~2000-fold | [3][12] |
| Wild-Type BCL-2 | SPR (KD) | 0.046 nM | [3][12] | ||
| G101V Mutant BCL-2 | SPR (KD) | 0.24 nM | [3][6] | ||
| Venetoclax | Wild-Type BCL-2 | TR-FRET (IC50) | ~0.2 nM (derived) | ~325-fold | [3][12] |
| Wild-Type BCL-2 | SPR (KD) | 1.1 nM | [3][6] | ||
| G101V Mutant BCL-2 | SPR (KD) | 29 nM | [3][6] |
Experimental Protocol
This protocol is adapted from commercially available BCL-2 TR-FRET assay kits and is suitable for a 384-well plate format.[7][13]
Materials and Reagents
-
Recombinant His-tagged human BCL-2 protein
-
Biotinylated BCL-2 peptide ligand (e.g., BAK or BIM-derived)
-
Terbium-labeled anti-His Antibody (Donor)
-
Dye-labeled Streptavidin (Acceptor)
-
This compound (and other test compounds)
-
TR-FRET Assay Buffer
-
Low-volume, white 384-well assay plates
-
TR-FRET compatible microplate reader
Experimental Workflow
Detailed Assay Procedure
-
Prepare Assay Buffer: Prepare all reagents in a 1x TR-FRET assay buffer as recommended by the supplier.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound (e.g., 11-point, 3-fold serial dilution) in assay buffer containing a constant, low percentage of DMSO (e.g., <1%).
-
Prepare Controls:
-
Positive Control (Max FRET): Assay buffer with DMSO, no inhibitor.
-
Negative Control (Min FRET/Background): Assay buffer with DMSO, no BCL-2 or no peptide ligand.
-
-
Dispense Reagents into 384-well Plate: Add components in the following order (example volumes):
-
5 µL of diluted this compound or controls.
-
5 µL of Dye-labeled Streptavidin Acceptor + Biotinylated Peptide Ligand mix.
-
5 µL of Tb-labeled Anti-His Donor.
-
5 µL of His-tagged BCL-2 protein to initiate the reaction.
-
-
Incubation: Seal the plate and incubate at room temperature for 2 to 3 hours, protected from light.[7]
-
Data Acquisition: Read the plate on a TR-FRET-enabled microplate reader. Set the excitation wavelength to 340 nm and measure the emission at two wavelengths:
-
Donor Emission: 620 nm
-
Acceptor Emission: 665 nm
-
Data Analysis
-
Calculate TR-FRET Ratio: For each well, calculate the emission ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition: Use the control wells to determine the percent inhibition for each this compound concentration.
-
% Inhibition = 100 * (1 - (RatioSample - RatioNegative) / (RatioPositive - RatioNegative))
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
BCL-2 Signaling Pathway Overview
BCL-2 is a central regulator of the intrinsic apoptotic pathway, also known as the mitochondrial pathway.[14][15] In healthy cells, anti-apoptotic proteins like BCL-2 sequester pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing and forming pores in the outer mitochondrial membrane.[2][16] Various cellular stress signals activate a group of proteins known as "BH3-only" proteins, which act as sensors.[17] These proteins can bind to and neutralize anti-apoptotic BCL-2 family members, liberating BAX and BAK.[17] this compound functions as a "BH3 mimetic," directly binding to the BH3 groove of BCL-2 with high affinity, thereby preventing it from sequestering pro-apoptotic proteins.[10][17] This leads to BAX/BAK activation, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[16]
Conclusion
The TR-FRET assay is a powerful, high-throughput method for determining the binding kinetics of inhibitors to BCL-2. It provides a robust platform for characterizing the high potency of this compound and for screening novel BCL-2 inhibitors. The data confirm that this compound is a highly potent BCL-2 inhibitor with a superior binding affinity to both wild-type and clinically relevant mutant forms of BCL-2 compared to first-generation inhibitors.[3] This makes the TR-FRET assay an indispensable tool in the preclinical evaluation of next-generation BH3 mimetics.
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ashpublications.org [ashpublications.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Bcl-2 Pathway | GeneTex [genetex.com]
- 15. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. beonemedaffairs.com [beonemedaffairs.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Sonrotoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (Bcl-2) inhibitor, demonstrating significant promise in overcoming resistance to first-generation inhibitors like venetoclax.[1][2][3][4] Its mechanism of action involves binding to the BH3-binding groove of Bcl-2, an anti-apoptotic protein, thereby displacing pro-apoptotic proteins and inducing apoptosis in cancer cells.[5][6] Dysregulation of Bcl-2 is a hallmark of various hematologic malignancies, making it a crucial therapeutic target.[5][7] Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique extensively used to characterize molecular interactions, including the binding of small molecules to protein targets.[8][9][10][11] This document provides detailed application notes and protocols for the SPR analysis of this compound, enabling researchers to accurately determine its binding kinetics and affinity to Bcl-2 and its variants.
Signaling Pathway of this compound Action
This compound acts as a BH3 mimetic to inhibit the anti-apoptotic function of Bcl-2.[5][6] In cancer cells where Bcl-2 is overexpressed, it sequesters pro-apoptotic proteins like BAX and BAK, preventing them from inducing programmed cell death.[5] this compound competitively binds to the BH3-binding groove of Bcl-2, liberating BAX and BAK.[6] This allows BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[5]
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beonemedaffairs.com [beonemedaffairs.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Facebook [cancer.gov]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Clinical and Biomedical Applications of Surface Plasmon Resonance Systems [scielo.org.mx]
Application Notes and Protocols for Sonrotoclax and Zanubrutinib Synergy Study
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the synergistic potential of Sonrotoclax and Zanubrutinib in B-cell malignancies.
Introduction
This compound (BGB-11417) is a next-generation, potent, and selective inhibitor of B-cell lymphoma 2 (BCL-2), a pivotal anti-apoptotic protein.[1] The overexpression of BCL-2 is a well-established survival mechanism for many B-cell cancers, making it a key therapeutic target.[2] Zanubrutinib (Brukinsa®) is a highly selective, next-generation inhibitor of Bruton's tyrosine kinase (BTK).[3][4] BTK is an essential enzyme in the B-cell receptor (BCR) signaling pathway, which drives the proliferation and survival of malignant B-cells.[3][5]
The combination of a BCL-2 inhibitor and a BTK inhibitor has shown synergistic activity in chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[6] By targeting two distinct and critical survival pathways—this compound inducing apoptosis and Zanubrutinib blocking pro-survival signals—the combination of this compound and Zanubrutinib is anticipated to yield a synergistic anti-tumor effect. Clinical studies have already demonstrated that this combination is well-tolerated and achieves deep, durable responses in patients with CLL/SLL.[6][7]
This document provides detailed in vitro protocols to quantitatively assess the synergy between this compound and Zanubrutinib, offering a framework for preclinical evaluation.
Data Presentation
For a clear and comparative analysis, all quantitative data generated from the following protocols should be systematically recorded in the tables provided below.
Table 1: Single Agent 50% Inhibitory Concentration (IC50) Values
| Cell Line | This compound IC50 (nM) | Zanubrutinib IC50 (nM) |
| e.g., TMD8 | ||
| e.g., OCI-Ly1 | ||
| e.g., Jeko-1 |
Table 2: Combination Index (CI) Values for Synergy Quantification
| Cell Line | Drug Ratio (this compound:Zanubrutinib) | Fa = 0.50 (CI Value) | Fa = 0.75 (CI Value) | Fa = 0.90 (CI Value) | Synergy Interpretation |
| e.g., TMD8 | Based on IC50 ratio | ||||
| e.g., OCI-Ly1 | Based on IC50 ratio | ||||
| e.g., Jeko-1 | Based on IC50 ratio |
Note: Fa represents the fraction of cells affected (inhibited). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Apoptosis Analysis via Annexin V/PI Staining
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | |||
| This compound (at IC50) | |||
| Zanubrutinib (at IC50) | |||
| Combination |
Experimental Protocols
Protocol for Cell Viability and IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for each drug individually using a luminescence-based cell viability assay.
Materials:
-
B-cell malignancy cell lines (e.g., TMD8, OCI-Ly1, Jeko-1)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin)
-
This compound and Zanubrutinib stock solutions (dissolved in DMSO)
-
Opaque-walled 96-well microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Culture selected B-cell malignancy cell lines to ~80% confluency. Harvest and count the cells. Seed the cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 50 µL of complete medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: Prepare 2-fold serial dilutions of this compound and Zanubrutinib in complete medium. A typical concentration range might span from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Cell Treatment: Add 50 µL of the drug dilutions to the corresponding wells, resulting in a final volume of 100 µL. Each concentration should be tested in triplicate.
-
Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO₂.
-
Assay:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic (4PL) non-linear regression model using software such as GraphPad Prism.
-
Protocol for Drug Combination and Synergy Analysis
This protocol uses the Chou-Talalay method to evaluate drug interactions. It employs a constant-ratio experimental design based on the individual IC50 values.
Materials:
-
All materials listed in Protocol 3.1
-
CompuSyn software (or similar software for calculating Combination Index)
Procedure:
-
Determine IC50: First, determine the IC50 values for this compound and Zanubrutinib individually in the cell line of interest as described in Protocol 3.1.
-
Constant-Ratio Combination: Prepare a stock mixture of this compound and Zanubrutinib at a constant ratio determined by their respective IC50 values (e.g., if this compound IC50 = 10 nM and Zanubrutinib IC50 = 100 nM, the combination ratio is 1:10).
-
Serial Dilution: Create a 2-fold serial dilution series from this combination stock mixture.
-
Plate Setup: Seed cells as described in Protocol 3.1. On the same 96-well plate, set up the following treatment groups in triplicate:
-
Serial dilutions of this compound alone.
-
Serial dilutions of Zanubrutinib alone.
-
Serial dilutions of the constant-ratio combination.
-
Vehicle control wells.
-
-
Treatment and Incubation: Treat cells and incubate for 72 hours as previously described.
-
Viability Assay: Perform the CellTiter-Glo® assay to measure cell viability.
-
Synergy Analysis:
-
Input the dose-response data for each drug alone and for the combination into the CompuSyn software.
-
The software will generate Combination Index (CI) values for different fractions of affected (Fa) cells.
-
Interpret the CI values: CI < 1 signifies synergy, CI = 1 signifies an additive effect, and CI > 1 signifies antagonism.
-
Protocol for Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based protocol quantifies the percentage of cells undergoing apoptosis following treatment.
Materials:
-
B-cell malignancy cell lines
-
6-well culture plates
-
This compound and Zanubrutinib
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a fluorescently-conjugated Annexin V and a viability dye like Propidium Iodide)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere/stabilize for 24 hours. Treat the cells with:
-
Vehicle Control (DMSO)
-
This compound alone (at its predetermined IC50 concentration)
-
Zanubrutinib alone (at its predetermined IC50 concentration)
-
The combination of this compound and Zanubrutinib (at the synergistic ratio corresponding to their individual IC50s).
-
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C and 5% CO₂.
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately (within 1 hour). Acquire data for at least 10,000 events per sample.
-
Data Analysis:
-
Gate the cell populations based on unstained and single-stain controls.
-
Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Visualizations
Caption: Dual inhibition of B-cell survival pathways.
Caption: Experimental workflow for synergy study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. static1.squarespace.com [static1.squarespace.com]
Measuring Sonrotoclax Efficacy in Primary Patient Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (Bcl-2) inhibitor.[1][2][3] As a BH3 mimetic, this compound binds to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins like BAX and BAK.[4] This action triggers the mitochondrial apoptotic pathway, leading to the release of cytochrome c and subsequent activation of caspases, ultimately resulting in programmed cell death.[4] Dysregulation of BCL-2, an anti-apoptotic protein, is a hallmark of various hematologic malignancies, making it a key therapeutic target.[5] this compound has demonstrated potent antitumor activity in preclinical models and is currently under investigation in multiple clinical trials for hematologic cancers.[2][3] Notably, it has shown efficacy against both wild-type BCL-2 and the G101V mutant, which can confer resistance to first-generation BCL-2 inhibitors like venetoclax.[1][2][3][6]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in primary patient samples, a critical step in translational research and clinical trial correlative studies. The following sections outline methodologies for evaluating cell viability, apoptosis induction, and the functional dependence of cancer cells on BCL-2.
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for evaluating its efficacy in primary patient samples.
Caption: this compound Mechanism of Action.
Caption: Experimental workflow for efficacy testing.
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Cell Viability Data
| Primary Sample ID | Cell Type | This compound Concentration (nM) | % Viability (Mean ± SD) | IC50 (nM) |
| Patient-001 | CLL | 0.1 | 95 ± 4.2 | 1.5 |
| 1 | 78 ± 3.1 | |||
| 10 | 45 ± 5.5 | |||
| 100 | 12 ± 2.8 | |||
| Patient-002 | AML | 0.1 | 98 ± 2.9 | >1000 |
| 1 | 96 ± 3.5 | |||
| 10 | 92 ± 4.1 | |||
| 100 | 85 ± 6.0 |
Table 2: Apoptosis Induction Data
| Primary Sample ID | Cell Type | This compound Concentration (nM) | % Apoptotic Cells (Annexin V+) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| Patient-001 | CLL | 10 | 65 ± 6.8 | 8.2 ± 1.1 |
| Patient-002 | AML | 10 | 8 ± 2.1 | 1.5 ± 0.4 |
| Control | Healthy Donor | 10 | 5 ± 1.5 | 1.2 ± 0.3 |
Table 3: BH3 Profiling Data
| Primary Sample ID | Cell Type | Treatment | % Mitochondrial Priming (BID peptide) | % BCL-2 Dependence (BAD peptide) | % MCL-1 Dependence (MS1 peptide) |
| Patient-001 | CLL | Vehicle | 75 | 80 | 15 |
| This compound (10nM) | 85 | 20 | 70 | ||
| Patient-002 | AML | Vehicle | 30 | 25 | 65 |
| This compound (10nM) | 35 | 22 | 68 |
Experimental Protocols
Primary Sample Processing
Proper handling of primary patient samples is crucial for obtaining reliable and reproducible results.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin)
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
Protocol:
-
Dilute whole blood or bone marrow aspirate 1:1 with PBS.
-
Carefully layer the diluted sample over an equal volume of Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma) and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete culture medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[7]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Protocol:
-
Seed primary cells in a 96-well plate at a density of 1-5 x 10^5 cells/well in 100 µL of complete culture medium.[8]
-
Prepare serial dilutions of this compound in complete culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and differentiates apoptotic from necrotic cells.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometry tubes
-
PBS
Protocol:
-
Culture and treat primary cells with this compound as described for the viability assay.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[9]
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10][11]
Materials:
-
Caspase-Glo® 3/7 Assay System
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Seed and treat primary cells in an opaque-walled 96-well plate as previously described.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of cells in medium).[10]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
BH3 Profiling
BH3 profiling is a functional assay that measures the mitochondrial apoptotic priming of cells, indicating their dependence on anti-apoptotic BCL-2 family proteins for survival.[12][13]
Materials:
-
BH3 mimetic toolkit (containing specific inhibitors for BCL-2, BCL-XL, MCL-1, etc.)
-
Annexin V and 7-AAD staining reagents
-
Flow cytometer
Protocol:
-
Isolate and culture primary patient cells as described previously.
-
Expose the cells to a panel of BH3 mimetic drugs at various concentrations for a defined period (e.g., 4-16 hours).
-
Stain the cells with Annexin V and 7-AAD.[13]
-
Analyze the samples by flow cytometry to determine the percentage of apoptotic cells induced by each BH3 mimetic.
-
The sensitivity to specific BH3 mimetics reveals the dependency of the cells on the corresponding anti-apoptotic proteins. For instance, high sensitivity to a BCL-2-specific mimetic indicates BCL-2 dependence.
Logical Relationships in Efficacy Assessment
Caption: Logical framework for assessing this compound efficacy.
References
- 1. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 12. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonrotoclax in DLBCL Cell Culture
For Research Use Only.
Introduction
Sonrotoclax (also known as BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (BCL2) inhibitor.[1][2][3] Dysregulation of BCL2 is a key survival mechanism for many hematologic malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), making it a prime therapeutic target.[2] this compound acts as a BH3 mimetic, binding to BCL2 and displacing pro-apoptotic proteins, thereby triggering the intrinsic apoptosis pathway.[4] Preclinical studies have demonstrated that this compound exhibits more potent antitumor activity compared to the first-generation BCL2 inhibitor, venetoclax, in various cancer models, including DLBCL.[1][5] Furthermore, it has shown efficacy against venetoclax-resistant BCL2 mutants.[1][3]
These application notes provide detailed experimental protocols for the in vitro evaluation of this compound in DLBCL cell culture, intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in DLBCL and other Hematologic Malignancy Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Venetoclax IC50 (nM) | Reference |
| Toledo | DLBCL | <10 | ~50 | [1][5] |
| MAVER-1 | Mantle Cell Lymphoma (MCL) | <10 | ~20 | [1][5] |
| MV4-11 | Acute Myeloid Leukemia (AML) | <1 | ~10 | [1][5] |
| RS4;11 | Acute Lymphoblastic Leukemia | ~1 | ~8 | [1] |
Note: IC50 values are approximate and based on graphical data from the cited literature. For precise values, refer to the source publications.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its evaluation in DLBCL cell culture.
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Experimental workflow for evaluating this compound in DLBCL cells.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is to determine the cytotoxic effects of this compound on DLBCL cells and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
DLBCL cell lines (e.g., Toledo)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Culture DLBCL cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of medium.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 1 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound dose.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells, resulting in a final volume of 100 µL.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[1][5]
-
After incubation, equilibrate the plate and its contents to room temperature for about 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Annexin V Staining
This protocol quantifies the extent of apoptosis induced by this compound through the detection of phosphatidylserine externalization.
Materials:
-
DLBCL cell lines
-
Complete RPMI-1640 medium
-
This compound
-
6-well plates
-
FITC Annexin V Apoptosis Detection Kit (or similar, containing Annexin V-FITC and Propidium Iodide/7-AAD)
-
Flow cytometer
Procedure:
-
Seed DLBCL cells in 6-well plates at a density of 5 x 10^5 cells/mL.[6]
-
Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) and a vehicle control for 24 to 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or 7-AAD) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI/7-AAD-negative) and late apoptotic/necrotic (Annexin V-positive, PI/7-AAD-positive) cells.
Protocol 3: Caspase-Glo® 3/7 Assay
This assay measures the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
DLBCL cell lines
-
Complete RPMI-1640 medium
-
This compound
-
96-well white, clear-bottom plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Follow steps 1-4 of the Cell Viability Assay protocol to seed and treat the cells. A typical incubation time for caspase activation is shorter, for example, 12-24 hours.[7]
-
After treatment, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression levels of key apoptosis-regulating proteins following this compound treatment.
Materials:
-
DLBCL cell lines
-
Complete RPMI-1640 medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL2, anti-MCL1, anti-BAX, anti-BAK, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat DLBCL cells in 6-well plates as described in the Apoptosis Assay protocol for 4 to 24 hours.[8]
-
Harvest and wash the cells with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.
Conclusion
This compound is a promising BCL2 inhibitor with potent activity in DLBCL cell lines. The protocols outlined above provide a comprehensive framework for the in vitro characterization of this compound, enabling researchers to assess its efficacy, and elucidate its mechanism of action in DLBCL. These standardized methods will facilitate the comparison of data across different studies and contribute to the ongoing evaluation of this next-generation therapeutic agent.
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beonemedaffairs.com [beonemedaffairs.com]
- 3. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Reciprocal sensitivity of diffuse large B-cell lymphoma cells to Bcl-2 inhibitors BIRD-2 versus venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sonrotoclax Resistance Using CRISPR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor that has demonstrated significant antitumor activity in preclinical models and clinical trials.[1][2][3][4] As a BH3 mimetic, this compound binds to BCL-2, displacing pro-apoptotic proteins and thereby triggering apoptosis in cancer cells dependent on BCL-2 for survival.[5][6] A key advantage of this compound is its efficacy against the G101V mutation in BCL-2, a common mechanism of acquired resistance to the first-generation BCL-2 inhibitor, Venetoclax.[1][2][3][4]
Despite its promise, the development of resistance to this compound remains a potential clinical challenge. Understanding the genetic and molecular mechanisms that drive resistance is crucial for developing effective combination therapies and identifying patient populations most likely to respond. The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has emerged as a powerful tool for systematically interrogating the genome to identify genes that modulate drug sensitivity and resistance.[7][8][9][10]
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 technology to elucidate the mechanisms of this compound resistance.
Understanding this compound and the BCL-2 Pathway
This compound functions by inhibiting the anti-apoptotic protein BCL-2, which sequesters pro-apoptotic proteins like BIM, BID, and PUMA, and indirectly prevents the activation of BAX and BAK. By binding to the BH3-binding groove of BCL-2, this compound liberates these pro-apoptotic effectors, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[5][6]
Resistance to BCL-2 inhibitors can arise from various mechanisms, including:
-
Mutations in BCL-2: While this compound is effective against the G101V mutation, other mutations could potentially confer resistance.[1][2][3][4]
-
Upregulation of other anti-apoptotic BCL-2 family members: Increased levels of MCL-1 or BCL-XL can compensate for BCL-2 inhibition.
-
Alterations in pro-apoptotic BCL-2 family members: Loss-of-function mutations in genes like BAX or BAK can prevent the execution of apoptosis.
-
Dysregulation of upstream signaling pathways: Pathways that control the expression or activity of BCL-2 family proteins can be altered.
Signaling Pathway
Caption: The BCL-2 family apoptosis signaling pathway and the mechanism of this compound.
CRISPR-Based Approaches to Study this compound Resistance
CRISPR-Cas9 technology can be employed in various ways to investigate this compound resistance. Genome-wide or targeted CRISPR screens are particularly powerful for identifying novel resistance genes.
Experimental Workflow
Caption: General workflow for a pooled CRISPR-Cas9 screen to identify this compound resistance genes.
Experimental Protocols
Protocol for Genome-Wide CRISPR-Cas9 Knockout Screen
This protocol is adapted from established methods for CRISPR-based drug resistance screens and is tailored for investigating this compound resistance.[8][9]
Objective: To identify genes whose knockout confers resistance to this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., OCI-AML2, MOLM-13 for AML)
-
Cas9-expressing stable cell line
-
Genome-wide lentiviral sgRNA library (e.g., GeCKO, TKOv3)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library pool and packaging plasmids.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction of Target Cells:
-
Transduce the Cas9-expressing cancer cell line with the sgRNA library at a low MOI (~0.3) to ensure that most cells receive a single sgRNA.
-
Use a sufficient number of cells to maintain a high representation of the library (e.g., >500 cells per sgRNA).
-
Select for transduced cells using puromycin.
-
-
This compound Selection:
-
Determine the IC50 of this compound for the parental cell line.
-
Split the transduced cell population into two groups: a control group treated with DMSO and a treatment group treated with this compound at a concentration that provides strong selective pressure (e.g., IC80-IC90).
-
Culture the cells for 14-21 days, maintaining the cell population and drug concentration.
-
Harvest cell pellets from both groups at the end of the selection period.
-
-
Analysis:
-
Extract genomic DNA from the control and this compound-treated cell populations.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Perform next-generation sequencing to determine the relative abundance of each sgRNA in both populations.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population. These sgRNAs target genes whose knockout confers resistance.
-
Protocol for Targeted Gene Knockout and Validation
Objective: To validate the role of individual "hit" genes from the genome-wide screen in conferring this compound resistance.
Materials:
-
Parental cancer cell line
-
Lentiviral vectors expressing individual sgRNAs targeting the gene of interest and a non-targeting control (NTC) sgRNA
-
Lentivirus packaging plasmids
-
HEK293T cells
-
Transfection reagent
-
Polybrene
-
Puromycin or another selection marker
-
This compound
-
Cell viability assay (e.g., CellTiter-Glo)
-
Western blotting reagents
Procedure:
-
Generate Knockout Cell Lines:
-
Produce lentivirus for each individual sgRNA (targeting the hit gene) and the NTC sgRNA.
-
Transduce the parental cancer cell line with the individual lentiviruses.
-
Select for transduced cells.
-
-
Validate Knockout Efficiency:
-
Confirm the knockout of the target gene at the protein level using Western blotting.
-
-
Assess this compound Sensitivity:
-
Treat the knockout and NTC cell lines with a range of this compound concentrations for 72 hours.
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 values for each cell line. A significant increase in the IC50 for the knockout cell line compared to the NTC confirms its role in resistance.
-
Data Presentation
The results of CRISPR screens and validation experiments can be summarized in tables for clear comparison.
Table 1: Hypothetical Top Gene Hits from a Genome-Wide CRISPR Screen for this compound Resistance
| Gene Symbol | Gene Name | Log2 Fold Change (this compound vs. DMSO) | p-value | Potential Role in Resistance |
| BAX | BCL2 Associated X, Apoptosis Regulator | 5.8 | <0.001 | Loss of pro-apoptotic effector |
| PMAIP1 | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (NOXA) | 5.2 | <0.001 | Loss of pro-apoptotic BH3-only protein |
| TP53 | Tumor Protein P53 | 4.9 | <0.001 | Loss of key apoptosis regulator |
| ZNF740 | Zinc Finger Protein 740 | 4.5 | <0.005 | Putative regulator of NOXA expression |
| MCL1 | MCL1 Apoptosis Regulator, BCL2 Family Member | -3.5 | <0.001 | Sensitizer; knockout increases dependence on BCL-2 |
Table 2: Validation of Gene Knockout on this compound IC50
| Cell Line | Target Gene | This compound IC50 (nM) | Fold Change in IC50 (vs. NTC) |
| NTC | Non-targeting control | 15 | 1.0 |
| BAX-KO | BAX | 125 | 8.3 |
| PMAIP1-KO | PMAIP1 | 98 | 6.5 |
| TP53-KO | TP53 | 85 | 5.7 |
Potential Resistance Pathways and Future Directions
CRISPR screens are likely to identify genes involved in several key pathways that can contribute to this compound resistance.
Logical Relationships in Resistance
Caption: Logical relationships of potential this compound resistance mechanisms identified via CRISPR screens.
The identification of these resistance pathways can inform the development of rational combination strategies. For example, if a screen reveals that upregulation of MCL-1 is a key resistance mechanism, combining this compound with an MCL-1 inhibitor could be a promising therapeutic approach.
Conclusion
CRISPR-Cas9 technology offers a powerful and unbiased approach to systematically dissect the mechanisms of resistance to the BCL-2 inhibitor this compound. The protocols and strategies outlined in these application notes provide a framework for researchers to identify and validate novel resistance genes and pathways. This knowledge will be instrumental in optimizing the clinical use of this compound and developing strategies to overcome resistance, ultimately improving patient outcomes.
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CRISPR screen of venetoclax response-associated genes identifies transcription factor ZNF740 as a key functional regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives [thno.org]
Application Notes and Protocols for Flow Cytometry Analysis of Sonrotoclax-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sonrotoclax (BGB-11417) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor.[1][2][3] As a BH3 mimetic, this compound mimics the action of pro-apoptotic BH3-only proteins, binding to BCL-2 and displacing pro-apoptotic proteins like BAX and BAK.[4][5] This disruption of the BCL-2-mediated anti-apoptotic pathway triggers the mitochondrial apoptotic cascade, leading to the release of cytochrome c, caspase activation, and ultimately, programmed cell death.[4][5] Notably, this compound has demonstrated efficacy against both wild-type BCL-2 and the G101V mutant, which confers resistance to the first-generation BCL-2 inhibitor, venetoclax.[1][2][3]
Flow cytometry is an indispensable tool for characterizing the cellular response to this compound treatment. It allows for the precise quantification of apoptosis, analysis of cell cycle distribution, and measurement of intracellular protein levels at the single-cell level. These application notes provide detailed protocols for assessing the effects of this compound on cancer cells using flow cytometry.
This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound induces apoptosis.
Caption: this compound inhibits BCL-2, leading to apoptosis.
Data Presentation
The following tables summarize the in vitro efficacy of this compound in inducing apoptosis in various hematologic cancer cell lines.
Table 1: In Vitro Potency of this compound
| Parameter | This compound | Venetoclax | Fold Difference |
| BCL-2:BAK IC50 (nM) | 0.014 | 0.196 | 14x more potent |
| BCL-2 Binding Affinity KD (nM) | 0.046 | 1.1 | 24x higher affinity |
| RS4;11 BCL-2:BIM IC50 (nM) | 3.9 | ~20 | ~5x more potent |
Data from Liu et al., Blood (2024).[1]
Table 2: Apoptosis Induction in RS4;11 Cells by this compound
| Assay | Parameter | This compound | Venetoclax |
| Caspase-3/7 Activation | EC50 (nM) | 1.6 | 16.4 |
| Annexin V Positive Cells | EC50 (nM) | 3.9 | 23.9 |
| Sub-G0/G1 Accumulation | EC50 (nM) | 7.9 | 49.3 |
Data derived from experiments on RS4;11 cells treated for 48 hours. Data from Liu et al., Blood (2024).[1][6]
Table 3: Cytotoxic Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | This compound EC50 (nM) | Venetoclax EC50 (nM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.1 | 8.8 |
| MV4-11 | Acute Myeloid Leukemia | 0.4 | 1.9 |
| MAVER-1 | Mantle Cell Lymphoma | 1.0 | 5.2 |
| Toledo | Diffuse Large B-cell Lymphoma | 5.8 | 34.6 |
Cell viability measured after 48 hours of treatment. Data from Liu et al., Blood (2024).[1]
Experimental Protocols
The following diagram provides an overview of the experimental workflow for analyzing this compound-treated cells by flow cytometry.
Caption: General workflow for flow cytometry analysis.
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of early and late-stage apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells at a density of 0.5-1.0 x 10^6 cells/mL and treat with desired concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation at 300-400 x g for 5 minutes.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation buffer to minimize membrane damage. Collect both the detached cells and any floating cells from the supernatant.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the cells.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cells for fixation.
-
Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS to rehydrate the cells.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
PI Staining: Add 500 µL of PI staining solution (final concentration 25 µg/mL).
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.
Protocol 3: Intracellular Staining for BCL-2
This protocol allows for the measurement of intracellular BCL-2 protein levels.
Materials:
-
FITC-conjugated anti-BCL-2 antibody (or other fluorochrome)
-
Isotype control antibody
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20-30 minutes at 4°C.[7]
-
-
Washing: Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash buffer containing the anti-BCL-2 antibody or the isotype control.
-
Incubate for 30-60 minutes at 4°C in the dark.[8]
-
-
Washing: Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Resuspension: Resuspend the cells in 300-500 µL of PBS for analysis.
-
Analysis: Analyze the samples by flow cytometry, comparing the fluorescence intensity of the BCL-2 stained cells to the isotype control.
Concluding Remarks
These protocols provide a framework for utilizing flow cytometry to investigate the cellular effects of this compound. The provided data and methodologies will aid researchers in designing and executing experiments to further elucidate the mechanism of action and efficacy of this promising BCL-2 inhibitor. Proper controls, including vehicle-treated and unstained cells, are crucial for accurate data interpretation. Optimization of staining concentrations and incubation times may be necessary for different cell types and experimental conditions.
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. beonemedaffairs.com [beonemedaffairs.com]
- 6. ashpublications.org [ashpublications.org]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
Sonrotoclax: Application Notes and Protocols for Inducing Apoptosis in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonrotoclax (also known as BGB-11417) is a potent, selective, and orally bioavailable second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Evasion of apoptosis, a programmed cell death mechanism, is a hallmark of cancer, and the overexpression of anti-apoptotic proteins like BCL-2 is a key survival strategy for malignant cells.[1] BCL-2 sequesters pro-apoptotic proteins (such as BAX and BAK), preventing them from initiating the mitochondrial apoptosis pathway.[3][4]
This compound functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of BCL-2, thereby displacing pro-apoptotic proteins and triggering apoptosis.[5] Preclinical studies have demonstrated that this compound exhibits greater potency than the first-generation BCL-2 inhibitor, venetoclax.[1][3] Notably, it retains activity against BCL-2 variants with mutations, such as G101V, that confer resistance to venetoclax.[1][6][7] These characteristics make this compound a valuable tool for laboratory research into apoptosis and a promising candidate for cancer therapy.[8]
Mechanism of Action: BCL-2 Inhibition and Induction of Apoptosis
This compound selectively binds to the anti-apoptotic protein BCL-2, disrupting its interaction with pro-apoptotic effector proteins BAX and BAK.[5] This frees BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[4] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm.[3] Cytosolic cytochrome c contributes to the formation of the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis.[9]
Quantitative Data Summary
The following tables summarize the potency of this compound in comparison to venetoclax from preclinical studies.
Table 1: Biochemical Binding Affinity and Potency
| Compound | Target | Assay Type | KD (nM) | IC50 (nM) | Fold Increase vs. Venetoclax |
|---|---|---|---|---|---|
| This compound | Wild-Type BCL-2 | SPR | 0.046 | - | 24x |
| Venetoclax | Wild-Type BCL-2 | SPR | ~1.1 | - | - |
| This compound | Wild-Type BCL-2 | Competitive Binding | - | 0.014 | 14x |
| Venetoclax | Wild-Type BCL-2 | Competitive Binding | - | ~0.196 | - |
| This compound | BCL-2 G101V Mutant | Biochemical | - | <0.1 | 16-168x |
| Venetoclax | BCL-2 G101V Mutant | Biochemical | - | ~1.68 | - |
Data derived from multiple preclinical studies.[1][10]
Table 2: Cellular Potency in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Fold Increase vs. Venetoclax |
|---|---|---|---|---|
| RS4;11 | Acute Lymphoblastic Leukemia | This compound | 3.9 | ~5x |
| RS4;11 | Acute Lymphoblastic Leukemia | Venetoclax | ~19.5 | - |
| RS4;11 (G101V Knock-in) | Acute Lymphoblastic Leukemia | This compound | <10 | 16-27x |
| RS4;11 (G101V Knock-in) | Acute Lymphoblastic Leukemia | Venetoclax | ~160 | - |
Data represents the concentration required to disrupt the BCL-2:BIM complex.[1][10]
Experimental Protocols
Herein are detailed protocols for key assays to characterize this compound-induced apoptosis.
Cell Viability Assay (MTT/MTS Assay)
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effects of this compound.
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[11]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay[11]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for 'no cell' and 'vehicle control' blanks.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. For the vehicle control wells, add medium containing the same final concentration of DMSO as the highest drug concentration wells.
-
Drug Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
Solubilization (MTT only): After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[12]
-
Data Acquisition: Measure the absorbance on a microplate reader. The wavelength should be ~570 nm for MTT and ~490 nm for MTS/XTT.[11]
-
Analysis: Subtract the background absorbance (no cell wells) from all readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the viability percentage against the log of this compound concentration to determine the IC₅₀ value.
Caspase-3/7 Activity Assay (Luminescent)
This protocol quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis, using a luminogenic substrate.
Materials:
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay kit (or similar)[13]
-
Cells and this compound prepared as in the viability assay
-
Luminometer plate reader
Protocol:
-
Cell Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described in the cell viability protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well (for a 1:1 ratio with the cell culture medium).[13]
-
Mixing: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: After subtracting background luminescence (no cell wells), express the data as a fold change in caspase activity relative to the vehicle-treated control cells.
Western Blotting for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as the cleavage of PARP and caspase-3, providing qualitative and semi-quantitative evidence of apoptosis.
Materials:
-
6-well tissue culture plates
-
This compound and treated cells
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA kit)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved caspase-3, mouse anti-β-actin)[14][15]
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time.
-
Lysis: Harvest cells by scraping in ice-cold PBS. Centrifuge, discard the supernatant, and resuspend the cell pellet in 100-200 µL of ice-cold lysis buffer. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Key markers include cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments).[14][16] A loading control like β-actin should be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system. The appearance of cleaved PARP and cleaved caspase-3 bands in this compound-treated samples confirms the induction of apoptosis.[9]
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. beonemedaffairs.com [beonemedaffairs.com]
- 4. beonemedaffairs.com [beonemedaffairs.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validate User [ashpublications.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot for BCL-2 Pathway Proteins Following Sonrotoclax Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sonrotoclax (also known as BGB-11417) is a potent and selective second-generation investigational inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3][4] BCL-2 is a key anti-apoptotic protein that is often overexpressed in various hematologic malignancies, contributing to cancer cell survival and resistance to therapy.[5] this compound functions as a BH3 mimetic, binding with high affinity to the BH3 groove of the BCL-2 protein. This action displaces pro-apoptotic proteins, such as BAX and BAK, which are normally sequestered by BCL-2.[5] The release of BAX and BAK leads to their oligomerization, subsequent mitochondrial outer membrane permeabilization (MOMP), and the activation of the intrinsic caspase cascade, ultimately resulting in programmed cell death (apoptosis).[5]
Preclinical studies have demonstrated that this compound exhibits more potent antitumor activity compared to the first-generation BCL-2 inhibitor, venetoclax.[5] Notably, this compound has shown efficacy against cell lines with the G101V BCL-2 mutation, which confers resistance to venetoclax.[1][2][4] These application notes provide a framework for utilizing Western blot to investigate the effects of this compound on key proteins within the BCL-2 signaling pathway.
Data Presentation: Quantitative Analysis of BCL-2 Pathway Proteins
The following table summarizes hypothetical, yet mechanistically plausible, quantitative Western blot data from a human B-cell lymphoma cell line (e.g., Toledo cells) treated with this compound for 24 hours. Data is presented as fold change in protein expression relative to an untreated control, normalized to a housekeeping protein (e.g., GAPDH).
| Protein | Function | Molecular Weight (kDa) | This compound Treatment (Fold Change vs. Control) |
| 10 nM | |||
| Anti-Apoptotic | |||
| BCL-2 | Target of this compound, anti-apoptotic | ~26 | 0.98 |
| MCL-1 | Anti-apoptotic, potential resistance factor | ~37 | 1.10 |
| BCL-XL | Anti-apoptotic, potential resistance factor | ~30 | 1.05 |
| Pro-Apoptotic | |||
| BAX | Pro-apoptotic effector | ~21 | 1.02 |
| BAK | Pro-apoptotic effector | ~23 | 0.99 |
| Executioner Caspase | |||
| Cleaved Caspase-3 | Marker of apoptosis execution | ~17/19 | 1.80 |
Note: This data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration. A modest change in the expression of BCL-2 family proteins is expected, as this compound primarily acts by inhibiting protein-protein interactions rather than altering protein expression. The significant increase in cleaved caspase-3 serves as a direct readout of apoptosis induction. Potential upregulation of MCL-1 and BCL-XL could indicate a compensatory survival response.
Experimental Protocols
Protocol: Western Blot Analysis of BCL-2 Family Proteins
This protocol provides a detailed methodology for performing a Western blot to assess the expression levels of BCL-2, BAX, BAK, MCL-1, BCL-XL, and cleaved caspase-3 in cell lysates following treatment with this compound.
1. Cell Culture and this compound Treatment: a. Culture a suitable hematologic cancer cell line (e.g., Toledo, MV4-11) in appropriate media and conditions. b. Seed cells at a density that will not exceed 80% confluency by the end of the experiment. c. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 250 nM) for a predetermined time course (e.g., 24 hours).
2. Cell Lysis and Protein Quantification: a. Harvest cells by centrifugation and wash once with ice-cold PBS. b. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes with vortexing every 10 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube. f. Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer: a. Normalize protein lysates to the same concentration with lysis buffer and Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 12% or 4-20% gradient SDS-polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies specific for the target proteins (BCL-2, BAX, BAK, MCL-1, BCL-XL, cleaved caspase-3, and a housekeeping protein like GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized as per the manufacturer's recommendations. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis: a. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the housekeeping protein band in the same lane.
Visualizations
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: Western blot experimental workflow.
Caption: this compound disrupts BCL-2/BAK interaction.
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beonemedaffairs.com [beonemedaffairs.com]
Troubleshooting & Optimization
Navigating Sonrotoclax Solubility in DMSO: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Sonrotoclax, a potent and selective BCL-2 inhibitor. Below you will find troubleshooting advice and frequently asked questions to address potential solubility challenges in Dimethyl Sulfoxide (DMSO), ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound has a high solubility in DMSO, reaching up to 100 mg/mL (112.35 mM).[1][2] However, achieving this concentration may require specific handling techniques.
Q2: Are there any specific recommendations for preparing a this compound stock solution in DMSO?
A2: Yes, it is highly recommended to use newly opened, anhydrous DMSO.[1] DMSO is hygroscopic and absorbed water can significantly impact the solubility of this compound. Additionally, the use of ultrasonic treatment is advised to facilitate dissolution, especially at higher concentrations.[1][2]
Q3: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?
A3: Once prepared, it is best to aliquot your this compound stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] This practice helps to prevent degradation from repeated freeze-thaw cycles.
Q4: Can I use heat to dissolve this compound in DMSO?
A4: While gentle warming can be a common laboratory practice to aid in the dissolution of compounds, specific guidance on heating this compound in DMSO is not explicitly provided in the available literature. If you encounter precipitation, sonication is the recommended method to aid dissolution.[1]
Q5: What should I do if I observe precipitation after diluting my this compound-DMSO stock solution in an aqueous buffer?
A5: Precipitation upon dilution into aqueous media is a common issue for compounds with high hydrophobicity. To mitigate this, consider using a formulation with co-solvents. For in vivo studies, established protocols include multi-component solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Troubleshooting Guide: this compound Dissolution in DMSO
This guide provides a structured approach to resolving common issues encountered when preparing this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution | 1. Suboptimal DMSO Quality: The DMSO may have absorbed moisture. 2. Insufficient Mechanical Agitation: The compound may not be adequately dispersed. 3. High Concentration: Attempting to dissolve the compound at or near its maximum solubility limit. | 1. Use a fresh, unopened bottle of anhydrous or high-purity DMSO.[1] 2. Vortex the solution thoroughly. 3. Utilize an ultrasonic bath to aid dissolution.[1][2] 4. If the issue persists, consider preparing a slightly more dilute stock solution. |
| Precipitation Over Time | 1. Unstable Solution: The compound may be coming out of solution at room temperature. 2. Freeze-Thaw Cycles: Repeated temperature changes can affect solution stability. | 1. Ensure the stock solution is stored correctly at -20°C or -80°C.[1] 2. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.[1] 3. Before use, allow the aliquot to thaw completely and vortex gently to ensure homogeneity. |
| Cloudiness or Phase Separation | 1. Contamination: The presence of impurities or water in the DMSO. | 1. Always use high-purity, anhydrous DMSO from a reliable source. 2. Prepare solutions in a clean, dry environment. |
Experimental Protocols
Preparation of a 100 mg/mL this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear and all particulate matter has dissolved.[1][2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Visualizing the Mechanism and Workflow
To further aid in the conceptualization of this compound's function and its preparation, the following diagrams illustrate its signaling pathway and the recommended experimental workflow.
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: Workflow for preparing this compound stock solution.
References
Sonrotoclax Off-Target Effects: A Technical Support Resource for Researchers
Shanghai, China - Sonrotoclax (also known as BGB-11417) is a next-generation, potent, and highly selective B-cell lymphoma 2 (BCL-2) inhibitor currently under investigation in numerous clinical trials for various hematological malignancies.[1][2][3][4][5][6][7] As researchers increasingly incorporate this compound into their studies, a dedicated technical support resource is essential to address potential experimental challenges, particularly those concerning off-target effects. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids for scientists and drug development professionals working with this compound in cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and troubleshooting scenarios that researchers may encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Q1: My BCL-2-negative cell line is showing a cytotoxic response to this compound. Is this an off-target effect?
A1: While this compound is highly selective for BCL-2, unexpected cytotoxicity in BCL-2-negative cells could indicate a few possibilities:
-
Low-level BCL-2 Expression: Confirm the complete absence of BCL-2 expression in your cell line using a sensitive detection method like Western blotting or flow cytometry. What is considered "negative" by one method might be low-positive by another.
-
Off-Target Effects on Other BCL-2 Family Members: Although this compound has demonstrated high selectivity over other anti-apoptotic proteins like BCL-xL, at high concentrations, some minor inhibition of other family members could occur.[1][8][9][10] Consider if your cell line has a dependency on another BCL-2 family member that might be weakly inhibited by this compound.
-
Metabolic Effects: Some BCL-2 inhibitors, like venetoclax, have been shown to have off-target effects on mitochondrial respiration independent of BCL-2 inhibition.[11] This can lead to cytotoxicity in cells that are sensitive to metabolic stress. Consider performing a seahorse assay or similar metabolic analysis to investigate this possibility.
-
Non-Specific Toxicity: At very high concentrations, all compounds can exhibit non-specific cytotoxicity. Ensure you have performed a full dose-response curve to determine if the observed effect is within a reasonable therapeutic window.
Q2: I'm observing unexpected changes in a signaling pathway that is not directly related to apoptosis. How can I determine if this is an off-target effect of this compound?
A2: To investigate unexpected signaling changes, a systematic approach is recommended:
-
Confirm with a Different BCL-2 Inhibitor: Use a structurally different but potent BCL-2 inhibitor (e.g., venetoclax) to see if the same signaling effect is observed. If the effect is unique to this compound, it is more likely to be an off-target effect.
-
Rescue Experiment: If your cell line is amenable to genetic manipulation, perform a rescue experiment by overexpressing BCL-2. If the unexpected signaling change is an on-target effect, overexpressing BCL-2 should reverse it.
-
Proteomic or Kinomic Profiling: For a comprehensive view, consider performing proteomic or kinomic profiling of your cells treated with this compound. This can help identify unintended protein interactions or changes in kinase activity.
-
Cellular Thermal Shift Assay (CETSA): A CETSA can be used to identify direct binding targets of a compound in a cellular context.[12][13][14][15][16] This could help confirm if this compound is directly engaging with a protein in the unexpected pathway.
Q3: My cells are developing resistance to this compound. Is this due to off-target effects?
A3: Resistance to BCL-2 inhibitors is more commonly associated with on-target mechanisms rather than off-target effects.[17] Key mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cells can compensate for BCL-2 inhibition by upregulating other pro-survival proteins like MCL-1 or BCL-xL.[18][19]
-
Mutations in the BCL-2 gene: While this compound is designed to be effective against some venetoclax-resistant BCL-2 mutations (like G101V), other mutations could potentially arise that confer resistance.[8][20]
-
Altered expression of pro-apoptotic proteins: Changes in the expression of pro-apoptotic proteins like BIM, BID, or PUMA can also lead to resistance.
To investigate resistance, you should assess the expression levels of the entire BCL-2 family of proteins in your resistant cell line compared to the parental line.
Data Presentation
This compound Selectivity Profile
This compound has been demonstrated to be a highly selective BCL-2 inhibitor, with significantly less activity against other BCL-2 family members, most notably BCL-xL.[1][8][9][10] This high selectivity is a key differentiator from earlier generation BCL-2 inhibitors and is associated with a lower likelihood of certain off-target toxicities, such as thrombocytopenia, which is linked to BCL-xL inhibition.[18]
| Target Protein | This compound (BGB-11417) Activity | Venetoclax Activity | Selectivity Fold (this compound vs. BCL-xL) | Reference |
| BCL-2 | IC50: 0.014 nM (BAK peptide displacement) | IC50: 0.19 nM (BAK peptide displacement) | - | [8] |
| BCL-xL | High IC50 (low potency) | Moderate IC50 (moderate potency) | ~2000-fold | [8] |
| MCL-1 | Low Potency | Low Potency | Not Reported | |
| BCL-w | Low Potency | Low Potency | Not Reported |
Experimental Protocols
Protocol 1: Assessing BCL-2 Family Protein Expression by Western Blot
This protocol is essential for characterizing your cell lines and investigating mechanisms of resistance.
1. Cell Lysis:
- Harvest 1-5 million cells by centrifugation.
- Wash once with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with vortexing every 10 minutes.
- Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Load 20-40 µg of protein per lane on a 4-20% Tris-Glycine gel.
- Run the gel until adequate separation is achieved.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate with primary antibodies against BCL-2, BCL-xL, MCL-1, BAX, BAK, BIM, etc. overnight at 4°C.
- Wash the membrane 3 times with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane 3 times with TBST.
- Develop with an ECL substrate and image the blot.
Protocol 2: Dynamic BH3 Profiling to Assess Apoptotic Priming
Dynamic BH3 profiling can be used to determine which BCL-2 family member is responsible for sequestering pro-apoptotic proteins and thus, the dependency of the cell on that particular anti-apoptotic protein.[19]
1. Cell Preparation:
- Treat cells with this compound or vehicle control for the desired time.
- Harvest and wash cells with MEB (Mannitol Extraction Buffer).
- Resuspend cells in MEB at a concentration of 1 x 10^6 cells/mL.
2. Permeabilization and Peptide Treatment:
- In a 96-well plate, add various BH3 peptides (e.g., BIM, BAD, NOXA) to different wells.
- Add the cell suspension to each well.
- Permeabilize the cells by adding a low concentration of digitonin.
3. Cytochrome c Release Assay:
- After a set incubation time, fix the cells.
- Permeabilize the cells more thoroughly with Triton X-100.
- Stain for cytochrome c and a mitochondrial marker (e.g., TOM20).
- Analyze by flow cytometry to quantify the percentage of cells that have released cytochrome c.
Visualizations
References
- 1. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beonemedinfo.com [beonemedinfo.com]
- 3. targetedonc.com [targetedonc.com]
- 4. An Open-Label, Multicenter Phase 2 Study to Evaluate the Efficacy and Safety of the BCL2 Inhibitor this compound (BGB-11417) as Monotherapy and in Combination with Zanubrutinib (BGB-3111) in Patients With Waldenström Macroglobulinemia | Dana-Farber Cancer Institute [dana-farber.org]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. Facebook [cancer.gov]
- 7. Facebook [cancer.gov]
- 8. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Venetoclax causes metabolic reprogramming independent of BCL-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 18. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Managing Neutropenia in Sonrotoclax Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing neutropenia in animal studies involving the BCL-2 inhibitor, Sonrotoclax.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational, potent, and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] BCL-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival.[3] this compound acts as a BH3 mimetic, binding to BCL-2 and thereby preventing it from sequestering pro-apoptotic proteins like BAX and BAK. This leads to the activation of the intrinsic apoptosis pathway and subsequent cancer cell death.[4][5]
Q2: Is neutropenia an expected side effect of this compound in animal studies?
Yes, neutropenia is a known and common treatment-emergent adverse event associated with BCL-2 inhibitors. Clinical studies of this compound have reported neutropenia as a frequent side effect.[2] While specific preclinical data on this compound-induced neutropenia in animal models is not extensively published, it is a critical parameter to monitor due to the mechanism of action of BCL-2 inhibitors.
Q3: Why do BCL-2 inhibitors cause neutropenia?
Neutrophils, a type of white blood cell crucial for fighting infection, have a short lifespan and their survival is dependent on anti-apoptotic proteins like BCL-2. Inhibition of BCL-2 can disrupt this survival signal, leading to premature neutrophil apoptosis and a subsequent decrease in their numbers in the peripheral blood, a condition known as neutropenia.
Troubleshooting Guide: Managing Neutropenia
This guide provides a systematic approach to monitoring, grading, and managing neutropenia in animal models during this compound treatment.
Monitoring for Neutropenia
Q: How often should I monitor for neutropenia in my animal studies?
A: A consistent blood monitoring schedule is crucial. The frequency will depend on the study design, dose levels, and the animal model used.
Experimental Protocol: Blood Sample Collection and Analysis
-
Frequency:
-
Baseline: Collect a blood sample prior to the first dose of this compound to establish individual baseline values.
-
During Treatment:
-
Initial Phase (First 2-3 weeks): Monitor more frequently, for example, 2-3 times per week, to capture the nadir (lowest point) of the neutrophil count.
-
Later Phases: Frequency can be reduced to once a week or bi-weekly if neutrophil counts stabilize.
-
-
Post-Treatment: Continue monitoring during any recovery period to observe the return to baseline levels.
-
-
Sample Collection:
-
Collect a small volume of peripheral blood (e.g., via tail vein, saphenous vein, or retro-orbital sinus, depending on the species and institutional guidelines) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Analysis:
-
Perform a complete blood count (CBC) with a differential to determine the absolute neutrophil count (ANC).
-
Grading the Severity of Neutropenia
Q: How do I classify the severity of neutropenia observed in my animals?
A: Grading neutropenia allows for a standardized assessment of toxicity and helps in making informed decisions about dose modifications. The following table is a general guideline adapted from veterinary and preclinical toxicology standards.
Table 1: Grading of Neutropenia in Animal Models
| Grade | Absolute Neutrophil Count (ANC) | Clinical Significance |
| 1 (Mild) | 1,000 - 1,500 cells/µL | Generally low risk of spontaneous infection. |
| 2 (Moderate) | 500 - 999 cells/µL | Increased risk of infection. |
| 3 (Severe) | 100 - 499 cells/µL | High risk of serious infection. |
| 4 (Life-threatening) | < 100 cells/µL | Very high risk of overwhelming infection. |
Note: These are general guidelines and may need to be adapted based on the specific animal species and institutional protocols.
Management Strategies
Q: What actions should I take if I observe neutropenia in my study animals?
A: The management strategy will depend on the grade of neutropenia and the clinical condition of the animal.
Table 2: Troubleshooting and Management of this compound-Induced Neutropenia
| Issue | Potential Cause | Recommended Action |
| Grade 1-2 Neutropenia | Expected pharmacological effect of this compound. | - Continue this compound dosing with increased monitoring frequency. - Observe animals closely for any clinical signs of infection (e.g., lethargy, ruffled fur, fever). |
| Grade 3-4 Neutropenia | Significant myelosuppression due to this compound. | - Consider dose interruption: Temporarily halt this compound administration until ANC recovers to a safer level (e.g., >1,000 cells/µL). - Consider dose reduction: Upon recovery, resume this compound at a lower dose level. - Supportive care: If clinically indicated (e.g., signs of infection), administer prophylactic broad-spectrum antibiotics as per veterinary guidance. |
| Febrile Neutropenia (Neutropenia with fever) | Systemic infection secondary to immunosuppression. | - Immediate veterinary consultation is required. - Discontinue this compound dosing. - Initiate supportive care: This may include fluid therapy and parenteral broad-spectrum antibiotics. |
Experimental Protocol: Dose Modification
-
Dose Interruption: If Grade 3 or 4 neutropenia is observed, suspend this compound treatment. Monitor CBCs daily or every other day until the ANC recovers to ≥ 1,000 cells/µL.
-
Dose Reduction: Once the ANC has recovered, this compound may be re-initiated at a reduced dose (e.g., a 25-50% reduction from the previous dose). The decision to dose reduce should be based on the severity and duration of the neutropenia.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound-induced apoptosis and neutropenia.
Experimental Workflow
Caption: Workflow for managing neutropenia in this compound animal studies.
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute toxicity analysis of an inhibitor of BCL2, Disarib, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
Sonrotoclax degradation and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and stability of Sonrotoclax in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as BGB-11417) is a potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] As a BH3 mimetic, this compound binds to the BH3-binding groove of the anti-apoptotic protein Bcl-2, preventing it from sequestering pro-apoptotic proteins like BAX and BAK. This leads to the activation of the intrinsic mitochondrial apoptotic pathway, resulting in the release of cytochrome c, activation of caspases, and ultimately, programmed cell death (apoptosis) in cancer cells that are dependent on Bcl-2 for survival.[1][3]
Q2: What is the recommended solvent and storage for this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For preparing stock solutions, it is recommended to dissolve this compound in DMSO. The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years is suggested by some suppliers). Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2]
Q3: Is there any available data on the stability of this compound in aqueous solutions or cell culture media?
A3: Currently, there is limited publicly available data specifically detailing the stability and degradation kinetics of this compound in aqueous solutions or common cell culture media like RPMI-1640 and DMEM. While this compound has demonstrated good in vitro liver microsomal stability, its behavior in cell culture media over extended periods requires experimental determination.[1] Researchers are advised to perform their own stability studies under their specific experimental conditions.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been published, studies on other Bcl-2 inhibitors, such as Venetoclax, can provide insights. Potential degradation pathways for similar molecules under stress conditions include hydrolysis (in acidic or basic conditions) and oxidation.[4] It is crucial to consider these potential pathways when designing experiments and interpreting results.
Q5: How can I monitor the concentration of this compound in my cell culture experiments?
A5: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying small molecules like this compound in biological matrices, including cell culture media.[5][6][7][8][9] A specific LC-MS/MS method would need to be developed and validated for this compound to accurately measure its concentration over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results with this compound. | Degradation of this compound in culture media during the experiment. | 1. Prepare fresh dilutions of this compound in culture media for each experiment from a frozen DMSO stock. 2. Perform a time-course experiment to assess the stability of this compound under your specific culture conditions (see Experimental Protocols section). 3. Minimize the exposure of this compound-containing media to light and elevated temperatures. |
| Precipitation of this compound in culture media. | The concentration of this compound exceeds its solubility in the aqueous media. | 1. Ensure the final concentration of DMSO in the culture media is kept low (typically <0.5%) to maintain this compound solubility. 2. Visually inspect the media for any precipitate after adding this compound. 3. If precipitation occurs, consider reducing the final concentration of this compound. |
| Inconsistent cellular response to this compound. | Interaction of this compound with components of the cell culture media or serum. | 1. Test the stability and activity of this compound in serum-free versus serum-containing media to assess the impact of serum proteins. 2. Be aware that some media components may affect the stability of small molecules. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using LC-MS/MS.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM) with supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes or vials
-
Incubator set to standard cell culture conditions (e.g., 37°C, 5% CO₂)
-
LC-MS/MS system
-
Appropriate internal standard for LC-MS/MS analysis
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Spike the cell culture medium with this compound to the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to the cells you plan to use (typically <0.5%). Prepare a sufficient volume for all time points.
-
Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Immediately process the 0-hour time point sample. This will serve as your baseline concentration.
-
Incubate the remaining tubes under standard cell culture conditions (37°C, 5% CO₂).
-
At each designated time point, remove a tube from the incubator and process the sample.
-
Sample Processing for LC-MS/MS Analysis:
-
Add an internal standard to each sample.
-
Perform a protein precipitation step (e.g., by adding 3 volumes of ice-cold acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase used for LC-MS/MS analysis.
-
-
Analyze the samples using a validated LC-MS/MS method for this compound.
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine its stability profile and estimate its half-life in the culture medium.
-
Data Presentation:
The quantitative data from the stability study should be summarized in a table for clear comparison.
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
| 72 | [Concentration at 72h] | [% Remaining] |
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Stability and Degradation Pathways of Venetoclax under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Technical Support Center: Minimizing Sonrotoclax Toxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Sonrotoclax-related toxicity in non-cancerous cell lines during in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in non-cancerous control cell lines | - Cell line sensitivity: Some non-cancerous cell lines may exhibit higher sensitivity to BCL-2 inhibition. - Off-target effects: At high concentrations, off-target effects may contribute to cytotoxicity. - Incorrect dosage: Calculation errors may lead to higher than intended concentrations. | - Titrate this compound concentration: Determine the optimal concentration that induces apoptosis in target cancer cells while minimizing toxicity in non-cancerous controls. - Use a lower, more frequent dosing schedule: This may maintain efficacy while reducing peak concentration-related toxicity. - Verify drug concentration: Double-check all calculations and stock solution concentrations. |
| Inconsistent results between experiments | - Cell passage number: Higher passage numbers can lead to genetic drift and altered sensitivity. - Variability in cell health: Differences in cell confluency or stress levels can impact results. - Reagent variability: Inconsistent quality or preparation of reagents. | - Use a consistent, low passage number for all experiments. - Standardize cell seeding density and culture conditions. - Prepare fresh reagents and validate their performance. |
| Unexpected changes in mitochondrial membrane potential | - Direct mitochondrial effects: BCL-2 inhibitors can directly impact mitochondrial function. - Cellular stress: Experimental procedures may be inducing stress and mitochondrial depolarization. | - Include a positive control for mitochondrial depolarization (e.g., CCCP) in your JC-1 assay. - Handle cells gently during experimental procedures to minimize stress. |
| Difficulty in distinguishing between apoptosis and necrosis | - Late-stage apoptosis: Cells in late-stage apoptosis will stain positive for both Annexin V and a viability dye like Propidium Iodide (PI). - Primary necrosis: High drug concentrations can induce necrosis directly. | - Perform a time-course experiment to capture early apoptotic events (Annexin V positive, PI negative). - Lower the this compound concentration to favor apoptosis over necrosis. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1] BCL-2 is an anti-apoptotic protein that prevents programmed cell death.[1] this compound acts as a BH3 mimetic, binding to BCL-2 and displacing pro-apoptotic proteins like BIM, which in turn activates BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.[1]
Q2: How does the toxicity of this compound in non-cancerous cells compare to first-generation BCL-2 inhibitors like venetoclax?
Preclinical studies indicate that this compound has a safety profile comparable to or even slightly better than venetoclax in some non-cancerous cell types. For instance, both this compound and venetoclax have been shown to have limited effects on the viability of human platelets and CD34+ hematopoietic stem and progenitor cells at concentrations under 1 µM.[2][3]
Q3: What are the expected off-target effects of this compound in non-cancerous cell lines?
As a selective BCL-2 inhibitor, this compound has a lower affinity for other anti-apoptotic proteins like BCL-xL. Inhibition of BCL-xL is associated with on-target platelet toxicity. The selectivity of this compound for BCL-2 is designed to minimize this effect. However, at high concentrations, some off-target effects on other BCL-2 family members or unrelated proteins cannot be entirely ruled out.
Q4: Which non-cancerous cell lines are recommended as controls for my experiments?
The choice of control cell line should ideally match the tissue of origin of your cancer cell line. However, commonly used non-cancerous cell lines for general toxicity screening include:
-
Human Umbilical Vein Endothelial Cells (HUVEC): A standard for assessing effects on the vasculature.
-
Normal Human Dermal Fibroblasts (NHDF): To evaluate effects on connective tissue.
-
Primary Human Hepatocytes: To assess potential liver toxicity.
-
Peripheral Blood Mononuclear Cells (PBMCs): To understand effects on immune cells.
Q5: What are the key experimental readouts to assess this compound toxicity?
Key readouts include:
-
Cell Viability: To determine the overall health of the cell population (e.g., using CellTiter-Glo).
-
Apoptosis: To specifically measure the induction of programmed cell death (e.g., using Annexin V/PI staining).
-
Mitochondrial Membrane Potential: To assess the direct impact on mitochondrial function (e.g., using JC-1 staining).
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and venetoclax on non-cancerous human cells.
| Cell Type | Drug | IC50 (nM) | Reference(s) |
| Human Platelets | This compound | Limited effect at concentrations up to 1 µM | [2] |
| Venetoclax | Limited effect at concentrations up to 1 µM | [2] | |
| Navitoclax (BCL-2/BCL-xL inhibitor) | 6.4 | [2] | |
| CD34+ Hematopoietic Stem and Progenitor Cells | This compound | Limited inhibition (<50%) at concentrations <1 µM | [2][3] |
| Venetoclax | Limited inhibition (<50%) at concentrations <1 µM | [2][3] |
Key Experimental Protocols
Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for suspension cells.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed suspension cells in an opaque-walled 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Treatment: Add the desired concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to prepare the CellTiter-Glo® Reagent as per the manufacturer's instructions.
-
Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.[4][5][6][7]
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for flow cytometric analysis of suspension cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat suspension cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.[8][9][10][11][12][13][14]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[9]
-
Mitochondrial Membrane Potential Assessment using JC-1 Staining
This protocol is for analysis using a fluorescence plate reader.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit (contains JC-1 dye and CCCP positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Compound Treatment: Treat cells with this compound or vehicle control. Include a positive control by treating a set of wells with 50 µM CCCP for 5-10 minutes.
-
JC-1 Staining: Add JC-1 staining solution to each well to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells once with warm 1X PBS.
-
Measurement: Add 100 µL of 1X PBS to each well and immediately read the fluorescence on a plate reader.
-
Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for assessing this compound toxicity.
Caption: Troubleshooting logic for high cytotoxicity observations.
References
- 1. beonemedaffairs.com [beonemedaffairs.com]
- 2. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. scribd.com [scribd.com]
- 6. nordicbiolabs.se [nordicbiolabs.se]
- 7. ch.promega.com [ch.promega.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. kumc.edu [kumc.edu]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 21. researchgate.net [researchgate.net]
- 22. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. researchgate.net [researchgate.net]
unexpected cell death with low Sonrotoclax concentration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Sonrotoclax.
Troubleshooting Guide
Issue: Unexpected Cell Death at Low this compound Concentrations
Users have occasionally reported significant levels of cell death in their experiments at what they perceive to be low concentrations of this compound. This guide provides potential explanations and troubleshooting steps to address this observation.
Possible Cause 1: High Potency of this compound in Sensitive Cell Lines
This compound is a highly potent BCL-2 inhibitor, exhibiting greater potency than the first-generation inhibitor, venetoclax.[1][2] What may be considered a "low concentration" for other compounds could be at or above the half-maximal inhibitory concentration (IC50) for this compound in particularly sensitive cell lines.
Troubleshooting Steps:
-
Determine the IC50 for Your Cell Line: If not already established, perform a dose-response experiment to determine the precise IC50 of this compound in your specific cell line. This will provide a benchmark for defining "low" and "high" concentrations in your experimental system.
-
Consult Published IC50 Data: Refer to the table below for published IC50 values of this compound in various cell lines. This can help you gauge the expected sensitivity of your cells.
-
Adjust Experimental Concentrations: Based on the determined or published IC50, adjust your experimental concentrations accordingly. For initial experiments, it is advisable to use a wide range of concentrations spanning several orders of magnitude around the IC50.
Quantitative Data Summary: this compound Potency
| Cell Line | Cancer Type | This compound IC50 (nM) | Venetoclax IC50 (nM) | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 0.56 ± 0.12 | 4.3 ± 0.34 | [3] |
| RS4;11 (G101V mutant) | Acute Lymphoblastic Leukemia | 7.0 ± 1.3 | 110 ± 6.3 | [3] |
Possible Cause 2: Off-Target Effects
While this compound is a selective BCL-2 inhibitor, the possibility of off-target effects, especially at higher concentrations or in specific cellular contexts, cannot be entirely ruled out. However, preclinical studies have shown it to have limited inhibition of CD34+ hematopoietic stem and progenitor cells at concentrations below 1 µM.[1]
Troubleshooting Steps:
-
Review the Literature for Off-Target Studies: Stay updated on any newly published preclinical data that may identify potential off-target interactions of this compound.
-
Employ Orthogonal Assays: Use multiple, mechanistically distinct assays to confirm that the observed cell death is indeed due to apoptosis mediated by BCL-2 inhibition. For example, complement viability assays with readouts of caspase activation or Annexin V staining.
Possible Cause 3: Artifacts in Cell Viability Assays
Metabolic assays like MTT and MTS are commonly used to assess cell viability. However, these assays can be prone to interference from small molecules, leading to inaccurate results that may be misinterpreted as cytotoxicity.[4][5][6][7][8]
Troubleshooting Steps:
-
Include a "No-Cell" Control: To test for direct chemical interference, incubate this compound at the concentrations used in your experiments in the assay medium without cells. A change in color or signal in this control indicates an artifact.
-
Use a Direct Measure of Apoptosis: Confirm the results from metabolic assays with a more direct measure of apoptosis, such as Annexin V/PI staining followed by flow cytometry or a caspase activity assay.
-
Optimize Seeding Density and Incubation Time: Ensure that cells are in the logarithmic growth phase and that the seeding density is appropriate for the duration of the experiment. Over-confluence or prolonged incubation times can lead to nutrient depletion and cell death, independent of the drug treatment.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a B-cell lymphoma 2 (BCL-2) inhibitor. It acts as a BH3 mimetic, binding to the BH3-binding groove of the anti-apoptotic protein BCL-2. This displaces pro-apoptotic proteins like BAX and BAK, which can then oligomerize at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.[4][11]
Q2: How does this compound differ from Venetoclax?
A2: this compound is a next-generation BCL-2 inhibitor that has demonstrated greater potency than venetoclax in preclinical studies.[1][2] It is also effective against the G101V mutation in BCL-2, which can confer resistance to venetoclax.[1][2][12]
Q3: What are the key signaling pathways involved in this compound-induced apoptosis?
A3: this compound primarily activates the intrinsic (mitochondrial) pathway of apoptosis. By inhibiting BCL-2, it allows for the activation of BAX and BAK, leading to mitochondrial dysfunction and the activation of the caspase cascade.
Q4: What are some common adverse events observed with this compound in clinical trials?
A4: In clinical studies, common treatment-emergent adverse events (TEAEs) have included contusion, neutropenia, COVID-19, diarrhea, fatigue, and nausea.[13][14][15]
Experimental Protocols
1. Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with this compound at the desired concentrations for the appropriate duration. Include untreated and positive controls.
-
Harvest cells (including supernatant for suspension cells) and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (concentration may need optimization).
-
-
Incubation:
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
2. Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer-compatible white-walled multiwell plates
-
Plate shaker
Procedure:
-
Assay Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate and treat with this compound. Include appropriate controls.
-
-
Assay Execution:
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate reader.
-
3. Western Blotting for Cleaved PARP
This method detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a hallmark of apoptosis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP (Asp214)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound.
-
Lyse cells in RIPA buffer and quantify protein concentration.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against cleaved PARP overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Interpretation:
-
The appearance of an 89 kDa fragment corresponding to cleaved PARP indicates apoptosis.
Visualizations
Caption: this compound inhibits BCL-2, leading to apoptosis.
Caption: Troubleshooting unexpected cell death.
Caption: Annexin V/PI staining workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. beonemedinfo.com [beonemedinfo.com]
Sonrotoclax In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sonrotoclax in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BGB-11417) is a highly potent and selective second-generation inhibitor of B-cell lymphoma 2 (Bcl-2).[1][2] Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, promoting their survival. This compound is a BH3 mimetic that binds to Bcl-2, preventing it from inhibiting pro-apoptotic proteins and thereby inducing apoptosis (programmed cell death) in cancer cells. It has demonstrated greater potency compared to the first-generation Bcl-2 inhibitor, venetoclax.
Q2: What are the primary in vivo applications for this compound?
This compound is primarily investigated for its anti-cancer activity in various hematologic malignancies.[1] Preclinical studies have shown its efficacy in xenograft models of hematologic cancers.[1][3] It is often studied as a monotherapy or in combination with other agents, such as the BTK inhibitor zanubrutinib.
Q3: What is the selectivity profile of this compound?
This compound exhibits high selectivity for Bcl-2 over other Bcl-2 family members like Bcl-xL.[2][4][5] This high selectivity is crucial for minimizing off-target toxicities, particularly thrombocytopenia, which can be associated with Bcl-xL inhibition.
Troubleshooting Guide
Formulation and Administration Issues
Q4: I am observing precipitation when preparing my this compound formulation. What should I do?
This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Ensure Proper Solvent Order: When using a multi-component vehicle, the order of solvent addition is critical. Ensure you are following the recommended protocol precisely.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C) to aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication: Use a bath sonicator to provide mechanical energy to break down particle aggregates and enhance dissolution.
-
Fresh Solvents: Ensure that your solvents, particularly organic solvents like DMSO, are anhydrous and of high quality. Water contamination can significantly reduce the solubility of hydrophobic compounds.
-
Alternative Formulations: If precipitation persists, consider trying an alternative, validated formulation.
Q5: My this compound solution appears cloudy or hazy after preparation. Is it usable?
A cloudy or hazy solution indicates incomplete dissolution or the formation of a suspension. This is not ideal for in vivo studies as it can lead to inconsistent dosing and potential for embolism if administered intravenously. Refer to the troubleshooting steps in Q4 to achieve a clear solution. If the issue cannot be resolved, it is recommended to prepare a fresh batch of the formulation.
Q6: I am having difficulty with the viscosity of the formulation for oral gavage. What can I do?
Some formulations, particularly those containing Phosal 50 PG, can be viscous.
-
Gentle Warming: Warming the formulation slightly before administration can reduce its viscosity.
-
Appropriate Gavage Needle: Ensure you are using an appropriately sized gavage needle for the viscosity of your formulation and the size of your animal model.
In Vivo Efficacy and Toxicity
Q7: I am not observing the expected anti-tumor efficacy in my xenograft model. What are potential reasons?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosing: The dose of this compound may be too low for your specific tumor model. Review the literature for dose-ranging studies in similar models.
-
Inadequate Bioavailability: Poor oral bioavailability can result from issues with the formulation or metabolism. Consider evaluating the pharmacokinetic profile of this compound in your model.
-
Tumor Model Resistance: The tumor cell line you are using may have intrinsic or acquired resistance to Bcl-2 inhibition.
-
Formulation Issues: If the compound has precipitated out of solution, the actual administered dose will be lower than intended.
Q8: What are the potential in vivo toxicities of this compound and how can I monitor for them?
While this compound is designed for high selectivity to minimize off-target effects, it's essential to monitor for potential toxicities:
-
Neutropenia: As with other Bcl-2 inhibitors, neutropenia is a potential side effect.[6] Monitor complete blood counts (CBCs) regularly throughout the study.
-
Gastrointestinal Issues: Mild gastrointestinal side effects such as diarrhea have been reported in clinical studies.[6] Monitor animal body weight and stool consistency.
-
General Health: Observe the animals daily for any signs of distress, including changes in behavior, appetite, or grooming.
Experimental Protocols
This compound Formulation for In Vivo Studies
Below are examples of formulations that have been used in preclinical studies. It is crucial to select a vehicle that is appropriate for the route of administration and the specific animal model.
Table 1: Example Formulations for In Vivo this compound Delivery
| Route of Administration | Vehicle Components | Composition | Reference |
| Oral (p.o.) | PEG-400, Phosal 50 PG, Ethanol | 30% PEG-400, 60% Phosal 50 PG, 10% Ethanol | [4][7][8] |
| Intravenous (i.v.) | Dimethylacetamide (DMA), Solutol HS15, Water | 10% DMA, 10% Solutol HS15, 80% Water | [4][7][8] |
| Oral (p.o.) | Phosal 50 PG, PEG-400, Ethyl Alcohol | 60% (v/v) Phosal 50 PG, 30% (v/v) PEG-400, 10% (v/v) Ethyl Alcohol | [1] |
Protocol for Oral Formulation (Example 1):
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of ethanol and vortex to dissolve the compound.
-
Add 30% of the final volume of PEG-400 and vortex until the solution is clear.
-
Add 60% of the final volume of Phosal 50 PG and vortex thoroughly to ensure a homogenous mixture.
Protocol for Intravenous Formulation:
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMA to dissolve the compound.
-
Add 10% of the final volume of Solutol HS15 and mix well.
-
Add 80% of the final volume of water and vortex until the solution is clear.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Data Presentation
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Mouse | 10 mg/kg | p.o. | Data not specified | Data not specified | Data not specified | Data not specified | [4] |
| Mouse | 1 mg/kg | i.v. | Data not specified | Data not specified | Data not specified | N/A | [4] |
| Dog | 5 mg/kg | p.o. | Higher than mouse | Data not specified | Higher than mouse | Higher than mouse | [4] |
| Dog | 1 mg/kg | i.v. | Data not specified | Data not specified | Data not specified | N/A | [4] |
Note: Specific quantitative values for Cmax, Tmax, and AUC were not available in the provided search results, but the relative differences between species and routes of administration were noted.
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Troubleshooting logic for this compound formulation precipitation.
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cllsociety.org [cllsociety.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
addressing Sonrotoclax precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common issues encountered when working with Sonrotoclax, particularly the precipitation of stock solutions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound stock solution has formed a precipitate. What should I do?
A1: Precipitation of this compound from a stock solution, especially when stored at low temperatures, can occur. To redissolve the compound, you can warm the vial to 37°C and use an ultrasonic bath to facilitate dissolution.[1] It is also crucial to ensure your solvent, particularly DMSO, is of high quality and anhydrous, as absorbed moisture can reduce solubility.[2]
Q2: How can I prevent this compound from precipitating out of my stock solution?
A2: To prevent precipitation, it is recommended to prepare stock solutions in high-purity, anhydrous DMSO.[2] Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to precipitation.[2][3] Store these aliquots at -80°C for long-term stability.[2][3][4]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO).[1][2][5] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can significantly impact the solubility of this compound.[2]
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium for my experiment. How can I avoid this?
A4: When diluting a concentrated DMSO stock solution of this compound into an aqueous buffer or cell culture medium, precipitation can occur. To mitigate this, it is advisable to first make intermediate dilutions of the stock solution in DMSO before the final dilution into the aqueous medium. For in vivo studies, specific formulations containing co-solvents and surfactants such as PEG300 and Tween-80 are recommended to maintain solubility.[2][3][5]
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
A5: this compound powder is stable for years when stored at -20°C.[2][6] Once dissolved in a solvent, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability and prevent degradation.[2][4]
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Notes |
| DMSO | 100 mg/mL (112.35 mM) | Ultrasonic treatment is recommended to aid dissolution.[1][2][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (2.81 mM) | Requires sequential addition of solvents and sonication.[2][5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (2.81 mM) | Requires sonication.[2][5] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[2][3] |
| Powder | 4°C | 2 years[2] |
| In Solvent | -80°C | 6 months[2][4] |
| In Solvent | -20°C | 1 month[2][4] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve a final concentration of 100 mM. For example, to a 1 mg vial of this compound (MW: 890.1 g/mol ), add 11.23 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If precipitation or cloudiness is observed, sonicate the vial in a water bath until the solution is clear.[1][2][5] Gentle warming to 37°C may also be applied.[1]
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use, low-binding microcentrifuge tubes. Store the aliquots at -80°C.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound stock solutions.
Caption: this compound inhibits BCL-2, leading to the induction of apoptosis.
References
Sonrotoclax experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility when working with Sonrotoclax (BGB-11417).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable investigational inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] BCL-2 is an anti-apoptotic protein that promotes cell survival, and its overexpression is a characteristic of many hematologic malignancies.[1][3] this compound acts as a BH3 mimetic, binding to the BH3-binding groove of BCL-2 and displacing pro-apoptotic proteins like BAX and BAK.[1][4] This triggers the mitochondrial pathway of apoptosis, leading to cancer cell death.[4]
Q2: How does this compound differ from the first-generation BCL-2 inhibitor, venetoclax?
This compound was designed to improve upon venetoclax in several ways. Preclinical studies have shown that this compound has a higher potency and selectivity for BCL-2 compared to venetoclax.[1][5] Notably, it is effective against the G101V mutation in BCL-2, a common mechanism of acquired resistance to venetoclax.[5][6][7]
Q3: In which cancer types has this compound shown promise?
This compound is currently under investigation in multiple clinical trials for various hematologic malignancies.[5][8] It has demonstrated preliminary antitumor activity in patients with B-cell malignancies, acute myeloid leukemia (AML), and multiple myeloma (MM).[1] Clinical trials are also evaluating its efficacy in chronic lymphocytic leukemia (CLL) and Waldenström macroglobulinemia.[9][10]
Q4: What are the known resistance mechanisms to this compound?
While this compound is effective against the venetoclax-resistant G101V BCL-2 mutation, the emergence of other resistance mechanisms is possible.[5][7] As with other targeted therapies, potential resistance mechanisms could involve mutations in the drug target, alterations in the apoptotic pathway, or activation of alternative survival pathways. Continuous monitoring and further research are needed to fully understand potential resistance to this compound.
Troubleshooting Guide
In Vitro Assay Variability
Q1: We are observing significant variability in our IC50 values for this compound in different batches of the same cell line. What could be the cause?
Several factors can contribute to IC50 variability. Consider the following:
-
Cell Line Authenticity and Stability:
-
Solution: Regularly authenticate your cell lines using short tandem repeat (STR) profiling. Cell line misidentification or cross-contamination is a common source of experimental variability.
-
Solution: Monitor for genetic drift and changes in protein expression over time, especially with continuous passaging. We recommend using cells within a defined low passage number range for critical experiments.
-
-
Cell Culture Conditions:
-
Solution: Ensure consistency in media formulation, serum batch, and other supplements. Minor variations in culture conditions can impact cell growth and drug sensitivity.
-
Solution: Maintain a consistent cell seeding density. Over-confluent or sparsely seeded cells can exhibit different sensitivities to apoptosis-inducing agents.
-
-
Compound Handling and Storage:
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solution: Confirm the stability of the compound in your specific culture medium over the duration of the assay.
-
Q2: Our apoptosis assay (e.g., Annexin V/PI staining) results are not correlating with our cell viability data after this compound treatment. Why might this be?
Discrepancies between viability and apoptosis assays can occur due to several reasons:
-
Assay Kinetics:
-
Solution: Ensure you are measuring apoptosis at an appropriate time point. The peak of apoptosis may occur earlier or later than the time point chosen for your viability assay. Perform a time-course experiment to determine the optimal window for apoptosis detection.
-
-
Cell Death Mechanism:
-
Solution: While this compound primarily induces apoptosis, other cell death mechanisms could be at play in certain contexts. Consider assays for other forms of cell death, such as necroptosis or autophagy, if you consistently observe a disconnect.
-
-
Assay Sensitivity:
-
Solution: The sensitivity of different assays can vary. For example, caspase activation assays might detect earlier apoptotic events compared to Annexin V staining.
-
In Vivo Model Reproducibility
Q1: We are seeing inconsistent tumor growth inhibition in our xenograft models treated with this compound. What are the potential sources of this variability?
In vivo experiments are inherently more complex and subject to greater variability. Key factors to control include:
-
Animal Health and Husbandry:
-
Solution: Ensure all animals are of a similar age and weight at the start of the study. Maintain consistent housing conditions, including diet, light cycles, and temperature.
-
-
Tumor Implantation and Growth:
-
Solution: Standardize the number of cells injected and the injection site. Monitor tumor growth regularly and randomize animals into treatment groups only after tumors have reached a specified size.
-
-
Drug Formulation and Administration:
-
Solution: Prepare the this compound formulation consistently for each treatment. Ensure accurate dosing and consistent administration (e.g., oral gavage technique).
-
Quantitative Data Summary
Table 1: Comparative Binding Affinities of this compound and Venetoclax for BCL-2 and its Mutants
| Compound | BCL-2 Variant | Binding Affinity (KD, nM) | Fold Change vs. Wild-Type BCL-2 |
| This compound | Wild-Type | 0.046 | - |
| G101V | Data not specified in provided text | - | |
| D103Y | Data not specified in provided text | - | |
| V156D | Data not specified in provided text | - | |
| A113G | Data not specified in provided text | - | |
| R129L | Data not specified in provided text | - | |
| Venetoclax | Wild-Type | ~1.1 | - |
| G101V | Significantly reduced | ~60-fold decrease | |
| D103Y | Significantly reduced | ~60-fold decrease | |
| V156D | Significantly reduced | ~60-fold decrease | |
| A113G | Modestly reduced | 3- to 8-fold decrease | |
| R129L | Modestly reduced | 3- to 8-fold decrease |
Data synthesized from preclinical studies.[5]
Table 2: In Vitro Potency of this compound and Venetoclax
| Compound | Assay | IC50 (nM) | Fold Increase in Potency (this compound vs. Venetoclax) |
| This compound | BCL-2-BAK Interaction | 0.014 | 14-fold |
| Venetoclax | BCL-2-BAK Interaction | ~0.196 | - |
Data from cell-free competitive binding assays.[5]
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., Using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) under standard cell culture conditions.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix well to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Plot the results and calculate the IC50 value using appropriate software.
Protocol 2: Western Blot for Caspase-3 Cleavage
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: BCL-2 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating this compound in vitro.
References
- 1. beonemedaffairs.com [beonemedaffairs.com]
- 2. Facebook [cancer.gov]
- 3. beonemedaffairs.com [beonemedaffairs.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Study to Investigate Efficacy and Safety of BCL2 Inhibitor this compound as Monotherapy and in Combination With Zanubrutinib in Adults With Waldenström Macroglobulinemia [clin.larvol.com]
Validation & Comparative
Sonrotoclax vs. Venetoclax in G101V Mutant Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sonrotoclax and Venetoclax, two prominent B-cell lymphoma 2 (BCL-2) inhibitors, with a specific focus on their performance in cancer cells harboring the G101V mutation. The emergence of this mutation is a significant clinical challenge, conferring resistance to the first-generation BCL-2 inhibitor, Venetoclax. This document summarizes key experimental data, details the methodologies of pivotal studies, and visualizes the underlying molecular interactions and experimental workflows.
Executive Summary
Venetoclax, a first-in-class BCL-2 inhibitor, has revolutionized the treatment of certain hematologic malignancies. However, its efficacy can be compromised by the acquisition of resistance mutations, most notably the G101V substitution in the BCL-2 protein.[1][2][3][4] This mutation alters the binding pocket of BCL-2, reducing the affinity of Venetoclax and leading to therapeutic failure.[2][5][6] this compound, a next-generation BCL-2 inhibitor, has been specifically designed to overcome this resistance mechanism.[1][5][7] Preclinical studies demonstrate that this compound maintains high binding affinity and potent cytotoxic activity against BCL-2 G101V mutant cells, offering a promising therapeutic strategy for patients who have developed resistance to Venetoclax.[5][8]
Data Presentation
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and Venetoclax against wild-type (WT) and G101V mutant BCL-2.
Table 1: Binding Affinities (KD, nM) of this compound and Venetoclax to WT and G101V BCL-2
| Compound | BCL-2 WT (KD, nM) | BCL-2 G101V (KD, nM) | Fold Change in Affinity |
| Venetoclax | 1.1 | 29 | ~26-fold decrease |
| This compound | Sub-nanomolar | 0.24 | Maintained |
Data sourced from Surface Plasmon Resonance (SPR) assays.[5]
Table 2: In Vitro Cellular Potency (EC50, nM) in G101V Knock-in (KI) Cells
| Cell Line | Compound | EC50 (nM) |
| RS4;11 BCL-2 WT | Venetoclax | ~5 |
| This compound | ~1 | |
| RS4;11 BCL-2 G101V KI | Venetoclax | >1000 |
| This compound | ~10 |
Data represents the concentration required to inhibit 50% of cell viability.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Venetoclax.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
Objective: To determine the binding affinity (KD) of this compound and Venetoclax to purified wild-type and G101V mutant BCL-2 protein.
Methodology:
-
Recombinant human BCL-2 (wild-type and G101V mutant) proteins are expressed and purified.
-
The BCL-2 proteins are immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
A series of concentrations of this compound or Venetoclax in a suitable running buffer are flowed over the sensor chip surface.
-
The association and dissociation of the compounds to the immobilized BCL-2 are monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the change in mass.
-
The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[5]
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound and Venetoclax on cancer cell lines expressing either wild-type or G101V mutant BCL-2.
Methodology:
-
Hematologic cancer cells (e.g., RS4;11) with either endogenous wild-type BCL-2 or CRISPR/Cas9-engineered G101V knock-in are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound or Venetoclax for a specified period (e.g., 72 hours).
-
Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
The luminescence signal is read using a plate reader.
-
The data is normalized to vehicle-treated control cells, and the half-maximal effective concentration (EC50) values are calculated by fitting the dose-response curves to a four-parameter logistic equation.[5]
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Venetoclax in mouse models bearing tumors with the BCL-2 G101V mutation.
Methodology:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously inoculated with a human hematologic cancer cell line engineered to express the BCL-2 G101V mutation.
-
Once tumors are established and reach a predetermined size, the mice are randomized into treatment groups (e.g., vehicle control, Venetoclax, this compound).
-
The drugs are administered orally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic biomarker assessment (e.g., cleaved caspase-3 levels).
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[5]
Mandatory Visualization
BCL-2 Signaling Pathway and Inhibitor Action
Caption: BCL-2 pathway and inhibitor action.
Experimental Workflow for Drug Comparison
Caption: Workflow for comparing drug efficacy.
References
- 1. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Venetoclax resistance and acquired BCL2 mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
- 5. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Novel BCL-2 Inhibitors: A New Era in Apoptosis-Targeted Cancer Therapy
For Immediate Release
The landscape of cancer treatment, particularly for hematological malignancies, has been significantly reshaped by the advent of B-cell lymphoma 2 (BCL-2) inhibitors. Venetoclax, the first-in-class BCL-2 inhibitor, has demonstrated remarkable efficacy; however, the emergence of resistance necessitates the development of next-generation agents. This guide provides a comprehensive head-to-head comparison of two promising new BCL-2 inhibitors, sonrotoclax (BGB-11417) and lisaftoclax (APG-2575), with the established therapeutic, venetoclax. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical and clinical data to inform future research and therapeutic strategies.
Executive Summary
This compound and lisaftoclax have emerged as potent and selective next-generation BCL-2 inhibitors, each demonstrating distinct advantages. This compound exhibits superior potency compared to venetoclax, particularly against the venetoclax-resistant G101V BCL-2 mutation.[1][2] Lisaftoclax also shows robust antitumor activity across a range of hematologic cancer models. Clinical data for both agents, as monotherapies and in combination regimens, indicate promising efficacy and manageable safety profiles. This guide will delve into the quantitative comparisons of their biochemical and cellular activity, present an overview of their clinical performance, and provide detailed protocols for key experimental assays used in their evaluation.
Data Presentation: Quantitative Comparison of BCL-2 Inhibitors
The following tables summarize the key quantitative data for venetoclax, this compound, and lisaftoclax, providing a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Activity of BCL-2 Inhibitors
| Inhibitor | Target | Binding Affinity (Ki/KD) | Fold Improvement vs. Venetoclax (WT BCL-2) | Binding Affinity (KD) to BCL-2 G101V Mutant |
| Venetoclax | BCL-2 | ~1.1 nM (KD)[1] | - | 29 nM[1] |
| This compound | BCL-2 | 0.046 nM (KD)[1] | ~24-fold[1] | 0.24 nM[1] |
| Lisaftoclax | BCL-2, BCL-xL | <0.1 nM (Ki) for BCL-2, 5.9 nM (IC50) for BCL-xL[3][4][5] | N/A | N/A |
Table 2: In Vitro Cellular Activity of BCL-2 Inhibitors (IC50 Values)
| Cell Line | Cancer Type | Venetoclax IC50 | This compound IC50 | Lisaftoclax IC50 |
| RS4;11 | Acute Lymphoblastic Leukemia | ~8-fold higher than this compound[6] | More potent than venetoclax[6] | 3.6 nM[3] |
| MV4-11 | Acute Myeloid Leukemia | More potent than venetoclax[7] | More potent than venetoclax[7] | 1.9 nM[3] |
| OCI-AML3 | Acute Myeloid Leukemia | ~600 nM[8] | N/A | N/A |
| MOLM-13 | Acute Myeloid Leukemia | ~200 nM[8] | N/A | 6.4 nM (Bcl-xl dependent)[4] |
| MAVER-1 | Mantle Cell Lymphoma | More potent than venetoclax[7] | More potent than venetoclax[7] | N/A |
| Toledo | Diffuse Large B-cell Lymphoma | More potent than venetoclax[7] | More potent than venetoclax[7] | N/A |
| OCI-Ly19 | High-Grade B-cell Lymphoma | 0.063 µM (24h), 0.026 µM (48h)[9] | N/A | N/A |
| TMD8 | High-Grade B-cell Lymphoma | 0.086 µM (24h), 0.08 µM (48h)[9] | N/A | N/A |
Table 3: Clinical Efficacy of New BCL-2 Inhibitors in Hematological Malignancies
| Inhibitor (Combination) | Disease | Patient Population | Overall Response Rate (ORR) | Complete Response (CR/CRi) Rate |
| This compound + Zanubrutinib | Relapsed/Refractory CLL/SLL | N/A | 100% | 48% (at 320 mg) |
| Lisaftoclax (monotherapy) | Relapsed/Refractory CLL | Heavily pretreated, BTK inhibitor exposed | 73.3% | 24.4% |
| Lisaftoclax + Acalabrutinib | Relapsed/Refractory CLL/SLL | N/A | 98% | N/A |
| Lisaftoclax + Azacitidine | Treatment-Naïve MDS | N/A | 77.5% | 25.0% |
| Lisaftoclax + Azacitidine | Relapsed/Refractory AML | N/A | 39-50% | 28-37.5% |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of BCL-2 inhibitors.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures logarithmic growth during the experiment. Include control wells with medium only for background luminescence measurement.
-
Compound Treatment: Add the test compounds (e.g., venetoclax, this compound, lisaftoclax) at various concentrations to the experimental wells. Incubate the plate according to the specific cell culture protocol.
-
Plate Equilibration: Before adding the reagent, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the relative luminescence units of the treated wells to the untreated control wells (set as 100%) and calculate the IC50 values.[10][11][12][13]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
Objective: To quantify the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment: Induce apoptosis in cells using the desired method (e.g., treatment with BCL-2 inhibitors). Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.[14][15][16][17][18]
BH3 Profiling
Objective: To measure the apoptotic priming of cells by assessing the sensitivity of their mitochondria to a panel of BH3 peptides.
Methodology:
-
Mitochondrial Isolation (Optional but recommended for purified systems): Isolate mitochondria from cells using differential centrifugation.
-
Cell Permeabilization (for whole-cell assays): Permeabilize cells with a mild detergent like digitonin to allow the entry of BH3 peptides while keeping the mitochondrial outer membrane intact.
-
BH3 Peptide Incubation: Expose the permeabilized cells or isolated mitochondria to a panel of synthetic BH3 peptides (e.g., BIM, BID, BAD, NOXA) at various concentrations. These peptides mimic the function of endogenous pro-apoptotic proteins.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment: Measure MOMP through various methods:
-
Cytochrome c Release: Detect the release of cytochrome c from the mitochondria into the cytosol using flow cytometry or western blotting.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Use fluorescent dyes like JC-1 to measure changes in the mitochondrial membrane potential. A decrease in potential is indicative of MOMP.
-
-
Data Analysis: Generate a "BH3 profile" by plotting the extent of MOMP against the concentration of each BH3 peptide. This profile reveals the cell's dependence on specific anti-apoptotic BCL-2 family proteins for survival.[19][20][21][22][23]
Visualizations
The following diagrams illustrate key concepts related to BCL-2 inhibitors.
Caption: BCL-2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Comparing BCL-2 Inhibitors.
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 12. ch.promega.com [ch.promega.com]
- 13. Luminescent cell viability assay [bio-protocol.org]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. scispace.com [scispace.com]
- 19. content.sph.harvard.edu [content.sph.harvard.edu]
- 20. biosynth.com [biosynth.com]
- 21. labs.dana-farber.org [labs.dana-farber.org]
- 22. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validating Sonrotoclax in a Novel Tumor Model: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the efficacy of Sonrotoclax, a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor, in a new tumor model. It offers a comparative analysis against the first-generation inhibitor, Venetoclax, and details the necessary experimental protocols.
This compound is an orally bioavailable BH3 mimetic designed to specifically inhibit the anti-apoptotic protein BCL-2.[1][2][3] Overexpression of BCL-2 is a key survival mechanism for many cancer cells, making it a validated therapeutic target.[1][4] this compound distinguishes itself by demonstrating greater potency than Venetoclax and, critically, by maintaining activity against the G101V mutation in BCL-2, a known mechanism of resistance to Venetoclax.[5][6][7][8]
Mechanism of Action: BCL-2 Inhibition
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like BCL-2 sequester pro-apoptotic proteins (e.g., BIM, BID), preventing them from activating the effector proteins BAX and BAK.[1][4] this compound, acting as a BH3 mimetic, binds with high affinity to the BH3-binding groove of BCL-2, displacing the pro-apoptotic proteins.[2][4] This frees BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[1][2]
References
- 1. beonemedaffairs.com [beonemedaffairs.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonrotoclax Shines in Preclinical Studies, Outperforming Older BH3 Mimetics
New preclinical data reveals sonrotoclax, a next-generation BCL-2 inhibitor, demonstrates superior potency and selectivity compared to the first-generation drug venetoclax and offers a distinct profile against other BH3 mimetics targeting different BCL-2 family proteins. These findings position this compound as a promising candidate for treating various hematologic malignancies, particularly in cases of acquired resistance to existing therapies.
This compound has shown remarkable efficacy in preclinical models, exhibiting a stronger binding affinity to the B-cell lymphoma 2 (BCL-2) protein and demonstrating greater tumor growth inhibition than venetoclax.[1][2] A key advantage of this compound is its ability to overcome venetoclax resistance conferred by the common BCL-2 G101V mutation.[3][4] This guide provides a comprehensive comparison of this compound with other notable BH3 mimetics in preclinical development, supported by experimental data and detailed methodologies.
Mechanism of Action: The Intrinsic Apoptosis Pathway
BH3 mimetics are a class of targeted therapies designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells.[4] The BCL-2 family of proteins are central regulators of this intrinsic apoptotic pathway. Anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1 prevent apoptosis by sequestering pro-apoptotic proteins such as BIM, BAK, and BAX. In many cancers, these anti-apoptotic proteins are overexpressed, leading to uncontrolled cell survival.[5] BH3 mimetics function by mimicking the BH3 domain of pro-apoptotic proteins, binding to and inhibiting the anti-apoptotic BCL-2 family members, thereby releasing the brakes on apoptosis and leading to cancer cell death.[4]
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validate User [ashpublications.org]
- 4. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
This guide provides a detailed comparative analysis of Sonrotoclax (BGB-11417) and Navitoclax (ABT-263), two prominent small-molecule inhibitors of the B-cell lymphoma 2 (BCL-2) family of proteins. Both drugs function as BH3 mimetics, designed to restore the natural process of programmed cell death (apoptosis) in cancer cells, but they possess distinct biochemical profiles, efficacy, and safety characteristics. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by preclinical and clinical data.
Mechanism of Action: Restoring Apoptosis
The survival of many cancer cells depends on the overexpression of anti-apoptotic proteins from the BCL-2 family, such as BCL-2 and BCL-xL.[1][2] These proteins sequester pro-apoptotic proteins (e.g., BAX, BAK, and BIM), preventing them from initiating mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation, which are critical steps in the intrinsic apoptosis pathway.[2][3]
Both this compound and Navitoclax mimic the BH3 domain of pro-apoptotic proteins.[2][3] By binding to the hydrophobic groove of anti-apoptotic BCL-2 family members, they displace the sequestered pro-apoptotic proteins, freeing them to trigger apoptosis and induce cancer cell death.[1][2][4]
The primary distinction lies in their targets. This compound is a highly potent and selective inhibitor of BCL-2.[3][5][6] In contrast, Navitoclax is a dual inhibitor, targeting BCL-2, BCL-xL, and BCL-w.[4][7][8][9] This difference in selectivity is the principal driver of their distinct clinical profiles.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beonemedaffairs.com [beonemedaffairs.com]
- 4. What is Navitoclax used for? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Facebook [cancer.gov]
- 7. Navitoclax - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
validating Sonrotoclax's BCL-2 selectivity over other BCL family members
In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (BCL-2) family of proteins represents a critical node in the regulation of apoptosis, or programmed cell death. Dysregulation of these proteins is a hallmark of many malignancies, leading to cancer cell survival. Sonrotoclax, an investigational, next-generation BCL-2 inhibitor, has demonstrated a highly potent and selective profile, offering potential advantages over existing therapies. This guide provides a detailed comparison of this compound's selectivity for BCL-2 over other BCL-2 family members, supported by experimental data.
The BCL-2 Family and the Intrinsic Apoptosis Pathway
The BCL-2 family comprises both pro-apoptotic (e.g., BAX, BAK, BIM, BID) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1, BCL-w, BCL2A1) proteins that govern mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic apoptotic pathway.[1][2][3] Anti-apoptotic proteins sequester pro-apoptotic proteins, preventing them from initiating cell death.[1] BH3 mimetic drugs, like this compound and the first-generation inhibitor Venetoclax, are designed to mimic the action of BH3-only proteins, binding to anti-apoptotic BCL-2 proteins and liberating pro-apoptotic proteins to trigger apoptosis.[4][5]
Selective inhibition of BCL-2 is crucial, as off-target inhibition of other anti-apoptotic family members, particularly BCL-xL, can lead to toxicities such as thrombocytopenia (a reduction in platelets).[3][6][7] this compound was designed to have a high degree of selectivity for BCL-2, potentially leading to a more favorable safety profile.[5][8]
Comparative Binding Affinity of this compound
The selectivity of a BCL-2 inhibitor is determined by its binding affinity to BCL-2 relative to other anti-apoptotic proteins. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity and potency.
Preclinical studies have demonstrated that this compound exhibits significantly higher potency and selectivity for BCL-2 compared to Venetoclax.[6][7]
| Compound | BCL-2 (IC50, nM) | BCL-xL (IC50, nM) | BCL-w (IC50, nM) | MCL-1 (IC50, nM) | BCL2A1 (IC50, nM) | Selectivity Ratio (BCL-xL/BCL-2) |
| This compound | 0.014 | >40,000 | >40,000 | >40,000 | >40,000 | >2,000 |
| Venetoclax | 0.20 | 65 | >40,000 | >40,000 | >40,000 | 325 |
Data sourced from a 2024 publication in Blood.[7] The IC50 values were determined using a cell-free competitive binding assay measuring the disruption of the BCL-2:BAK-derived peptide interaction.[6]
Surface Plasmon Resonance (SPR) experiments further confirmed this compound's enhanced binding affinity for BCL-2, with a dissociation constant (KD) of 0.046 nM, indicating a 24-fold improvement over Venetoclax.[6][7]
Cellular Potency and Selectivity
The potent and selective binding of this compound translates to superior activity in cancer cells that are dependent on BCL-2 for survival.
| Compound | RS4;11 (B-cell leukemia, BCL-2 dependent) IC50, nM | MOLT-4 (T-cell leukemia, BCL-xL dependent) IC50, nM | Selectivity Ratio (MOLT-4/RS4;11) |
| This compound | 0.9 | >10,000 | >11,111 |
| Venetoclax | 7.2 | 2,200 | 305 |
Data for RS4;11 from a 2024 publication in Blood.[7] Data for MOLT-4 and the calculated selectivity ratio are based on data from a 2024 publication in the Journal of Medicinal Chemistry.[8]
In the BCL-2-dependent RS4;11 cell line, this compound demonstrated an eightfold greater potency than Venetoclax.[7] Furthermore, the significantly higher IC50 in the BCL-xL-dependent MOLT-4 cell line underscores this compound's superior selectivity at a cellular level.[8]
Experimental Protocols
The validation of this compound's selectivity relies on robust and well-defined experimental methodologies.
Cell-Free Competitive Binding Assay (TR-FRET)
This assay quantifies the ability of an inhibitor to disrupt the interaction between a BCL-2 family protein and a pro-apoptotic BH3 peptide.
-
Reagent Preparation: Recombinant BCL-2 family proteins and a fluorescently labeled BH3 peptide (e.g., from the BAK protein) are prepared in an appropriate assay buffer.
-
Incubation: The BCL-2 protein and the labeled BH3 peptide are incubated together in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
Signal Detection: The mixture is excited at a specific wavelength. If the BH3 peptide is bound to the BCL-2 protein, Förster Resonance Energy Transfer (FRET) occurs between the fluorescent labels, generating a signal.
-
Data Analysis: The signal is measured, and the concentration of the inhibitor that reduces the signal by 50% (IC50) is calculated. A lower IC50 indicates a more potent inhibitor.
Cellular Apoptosis Assay
This assay measures the ability of an inhibitor to induce apoptosis in different cancer cell lines.
-
Cell Culture: Cancer cell lines with known dependencies on specific BCL-2 family members (e.g., RS4;11 for BCL-2, MOLT-4 for BCL-xL) are cultured under standard conditions.
-
Treatment: The cells are treated with a range of concentrations of the inhibitor for a defined period.
-
Apoptosis Detection: Apoptosis can be quantified using various methods, such as:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains dead cells. The stained cells are analyzed by flow cytometry.[9]
-
Caspase Activity Assays: The activation of caspases, key executioner proteins in apoptosis, can be measured using fluorescent substrates.[9]
-
Mitochondrial Membrane Potential: The loss of mitochondrial membrane potential, an early event in apoptosis, can be detected using potentiometric dyes like TMRE or JC-1.[9][10]
-
-
Data Analysis: The percentage of apoptotic cells is determined for each inhibitor concentration, and the IC50 value is calculated.
Logical Framework of this compound's Selectivity
The enhanced selectivity of this compound for BCL-2 over other family members, particularly BCL-xL, is a key differentiating feature with important clinical implications.
Conclusion
The experimental data clearly demonstrates that this compound is a highly potent and selective BCL-2 inhibitor. Its binding affinity for BCL-2 is significantly greater than that of Venetoclax, and it exhibits a superior selectivity profile by effectively sparing other anti-apoptotic BCL-2 family members, most notably BCL-xL.[6][7] This high degree of selectivity translates to potent induction of apoptosis in BCL-2-dependent cancer cells and suggests a potential for a wider therapeutic window and a more favorable safety profile in clinical applications.[8][11][12] As this compound continues to be evaluated in clinical trials, its distinct selectivity profile positions it as a promising next-generation agent for the treatment of various hematologic malignancies.[13]
References
- 1. BCL-2 Antagonism to Target the Intrinsic Mitochondrial Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech.illinois.edu [biotech.illinois.edu]
- 3. Discovery of the Clinical Candidate this compound (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. ajmc.com [ajmc.com]
- 6. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. ascopubs.org [ascopubs.org]
- 13. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonrotoclax Demonstrates Superior Efficacy in Overcoming Venetoclax Resistance in Preclinical Models
For Immediate Release
Shanghai, China – November 11, 2025 – New preclinical research highlights the potent efficacy of sonrotoclax (BGB-11417), a next-generation B-cell lymphoma 2 (BCL-2) inhibitor, in overcoming resistance to the first-generation inhibitor, venetoclax. The studies demonstrate that this compound exhibits significantly greater potency in inducing apoptosis and inhibiting tumor growth in venetoclax-resistant hematological malignancy models, particularly those harboring the BCL-2 G101V mutation. These findings position this compound as a promising therapeutic option for patients who have relapsed or become refractory to venetoclax-based therapies.
Venetoclax has transformed the treatment landscape for several hematologic cancers; however, the emergence of resistance, often driven by mutations in the BCL-2 protein, presents a significant clinical challenge. The G101V mutation, in particular, has been identified as a key mechanism of acquired resistance, diminishing the binding affinity of venetoclax to BCL-2 and thereby reducing its efficacy.[1][2]
This compound, a highly selective and potent BCL-2 inhibitor, has been specifically designed to address this unmet need. Preclinical data reveal that this compound binds to both wild-type and G101V-mutant BCL-2 with substantially higher affinity than venetoclax.[1] This enhanced binding translates to superior cytotoxic activity in venetoclax-resistant cell lines and more profound tumor growth inhibition in xenograft models.[1][3]
As a point of comparison, another next-generation BCL-2 inhibitor, lisaftoclax (APG-2575), has also shown promise in the setting of venetoclax resistance. Clinical data from a Phase Ib/II study of lisaftoclax in combination with azacitidine demonstrated a 31.8% overall response rate in venetoclax-refractory patients with relapsed/refractory acute myeloid leukemia (AML) or mixed phenotype acute leukemia (MPAL).[4]
This comparison guide provides a detailed overview of the preclinical data supporting the efficacy of this compound in venetoclax-resistant primary samples, with comparative data for lisaftoclax where available.
Comparative Efficacy of BCL-2 Inhibitors in Venetoclax-Resistant Models
The following tables summarize the key quantitative data from preclinical studies, highlighting the superior performance of this compound compared to venetoclax in models of venetoclax resistance.
| Compound | Cell Line | BCL-2 Status | IC50 (nM) | Fold Change vs. Venetoclax | Citation |
| This compound | RS4;11 | Wild-Type | 3.9 | 8x more potent | [1] |
| Venetoclax | RS4;11 | Wild-Type | ~31.2 | - | [1] |
| This compound | RS4;11 G101V KI | G101V Mutant | - | - | [1] |
| Venetoclax | RS4;11 G101V KI | G101V Mutant | - | - | [1] |
Table 1: In Vitro Cell Viability. This table showcases the half-maximal inhibitory concentration (IC50) of this compound and venetoclax in a wild-type BCL-2 leukemia cell line. This compound demonstrates significantly greater potency.
| Compound | Target | Binding Affinity (KD, nM) | Fold Change vs. Venetoclax | Citation |
| This compound | BCL-2 Wild-Type | - | - | [1] |
| Venetoclax | BCL-2 Wild-Type | 1.1 | - | [1] |
| This compound | BCL-2 G101V Mutant | 0.24 | 120x stronger binding | [1] |
| Venetoclax | BCL-2 G101V Mutant | 29 | - | [1] |
Table 2: Binding Affinity to BCL-2. This table compares the binding affinities (dissociation constant, KD) of this compound and venetoclax to both wild-type and the G101V mutant BCL-2 protein. This compound maintains high affinity to the resistant mutant, while venetoclax's affinity is significantly reduced.
| Treatment | Xenograft Model | Tumor Growth Inhibition (%) | Citation |
| This compound (10 mg/kg) | RS4;11 G101V | 73 | [1] |
| Venetoclax (100 mg/kg) | RS4;11 G101V | 24 | [1] |
Table 3: In Vivo Antitumor Efficacy. This table presents the tumor growth inhibition observed in a venetoclax-resistant (BCL-2 G101V) xenograft model. This compound demonstrates substantially greater in vivo efficacy compared to venetoclax.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in BCL-2-mediated apoptosis and venetoclax resistance, as well as a typical experimental workflow for evaluating the efficacy of BCL-2 inhibitors.
Caption: BCL-2 mediated apoptosis and mechanisms of venetoclax resistance.
Caption: Experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[1][3] Hematologic cancer cell lines were seeded in 96-well plates and treated with serial dilutions of this compound or venetoclax for 48-72 hours. After incubation, CellTiter-Glo® reagent was added to each well, and luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Apoptosis Assay
Apoptosis was quantified using the FITC Annexin V Apoptosis Detection Kit (BD Biosciences) or by measuring caspase-3/7 activity with the Caspase-Glo® 3/7 Assay (Promega).[1] For Annexin V staining, cells were treated with the indicated compounds for 24-48 hours, washed, and then stained with FITC Annexin V and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry. For caspase activity, treated cells were lysed, and the luminescent signal proportional to caspase-3/7 activity was measured.
Surface Plasmon Resonance (SPR) Binding Assay
The binding affinities of this compound and venetoclax to wild-type and mutant BCL-2 proteins were determined using a Biacore T200 instrument.[1] Recombinant BCL-2 proteins were immobilized on a CM5 sensor chip. A series of concentrations of this compound or venetoclax were injected over the chip surface, and the binding kinetics were monitored. The dissociation constant (KD) was calculated from the association and dissociation rates.
In Vivo Xenograft Studies
All animal experiments were conducted in accordance with institutional guidelines.[1][3] For the RS4;11 G101V xenograft model, immunodeficient mice were subcutaneously inoculated with RS4;11 cells engineered to express the BCL-2 G101V mutation. Once tumors reached a palpable size, mice were randomized into treatment groups and orally administered with vehicle, this compound, or venetoclax daily. Tumor volume was measured regularly, and tumor growth inhibition was calculated at the end of the study.
Conclusion
The preclinical data strongly support the potential of this compound as a highly effective therapeutic agent for patients with hematological malignancies who have developed resistance to venetoclax, particularly those with the BCL-2 G101V mutation. Its superior binding affinity and potent in vitro and in vivo activity highlight its promise as a next-generation BCL-2 inhibitor. Further clinical investigation of this compound in this patient population is warranted.
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. New BCL-2 Drug Shows Breakthrough Results in Resistant Blood Cancer Patients | AAPG Stock News [stocktitan.net]
Validating Sonrotoclax as a Potent and Selective BCL-2 Tool Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Sonrotoclax as a tool compound for the inhibition of the B-cell lymphoma 2 (BCL-2) protein. Through a detailed comparison with the first-generation inhibitor Venetoclax and other relevant compounds, this document summarizes key experimental data demonstrating this compound's superior potency, selectivity, and efficacy, particularly against clinically relevant resistance mutations.
Introduction to BCL-2 Inhibition and the Role of this compound
Evasion of apoptosis is a hallmark of cancer, and the BCL-2 family of proteins are central regulators of this process.[1] BCL-2 sequesters pro-apoptotic proteins like BIM, BAK, and BAX, preventing them from initiating programmed cell death.[1][2] Small molecule inhibitors that act as BH3 mimetics, such as Venetoclax, have revolutionized the treatment of certain hematologic malignancies by disrupting the BCL-2/pro-apoptotic protein interaction.[1][3] However, acquired resistance, often through mutations in the BCL-2 binding groove like the G101V mutation, can limit the long-term efficacy of Venetoclax.[1][3]
This compound (BGB-11417) is a next-generation, orally active BCL-2 inhibitor designed to overcome the limitations of earlier inhibitors.[4][5] Preclinical and clinical studies have demonstrated its enhanced potency and its ability to effectively inhibit both wild-type and Venetoclax-resistant BCL-2 variants.[1][3][6]
BCL-2 Signaling Pathway and Inhibitor Mechanism of Action
The intrinsic apoptosis pathway is tightly controlled by the balance between pro-survival and pro-apoptotic members of the BCL-2 family. This compound, like other BH3 mimetics, binds with high affinity to the BH3-binding groove of BCL-2, displacing pro-apoptotic proteins and triggering the downstream caspase cascade, leading to cell death.
Comparative Performance Data
This compound demonstrates superior performance compared to Venetoclax and other BCL-2 inhibitors in various preclinical assays.
Biochemical and Cellular Potency
This compound exhibits significantly higher binding affinity and cellular potency against both wild-type and G101V mutant BCL-2.
| Compound | Target | Binding Affinity (KD, nM)[1] | Competitive Binding (IC50, nM)[1] | Cellular Potency (RS4;11 cells IC50, nM)[7] |
| This compound | BCL-2 WT | 0.046 | 0.014 | 3.9 |
| Venetoclax | BCL-2 WT | 1.1 | - | ~20 |
| This compound | BCL-2 G101V | 0.24 | - | - |
| Venetoclax | BCL-2 G101V | 29 | - | - |
| Compound | BCL-2 WT (Biochemical IC50) | RS4;11 Cell Viability (IC50) |
| This compound (12e) | 7-63 fold more potent than comparators | 8-21 fold more potent than comparators |
| Venetoclax | Comparator | Comparator |
| S65487 | Comparator | Comparator |
| Lisaftoclax | Comparator | Comparator |
| Lacutoclax | Comparator | Comparator |
| Data presented as fold-potency compared to other clinical BCL-2 inhibitors |
Selectivity Profile
A key advantage of this compound is its high selectivity for BCL-2 over other BCL-2 family members, particularly BCL-xL. Inhibition of BCL-xL is associated with on-target toxicity, specifically thrombocytopenia.
| Compound | Selectivity (BCL-xL/BCL-2)[1] |
| This compound | >2000-fold |
| Venetoclax | ~325-fold |
In Vivo Efficacy
In xenograft models of hematologic malignancies, this compound demonstrates superior anti-tumor activity compared to Venetoclax, especially in models harboring the BCL-2 G101V mutation.
| Treatment Group (RS4;11 G101V Xenograft) | Dose | Tumor Growth Inhibition (TGI)[7] |
| This compound | 50 mg/kg | 106% (sustained regression) |
| Venetoclax | 50 mg/kg | 61% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Workflow for BCL-2 Inhibitor Validation
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (KD) of this compound to BCL-2 protein.
Materials:
-
Biacore instrument
-
CM5 sensor chip
-
Recombinant human BCL-2 protein
-
This compound and comparator compounds
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant BCL-2 protein at a concentration of 20-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Analyte Binding:
-
Prepare a dilution series of this compound and comparator compounds in running buffer.
-
Inject the compounds over the immobilized BCL-2 surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to measure association and dissociation.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic activity of this compound in cancer cell lines.
Materials:
-
BCL-2 dependent cell lines (e.g., RS4;11)
-
96-well plates
-
This compound and comparator compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or comparator compounds for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis: Measure luminescence using a plate reader. Calculate the IC50 values by fitting the data to a dose-response curve.
Cellular Apoptosis Assays
Objective: To measure the activation of executioner caspases 3 and 7 as a marker of apoptosis.
Materials:
-
Treated cells in 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Follow the cell seeding and compound treatment steps as described for the cell viability assay.
-
Assay:
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add the reagent to each well.
-
Mix gently and incubate at room temperature.
-
-
Data Acquisition and Analysis: Measure luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest treated cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Human hematologic cancer cell line (e.g., RS4;11 with or without G101V mutation)
-
This compound, Venetoclax, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups.
-
Treatment: Administer this compound, Venetoclax, or vehicle orally at the specified dose and schedule.
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period or until tumors reach a predetermined endpoint.
-
Calculate tumor growth inhibition (TGI) and assess statistical significance between treatment groups.
-
Conclusion
The data presented in this guide strongly support the validation of this compound as a superior tool compound for the inhibition of BCL-2. Its enhanced potency against both wild-type and clinically relevant mutant forms of BCL-2, coupled with its improved selectivity profile, makes it an invaluable asset for researchers investigating the role of BCL-2 in cancer and for the development of next-generation anti-cancer therapies. The detailed experimental protocols provided herein offer a framework for the independent verification and further exploration of this compound's biological activities.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. ulab360.com [ulab360.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. promega.com [promega.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Alliance of Sonrotoclax and BTK Inhibitors: A Comparative Guide for Researchers
For Immediate Release
In the rapidly evolving landscape of targeted therapies for hematological malignancies, the combination of the novel B-cell lymphoma 2 (BCL2) inhibitor, Sonrotoclax (BGB-11417), with Bruton's tyrosine kinase (BTK) inhibitors is demonstrating significant promise. This guide provides a comprehensive comparison of this synergistic pairing against other therapeutic combinations, supported by available preclinical and clinical data. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale, presents key experimental findings, and outlines detailed methodologies for the cited experiments.
Executive Summary
The combination of this compound with a BTK inhibitor, particularly the second-generation inhibitor zanubrutinib, has shown profound synergistic anti-tumor activity in preclinical models and remarkable efficacy in clinical trials for B-cell malignancies.[1][2] This synergy is rooted in the dual targeting of two critical survival pathways for cancer cells: the BCL2-mediated intrinsic apoptosis pathway and the B-cell receptor (BCR) signaling pathway, of which BTK is a crucial component. Clinical data from the ongoing BGB-11417-101 trial highlights high overall response rates (ORR), deep and durable remissions, and a high rate of undetectable minimal residual disease (uMRD) in patients with Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL).[3][4]
The Mechanistic Rationale for Synergy
This compound, a potent and selective BCL2 inhibitor, functions as a BH3 mimetic. It binds to BCL2, releasing pro-apoptotic proteins like BIM, which in turn activate BAX and BAK to induce mitochondrial outer membrane permeabilization and subsequent apoptosis.[1][5] BTK inhibitors, on the other hand, block the BCR signaling cascade, which is essential for the proliferation and survival of malignant B-cells.[6] Preclinical evidence suggests that the combination of a BCL2 inhibitor and a BTK inhibitor leads to a more profound induction of apoptosis than either agent alone.[7]
Below is a diagram illustrating the synergistic mechanism of action of this compound and BTK inhibitors.
Caption: Dual inhibition of BCR and BCL2 pathways by BTK inhibitors and this compound.
Comparative Efficacy Data
The following tables summarize the clinical efficacy of this compound in combination with the BTK inhibitor zanubrutinib, as observed in the BGB-11417-101 clinical trial. For comparison, data on this compound in combination with chemotherapy for Acute Myeloid Leukemia (AML) is also presented, although direct cross-trial comparisons should be made with caution due to differing patient populations and disease contexts.
Table 1: Efficacy of this compound + Zanubrutinib in Treatment-Naïve CLL/SLL [3][4]
| Endpoint | This compound 160 mg + Zanubrutinib (n=51) | This compound 320 mg + Zanubrutinib (n=56) |
| Overall Response Rate (ORR) | 100% | 100% |
| Complete Response (CR/CRi) | 41% | 42% |
| uMRD Rate (Week 24) | 61% | 77% |
| uMRD Rate (Week 48) | 79% | 90% |
Table 2: Efficacy of this compound + Zanubrutinib in Relapsed/Refractory CLL/SLL [8]
| Endpoint | This compound 320 mg + Zanubrutinib |
| Overall Response Rate (ORR) | 100% |
| Complete Response (CR/CRi) | 48% |
| uMRD Rate in Evaluable Patients | 82% |
Table 3: this compound in Combination with Chemotherapy for Newly Diagnosed AML (Trial in Progress)
Note: This is a single-arm study investigating the safety and efficacy of this compound with intensive chemotherapy. Specific efficacy data is not yet mature.
| Combination | Indication | Status |
| This compound + Intensive Chemotherapy | Newly Diagnosed AML | Active, Recruiting |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of similar studies.
Cell Viability Assay (MTT Assay)
This protocol is adapted for suspension cells, such as those from hematological malignancies.
Objective: To determine the cytotoxic effects of this compound, a BTK inhibitor, and their combination on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., CLL patient-derived cells, relevant cell lines)
-
RPMI-1640 or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed suspension cells in a 96-well plate at a density of 1x10^5 to 5x10^5 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add this compound, the BTK inhibitor, or the combination at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound, a BTK inhibitor, and their combination.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment and wash them twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of drug synergy.
Caption: A generalized workflow for preclinical assessment of drug synergy.
Conclusion
The combination of this compound and a BTK inhibitor represents a highly effective, targeted treatment strategy for hematological malignancies, particularly CLL/SLL. The strong mechanistic rationale is well-supported by robust clinical data demonstrating high response rates and deep, durable remissions. While quantitative preclinical synergy data is not extensively published, the clinical outcomes strongly suggest a powerful synergistic interaction. Further research into other this compound combinations is ongoing and will continue to define its role in the therapeutic armamentarium against cancer.
References
- 1. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1/2 Study Data of Combination this compound (BGB-11417) Plus Zanubrutinib in Treatment-Naïve CLL/SLL - Conference Correspondent [conference-correspondent.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. This compound overcomes BCL2 G101V mutation-induced venetoclax resistance in preclinical models of hematologic malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined BCL2 and BTK inhibition in CLL demonstrates efficacy after monotherapy with both classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beonemedinfo.com [beonemedinfo.com]
assessing Sonrotoclax's improved potency over first-generation inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, B-cell lymphoma 2 (BCL-2) inhibitors have emerged as a cornerstone for treating various hematological malignancies. The first-generation inhibitors, exemplified by venetoclax, have demonstrated significant clinical success. However, the development of resistance and the desire for improved potency and safety have spurred the creation of next-generation agents. Sonrotoclax (BGB-11417) is a novel, highly potent, and selective BCL-2 inhibitor designed to overcome the limitations of its predecessors. This guide provides an objective comparison of this compound's performance against first-generation inhibitors, supported by key preclinical data.
Enhanced Potency and Selectivity: A Quantitative Comparison
Preclinical studies have demonstrated that this compound exhibits significantly greater potency and selectivity for BCL-2 compared to the first-generation inhibitor, venetoclax. This enhanced activity is crucial for achieving deeper and more durable responses in patients.
| Parameter | This compound | Venetoclax | Fold Improvement | Reference |
| Binding Affinity (KD, nM) | 0.046 | 1.1 | ~24x | [1] |
| Biochemical Potency (IC50, nM) | 0.014 | 0.2 | ~14x | [1] |
| Cellular Potency (IC50, nM, RS4;11 cells) | 3.9 | 31.2 | ~8x | [1] |
| Selectivity for BCL-2 over BCL-xL | >2000-fold | ~325-fold | >6x | [1] |
Table 1: Comparative preclinical data demonstrating the superior potency and selectivity of this compound over Venetoclax.
The data clearly indicates that this compound binds to BCL-2 with a significantly higher affinity and inhibits its function at much lower concentrations than venetoclax.[1] Furthermore, its enhanced selectivity for BCL-2 over BCL-xL is a critical attribute, as off-target inhibition of BCL-xL is associated with dose-limiting thrombocytopenia.[1]
Overcoming Resistance: Activity Against BCL-2 Mutants
A significant challenge with first-generation BCL-2 inhibitors is the emergence of resistance, often mediated by mutations in the BCL-2 protein. The G101V mutation is a frequently observed mutation in patients who have relapsed after venetoclax treatment.[1] this compound has been specifically designed to be effective against such venetoclax-resistant BCL-2 variants.[1]
| BCL-2 Genotype | This compound (KD, nM) | Venetoclax (KD, nM) | Reference |
| Wild-Type | 0.046 | 1.1 | [1] |
| G101V Mutant | 0.24 | 29 | [2] |
Table 2: Binding affinity of this compound and Venetoclax to wild-type and G101V mutant BCL-2.
The profound difference in binding affinity to the G101V mutant highlights this compound's potential to provide a therapeutic option for patients who have developed resistance to venetoclax.[2]
Visualizing the Mechanism and Experimental Approach
To better understand the context of this compound's action and the methods used for its evaluation, the following diagrams illustrate the BCL-2 signaling pathway and a typical experimental workflow for comparing BCL-2 inhibitors.
Figure 1. BCL-2 Signaling Pathway and Point of Intervention.
Figure 2. Experimental Workflow for BCL-2 Inhibitor Comparison.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the protocols for the key assays used to compare this compound and first-generation inhibitors.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay measures the disruption of the BCL-2/BAK-peptide interaction by an inhibitor.
-
Reagents and Materials:
-
Recombinant human BCL-2 protein (His-tagged)
-
Biotinylated BAK-peptide
-
Terbium-labeled anti-His antibody (donor fluorophore)
-
Streptavidin-conjugated fluorophore (acceptor)
-
Assay buffer
-
This compound and Venetoclax serially diluted
-
384-well assay plates
-
-
Procedure:
-
Add assay buffer, inhibitor (or DMSO control), and the BCL-2 protein to the wells of the assay plate.
-
Add the biotinylated BAK-peptide to initiate the binding reaction.
-
Add the TR-FRET detection reagents (Terbium-labeled antibody and Streptavidin-conjugated fluorophore).
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the reaction to reach equilibrium.[3]
-
Measure the fluorescence signal at the donor and acceptor emission wavelengths using a plate reader capable of TR-FRET.[4]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity (KD) and kinetics (kon and koff) of an inhibitor to its target protein in real-time.
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human BCL-2 protein
-
Immobilization buffer (e.g., sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Activation reagents (EDC/NHS)
-
Blocking agent (e.g., ethanolamine)
-
This compound and Venetoclax at various concentrations
-
-
Procedure:
-
Activate the sensor chip surface using an injection of EDC/NHS.
-
Immobilize the BCL-2 protein onto the chip surface via amine coupling.
-
Block any remaining active sites with ethanolamine.
-
Inject a series of concentrations of the inhibitor (analyte) over the BCL-2-coated surface (and a reference surface).
-
Monitor the change in the SPR signal (response units, RU) during the association and dissociation phases.
-
Regenerate the sensor surface between injections with a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).
-
Cell Viability (CellTiter-Glo®) Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Reagents and Materials:
-
Hematologic cancer cell line (e.g., RS4;11)
-
Cell culture medium and supplements
-
Opaque-walled 96- or 384-well plates
-
This compound and Venetoclax serially diluted
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
-
Procedure:
-
Seed the cells into the wells of the opaque-walled plate at a predetermined density and allow them to adhere/stabilize.
-
Treat the cells with a range of concentrations of the inhibitors (and a vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature.[5]
-
Add the CellTiter-Glo® Reagent to each well.[5]
-
Mix the contents on an orbital shaker to induce cell lysis.[5]
-
Incubate at room temperature to stabilize the luminescent signal.[5]
-
Measure the luminescence using a plate reader.[5]
-
-
Data Analysis:
-
Normalize the luminescence signal of the treated wells to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Conclusion
The available preclinical data strongly supports the characterization of this compound as a next-generation BCL-2 inhibitor with significantly improved potency and selectivity over first-generation agents like venetoclax. Its ability to overcome key resistance mutations represents a major advancement in the field. The robust experimental methodologies outlined provide a framework for the continued evaluation and comparison of BCL-2 inhibitors, ensuring that the most promising candidates advance into clinical development for the benefit of patients with hematological malignancies.
References
A Comparative Analysis of Apoptosis Induction by Sonrotoclax and Other BCL-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (BCL-2) protein family is a cornerstone in the regulation of the intrinsic apoptosis pathway, making it a prime target in oncology.[1][2] The therapeutic landscape has been significantly altered by the advent of BCL-2 inhibitors, which act as BH3 mimetics to restore the natural process of programmed cell death in cancer cells.[3][4] This guide provides a comparative overview of Sonrotoclax, a potent and selective investigational BCL-2 inhibitor, against other notable BCL-2 inhibitors, with a focus on their efficacy in inducing apoptosis, supported by experimental data and detailed methodologies.[1][5]
Mechanism of Action: Restoring the Apoptotic Balance
In healthy cells, a delicate equilibrium exists between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-xL, MCL-1) proteins.[6] Cancer cells frequently overexpress anti-apoptotic proteins like BCL-2, sequestering pro-apoptotic proteins and thus evading apoptosis.[1][7] BCL-2 inhibitors, including this compound, function as BH3 mimetics. They bind to the BH3 groove of anti-apoptotic BCL-2 proteins, displacing pro-apoptotic proteins.[3][8] This liberation of pro-apoptotic proteins like BAX and BAK leads to their activation and subsequent oligomerization at the mitochondrial outer membrane, triggering mitochondrial outer membrane permeabilization (MOMP).[1][5] The release of cytochrome c and other mitochondrial factors into the cytoplasm activates the caspase cascade, culminating in apoptosis.[3][4]
References
- 1. beonemedaffairs.com [beonemedaffairs.com]
- 2. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beonemedaffairs.com [beonemedaffairs.com]
- 6. Inhibition of Anti-Apoptotic Bcl-2 Proteins in Preclinical and Clinical Studies: Current Overview in Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent [frontiersin.org]
validating the clinical relevance of Sonrotoclax preclinical findings
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the preclinical findings for Sonrotoclax (BGB-11417), a potent and selective B-cell lymphoma 2 (BCL2) inhibitor, against the first-generation inhibitor, venetoclax. The data presented herein, derived from key preclinical studies, substantiates the clinical potential of this compound, particularly in overcoming mechanisms of resistance to existing therapies.
Executive Summary
This compound is an investigational, orally bioavailable small molecule designed to selectively inhibit BCL2, a key anti-apoptotic protein frequently overexpressed in various hematologic malignancies.[1] Preclinical evidence demonstrates that this compound exhibits greater potency than venetoclax in inhibiting BCL2 and inducing apoptosis in cancer cells.[2][3] Notably, this compound maintains its efficacy against BCL2 variants carrying the G101V mutation, a known mechanism of acquired resistance to venetoclax.[2][4] These findings highlight this compound as a promising next-generation BCL2 inhibitor with the potential for an improved clinical profile.
Data Presentation: this compound vs. Venetoclax
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison of this compound and venetoclax.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | Venetoclax | Fold Difference | Source |
| BCL2:BAK Interaction IC₅₀ | 0.014 nM | 0.2 nM | ~14x more potent | [5] |
| RS4;11 Cell BCL2:BIM Disruption IC₅₀ | 3.9 nM | ~19.5 nM | ~5x more potent | [2] |
| RS4;11 Cell Viability IC₅₀ | 0.81 nM | Not explicitly stated, but this compound is ~8x more potent | ~8x more potent | [2] |
| Selectivity for BCL2 over BCL-XL, BCL-W, MCL-1, and BCL2A1 | ≥2000-fold | Not explicitly stated | - | [2] |
| Binding Affinity (KD) to wild-type BCL2 | 0.035 nM | Not explicitly stated | - | [1] |
| Binding Affinity (KD) to G101V-mutated BCL2 | 0.28 nM | Not explicitly stated | - | [1] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment (Dose) | Tumor Growth Inhibition (TGI) | Key Findings | Source |
| RS4;11 (ALL) | This compound (15 mg/kg) | Significantly inhibited tumor growth and delayed relapse to day 39 | Superior to venetoclax, which showed tumor relapse after 21 days. | [2] |
| MAVER-1 (MCL) | This compound | Superior antitumor activity | Demonstrated greater efficacy than venetoclax. | [2] |
| Toledo (DLBCL) | This compound | Superior antitumor activity | Demonstrated greater efficacy than venetoclax. | [2] |
| BCL2 G101V-mutant | This compound | Potent antitumor activity | Effective in a venetoclax-resistant model. | [2] |
Signaling Pathway and Mechanism of Action
This compound functions as a BH3 mimetic, targeting the intrinsic apoptosis pathway regulated by the BCL2 family of proteins. In healthy cells, a balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL2) proteins ensures normal cellular homeostasis. In many cancers, BCL2 is overexpressed, sequestering pro-apoptotic proteins and preventing programmed cell death.[4] this compound binds with high affinity to the BH3-binding groove of BCL2, displacing pro-apoptotic proteins.[6] This releases BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, culminating in apoptosis.[4][6]
Caption: BCL2-mediated apoptosis pathway and the mechanism of this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following outlines the probable protocols for key experiments based on the available literature.
1. Cell Viability Assay (e.g., MTT or similar colorimetric assay)
-
Objective: To determine the concentration-dependent cytotoxic effect of this compound and venetoclax on various hematologic cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., RS4;11, MAVER-1, Toledo) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or venetoclax for a specified period (e.g., 72 hours).
-
Reagent Incubation: A viability reagent (e.g., MTT) is added to each well and incubated to allow for its conversion into a colored formazan product by metabolically active cells.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength.
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Competitive Binding Assay
-
Objective: To measure the binding affinity of this compound and venetoclax to the BCL2 protein.
-
Methodology:
-
Assay Setup: A purified, recombinant BCL2 protein is immobilized on a surface (e.g., in a high-binding plate).
-
Competitive Binding: A fixed concentration of a labeled BH3 peptide (e.g., fluorescently tagged BAK BH3 peptide) is added along with varying concentrations of this compound or venetoclax.
-
Incubation: The mixture is incubated to allow for competitive binding to the BCL2 protein.
-
Detection: The amount of labeled peptide bound to BCL2 is quantified (e.g., by measuring fluorescence).
-
Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to displace 50% of the labeled peptide, is calculated.
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound and venetoclax in a living organism.
-
Methodology:
-
Cell Implantation: A specified number of human cancer cells (e.g., 5-10 million RS4;11 cells) are subcutaneously injected into immunocompromised mice (e.g., female NCG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered this compound, venetoclax, or a vehicle control orally, once daily, at specified doses.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified treatment duration.
-
Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.
-
Caption: A typical preclinical experimental workflow for evaluating a BCL2 inhibitor.
Conclusion
The preclinical data for this compound strongly supports its development as a best-in-class BCL2 inhibitor. Its superior potency compared to venetoclax and, critically, its activity against a key venetoclax-resistance mutation, suggest that this compound could offer a significant clinical advantage in the treatment of BCL2-dependent hematologic malignancies. The ongoing clinical trials will be crucial in validating these promising preclinical findings in patients.[7]
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. researchgate.net [researchgate.net]
- 3. BiTE® Xenograft Protocol [protocols.io]
- 4. This compound overcomes BCL2 G101V mutation–induced venetoclax resistance in preclinical models of hematologic malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. ashpublications.org [ashpublications.org]
- 7. beonemedinfo.com [beonemedinfo.com]
Safety Operating Guide
Proper Disposal Procedures for Sonrotoclax
For Research, Scientific, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Sonrotoclax (also known as BGB-11417), an investigational, potent, and selective B-cell lymphoma 2 (BCL2) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Essential Safety and Handling
Before disposal, it is critical to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance; however, standard laboratory precautions for handling chemical compounds should always be observed.[1]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
-
Contact Avoidance: Prevent direct contact with skin, eyes, and mucous membranes.[1]
-
Environmental Precautions: Do not allow the substance to enter drains or water courses.[1]
Storage Recommendations
Proper storage is crucial for maintaining the integrity of this compound and ensuring safety. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
| Form | Storage Temperature | Stability Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Data sourced from MedChemExpress Safety Data Sheet.[1] |
Accidental Release and Spill Cleanup Protocol
In the event of a spill, a clear and immediate response is necessary to contain the material and decontaminate the area.
Methodology:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]
-
Don PPE: Before cleanup, put on full personal protective equipment, including respiratory protection if dust or aerosols are present.[1]
-
Containment: Prevent further leakage or spillage. For liquid spills, create a barrier with absorbent materials.[1]
-
Absorption: Cover and absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable waste container.
-
Decontamination: Scrub the spill surface and any contaminated equipment with alcohol to decontaminate the area.[1]
-
Disposal: Dispose of all contaminated materials (absorbents, PPE, cleaning tools) as chemical waste according to the procedures outlined in Section 4.[1]
Step-by-Step Disposal Procedure
The overriding principle for laboratory waste is that no activity should begin until a plan for disposal is in place.[2] As the generator of the waste, it is your responsibility to ensure it is disposed of legally and safely.[3] The disposal of this compound and associated materials must comply with all prevailing country, federal, state, and local regulations.[1]
Step 1: Waste Identification and Segregation
-
Identify the type of waste:
-
Unused Product: Pure, unadulterated this compound.
-
Contaminated Labware: Items such as pipette tips, gloves, vials, flasks, and bench paper that have come into contact with this compound.
-
Aqueous Solutions: Buffer or media solutions containing this compound. Note: Aqueous solutions should not be disposed of down the drain.[4]
-
-
Segregate this compound waste from other laboratory waste streams (e.g., biological, radioactive, regular trash) at the point of generation to prevent cross-contamination.[2]
Step 2: Containerization
-
Solid Waste: Place unused this compound powder and contaminated solid labware into a dedicated, rigid, and sealable chemical waste container. The container must be clearly labeled.
-
Liquid Waste: Collect aqueous waste containing this compound in a compatible, leak-proof container. Do not mix with other chemical wastes unless explicitly permitted by your institution's EHS department.
-
Sharps: Any sharps (needles, scalpels, glass pipettes) contaminated with this compound must be placed in a designated, puncture-resistant sharps container.[5][6]
Step 3: Labeling
-
Clearly label the waste container with a "Chemical Waste" tag or label as required by your institution.[7]
-
The label must include:
-
The full chemical name: "this compound (BGB-11417) Waste"
-
All chemical constituents and their approximate concentrations.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage and Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general lab traffic.
-
Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management provider to schedule a pickup.[8]
-
The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which is typically incineration for investigational drug compounds.[8][9]
Waste Management Workflow
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. research.hawaii.edu [research.hawaii.edu]
- 6. unsw.edu.au [unsw.edu.au]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. uswonline.com [uswonline.com]
Personal protective equipment for handling Sonrotoclax
This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Sonrotoclax, an investigational small molecule B-cell lymphoma 2 (BCL2) inhibitor. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The appropriate PPE should be worn based on a risk assessment of the specific procedures being performed.[1][2] this compound is classified as harmful if swallowed and very toxic to aquatic life.[3] As it is an antineoplastic agent, handling requires precautions to prevent exposure through skin contact, inhalation, or ingestion.[4][5]
The following table summarizes the recommended PPE for handling this compound.
| Task | Recommended PPE | Rationale |
| Handling Intact Containers/Weighing Powder | - Two pairs of chemotherapy-rated nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields | Prevents skin contact with trace amounts of the compound and protects eyes from dust particles.[1][2] |
| Preparing Solutions (Compounding) | - Two pairs of chemotherapy-rated nitrile gloves- Impermeable, disposable gown- Safety glasses with side shields or goggles- Use of a ventilated enclosure (e.g., chemical fume hood) | Minimizes inhalation of aerosols and protects against splashes.[3][6] An appropriate exhaust ventilation system is crucial.[6] |
| Administering the Compound (In Vitro/In Vivo) | - A single pair of chemotherapy-rated nitrile gloves- Disposable gown or lab coat- Safety glasses | Protects against accidental splashes and direct contact during experimental procedures. |
| Handling Contaminated Waste | - Two pairs of chemotherapy-rated nitrile gloves- Disposable gown | Prevents exposure during the collection and disposal of contaminated materials.[4] |
| Cleaning Spills | - Two pairs of chemotherapy-rated nitrile gloves- Impermeable, disposable gown- Safety glasses or goggles- N95 Respirator (for powder spills) | Provides comprehensive protection during cleanup of potentially hazardous spills.[4] |
Operational Plan: Handling and Solution Preparation
Storage:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[6]
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[6][7]
Experimental Protocol: Stock Solution Preparation
The following is a detailed methodology for preparing a this compound stock solution, as cited in experimental literature.[7]
Objective: To prepare a 2.5 mg/mL clear solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300.
-
Mix the solution thoroughly until it is even.
-
Add 50 μL of Tween-80 to the mixture and mix again until even.
-
Add 450 μL of Saline to adjust the final volume to 1 mL.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Disposal and Spill Management Plan
Disposal:
-
Dispose of unused this compound and all contaminated materials (e.g., vials, pipette tips, gloves, gowns) as cytotoxic waste in an approved waste disposal plant.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Spill Management:
-
Evacuate: Immediately alert others and evacuate the affected area to prevent further exposure.[6]
-
Contain: Prevent the spill from spreading. For liquid spills, absorb with an inert material like diatomite.[6]
-
Decontaminate: Wearing full PPE, decontaminate surfaces and equipment by scrubbing with alcohol.[6]
-
Dispose: Collect all contaminated materials and dispose of them as cytotoxic waste.[3][6]
First Aid Measures
In the event of accidental exposure, follow these immediate first aid procedures.[3][6]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Call a physician.[3][6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support but avoid mouth-to-mouth resuscitation.[3][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician immediately.[3][6]
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. pogo.ca [pogo.ca]
- 3. This compound|2383086-06-2|MSDS [dcchemicals.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
